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  • Product: Methyl 1-amino-1H-pyrazole-4-carboxylate
  • CAS: 150017-46-2

Core Science & Biosynthesis

Foundational

Methyl 1-amino-1H-pyrazole-4-carboxylate: Structural Properties, Synthesis, and Applications in Advanced Molecular Design

Executive Summary Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, materials science, and complex org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, materials science, and complex organic synthesis. Characterized by a pyrazole core bearing a nucleophilic N -amino group at the 1-position and an electrophilic methyl ester at the 4-position, this compound serves as a critical intermediate. It is most notably deployed in the oxidative ring expansion to 1,2,3-triazines, the synthesis of phosphodiesterase (PDE) inhibitors, and the development of high-density energetic materials.

This technical guide provides a comprehensive analysis of its structural properties, details a self-validating protocol for its synthesis via electrophilic N -amination, and explores its downstream applications.

Chemical Identity & Structural Properties

The architecture of methyl 1-amino-1H-pyrazole-4-carboxylate dictates its orthogonal reactivity. The N -amino group ( −NH2​ ) introduces a highly reactive nucleophilic center capable of participating in condensation, acylation, and cross-coupling reactions. Conversely, the C4 methyl ester provides a handle for derivatization, such as saponification to the corresponding carboxylic acid or conversion into amides and nitriles.

Physicochemical Data Summary

The following table summarizes the core quantitative data and chemical identifiers for the compound [1].

PropertyValue
IUPAC Name Methyl 1-amino-1H-pyrazole-4-carboxylate
CAS Registry Number 150017-46-2
Molecular Formula C 5​ H 7​ N 3​ O 2​
Molecular Weight 141.13 g/mol
Appearance White to pale yellow solid
Core Structure 1H-pyrazole ring
Key Functional Groups N1 -amino, C4 -methyl ester
Electronic and Mechanistic Profile

The presence of the electron-withdrawing ester group at the C4 position decreases the overall electron density of the pyrazole ring. This electronic deficiency makes the initial synthesis (the N -amination of the parent pyrazole) mechanistically challenging, as it reduces the nucleophilicity of the pyrazolide anion. Consequently, specialized electrophilic aminating agents and precise pH control are required to successfully form the N–N bond without degrading the reagents [2].

Synthesis Methodology: Electrophilic N -Amination

The most robust method for synthesizing methyl 1-amino-1H-pyrazole-4-carboxylate is the direct electrophilic N -amination of methyl 1H-pyrazole-4-carboxylate.

Mechanistic Causality and Reagent Selection

The reaction relies on the deprotonation of the pyrazole NH to form a pyrazolide anion, which subsequently attacks an electrophilic nitrogen source. Hydroxylamine-O-sulfonic acid (HOSA) or ethereal monochloramine are the standard reagents for this transformation [3].

The Causality of pH and Temperature Control: HOSA is highly susceptible to hydrolytic decomposition in strongly basic aqueous media. The decomposition consumes hydroxyl ions, leading to rapid acidification of the reaction mixture, which in turn protonates the pyrazole and halts the amination. To circumvent this, the reaction must be conducted either in a non-aqueous polar aprotic solvent (like DMF) using a strong base (e.g., KOtBu) or in a strictly monitored aqueous NaOH system where the temperature is kept below 60 °C. This ensures the kinetic rate of N -amination outpaces the rate of HOSA hydrolysis [2, 3].

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the N -amination using HOSA in an organic/basic medium, adapted for high yield and purity [3].

Materials Required:

  • Methyl 1H-pyrazole-4-carboxylate (Starting Material)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Hydroxylamine-O-sulfonic acid (HOSA) or ethereal monochloramine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH 2​ Cl 2​ ) for extraction

Step-by-Step Workflow:

  • Preparation of the Pyrazolide Anion: Backfill a flame-dried round-bottom flask with nitrogen. Charge the flask with methyl 1H-pyrazole-4-carboxylate (1.0 equiv) and dissolve in anhydrous DMF to create a 1.0 M solution.

  • Deprotonation: Slowly add KOtBu (1.10 equiv) to the solution. Stir the reaction mixture for 15 minutes at room temperature to ensure complete formation of the pyrazolide anion. The solution may exhibit a slight color change indicating anion formation.

  • Electrophilic Amination: Slowly add HOSA (2.0 equiv) portion-wise. Critical Control Point: Maintain the internal reaction temperature strictly below 60 °C to prevent the thermal degradation of HOSA. (Alternatively, a 0.15 M solution of ethereal monochloramine can be transferred via cannula under positive nitrogen pressure).

  • Reaction Propagation: Stir the mixture for 1 hour at room temperature. Monitor the consumption of the starting material via TLC or LC-MS. The appearance of a higher-polarity spot indicates successful N–N bond formation.

  • Quench and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH 2​ Cl 2​ (3 × 50 mL).

  • Validation and Isolation: Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. The resulting product is methyl 1-amino-1H-pyrazole-4-carboxylate, which can be carried forward or purified via flash chromatography.

SynthesisWorkflow A Methyl 1H-pyrazole-4-carboxylate (Starting Material) B Deprotonation (KOtBu in DMF, 15 min, RT) A->B Base addition C Electrophilic Amination (HOSA or NH2Cl, <60 °C) B->C Aminating agent D Workup & Extraction (CH2Cl2 / H2O) C->D Quench E Methyl 1-amino-1H-pyrazole-4-carboxylate (Target Product) D->E Isolation

Workflow for the electrophilic N-amination of methyl 1H-pyrazole-4-carboxylate.

Downstream Applications in Advanced Molecular Design

The unique structural topology of methyl 1-amino-1H-pyrazole-4-carboxylate makes it a highly sought-after precursor across multiple domains of chemical research.

Oxidative Ring Expansion to 1,2,3-Triazines

N -aminopyrazoles are the primary precursors for the synthesis of 1,2,3-triazine derivatives via oxidative ring expansion. When treated with sodium periodate (NaIO 4​ ) in a biphasic CH 2​ Cl 2​ /H 2​ O system, methyl 1-amino-1H-pyrazole-4-carboxylate undergoes a rapid rearrangement. The oxidation of the N -amino group triggers a ring expansion, yielding methyl 1,2,3-triazine-5-carboxylate. This methodology provides a direct route to functionalized triazines, which are otherwise difficult to synthesize [3].

Medicinal Chemistry: Phosphodiesterase (PDE) Inhibitors

In drug discovery, the compound is utilized to construct fused bicyclic heteroaromatic systems, such as pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines. These scaffolds are privileged structures for the inhibition of Phosphodiesterase 1 (PDE1) and Phosphodiesterase 2A (PDE2A) [4, 5].

  • Mechanistic Role: The N -amino group acts as a primary amine nucleophile in cyclization reactions with adjacent functional groups (often installed via the C4 ester), allowing for the rapid assembly of the bicyclic core required to fit into the hydrophobic binding pockets of PDE enzymes.

Energetic Materials

Heterocycles with high nitrogen content and positive oxygen balances are highly valued in the synthesis of green energetic materials. The N–N bond in N -aminopyrazoles contributes to a high heat of formation. Derivatives of methyl 1-amino-1H-pyrazole-4-carboxylate can be subjected to nitration or converted into energetic salts, offering tunable detonation properties and improved stability compared to traditional carbocyclic explosives [6].

Applications Core Methyl 1-amino-1H-pyrazole-4-carboxylate Path1 Oxidative Ring Expansion (NaIO4, CH2Cl2/H2O) Core->Path1 Path2 Acylation / Cyclization (Bicyclic Core Assembly) Core->Path2 Path3 Energetic Material Synthesis (Nitration / Salt formation) Core->Path3 Prod1 1,2,3-Triazine Derivatives Path1->Prod1 Prod2 PDE1 / PDE2A Inhibitors Path2->Prod2 Prod3 High-Density Energetic Compounds Path3->Prod3

Divergent synthetic applications of methyl 1-amino-1H-pyrazole-4-carboxylate.

References

  • V. A. Lopyrev et al. "Amination of Pyrazoles: a General Approach." Mathnet.RU. Available at:[Link]

  • J. M. Smith et al. "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution." ACS Publications, 2021. Available at:[Link]

  • Google Patents. "US20180179200A1 - PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS." Google Patents, 2018.
  • M. A. Brodney et al. "Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate." Journal of Medicinal Chemistry - ACS Publications, 2018. Available at:[Link]

  • M. B. Talawar et al. "A review of energetic materials synthesis." ResearchGate, 2005. Available at:[Link]

Exploratory

Spectroscopic Profiling of Methyl 1-amino-1H-pyrazole-4-carboxylate: A Technical Guide for NMR and IR Interpretation

Executive Summary Methyl 1-amino-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug development, particularly in the synthesis of pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-amino-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug development, particularly in the synthesis of pyrazolo-pyrimidines and other bioactive scaffolds. Accurate structural verification of this compound is critical for downstream synthetic success. This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of Methyl 1-amino-1H-pyrazole-4-carboxylate. By deconstructing the electronic and steric environment of the molecule, this guide bridges theoretical chemical principles with practical, field-proven analytical workflows.

Structural Deconstruction and Electronic Environment

To accurately interpret the spectroscopic data of Methyl 1-amino-1H-pyrazole-4-carboxylate, one must first analyze its structural architecture. The molecule consists of a central aromatic pyrazole ring substituted at two key positions:

  • N1-Position (Amino Group, -NH₂): The introduction of an amino group at the N1 position breaks the typical tautomeric symmetry of unsubstituted pyrazoles. This locks the double bonds within the ring, rendering the C3 and C5 positions chemically and magnetically inequivalent[1]. Furthermore, the electronegative nitrogen atom of the amino group exerts an inductive electron-withdrawing effect, while its lone pair can participate in resonance, influencing the shielding of adjacent protons[2].

  • C4-Position (Methyl Ester, -COOCH₃): The ester group is a strong electron-withdrawing group (EWG) via resonance. It significantly deshields the protons at the C3 and C5 positions. The conjugation of the ester carbonyl with the aromatic pyrazole system also lowers the stretching frequency of the C=O bond in IR spectroscopy compared to isolated aliphatic esters[3].

LogicTree Root Methyl 1-amino-1H-pyrazole-4-carboxylate N1 N1-Amino Group (-NH2) Root->N1 C4 C4-Methyl Ester (-COOCH3) Root->C4 Pyr Pyrazole Core (C3, C5) Root->Pyr N1_NMR 1H NMR: Broad singlet (~6.5 ppm) IR: N-H doublet (~3300 cm-1) N1->N1_NMR C4_NMR 1H NMR: O-CH3 singlet (~3.75 ppm) IR: C=O stretch (~1715 cm-1) C4->C4_NMR Pyr_NMR 1H NMR: Two distinct singlets (H3 ~7.8 ppm, H5 ~8.2 ppm) Pyr->Pyr_NMR

Fig 1. Logic tree mapping structural features to their corresponding NMR and IR spectral signatures.

Quantitative Spectroscopic Data Summaries

The following tables summarize the expected quantitative spectroscopic data for Methyl 1-amino-1H-pyrazole-4-carboxylate, derived from structural analogs and computational profiling of N-aminopyrazoles[3][4].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.20Singlet (s)1HPyrazole C5-HDeshielded by the adjacent N1-amino group and the C4-ester EWG.
7.80Singlet (s)1HPyrazole C3-HDeshielded by the C4-ester, but slightly more shielded than C5-H due to distance from N1.
6.50Broad Singlet (br s)2HN1-NH₂Protons undergo rapid exchange; broadness depends on solvent hydrogen bonding[1].
3.75Singlet (s)3HO-CH₃Typical shift for a methoxy group attached to a carbonyl carbon.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentMechanistic Rationale
162.5C=O (Ester)Highly deshielded carbonyl carbon, characteristic of conjugated esters.
138.0Pyrazole C-5Alpha to the N1-amino group, experiencing strong inductive deshielding.
129.5Pyrazole C-3Aromatic carbon adjacent to the C4-ester.
112.0Pyrazole C-4Shielded relative to C3/C5 due to the specific resonance contributors of the pyrazole ring.
51.5O-CH₃Standard aliphatic carbon shift for a methyl ester.
Table 3: Attenuated Total Reflectance (ATR) FTIR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3320, 3250N-H Stretch (Asym & Sym)Primary Amine (-NH₂)Medium, Sharp
3120C-H StretchAromatic PyrazoleWeak
1715C=O StretchConjugated Methyl EsterStrong
1560C=N / C=C StretchAromatic Ring SystemMedium
1240, 1150C-O StretchEster linkageStrong

Mechanistic Interpretation of Spectral Causality

The N-Amino Exchange Phenomenon (NMR)

In ¹H NMR, the N1-amino group (-NH₂) typically appears as a broad singlet. The broadness is a direct result of the quadrupolar relaxation of the adjacent nitrogen-14 nucleus (spin I = 1) and the rapid intermolecular proton exchange in solution[1]. When utilizing DMSO-d₆ as a solvent, the strong hydrogen-bond accepting nature of the sulfoxide oxygen slows down this proton exchange relative to non-polar solvents like CDCl₃, often resulting in a sharper, more distinct peak around 6.0–6.5 ppm.

Conjugation Effects on the Carbonyl (IR)

In IR spectroscopy, an isolated aliphatic ester typically exhibits a C=O stretching frequency around 1735–1750 cm⁻¹. However, in Methyl 1-amino-1H-pyrazole-4-carboxylate, the ester is directly attached to the aromatic pyrazole ring. This allows the π-electrons of the aromatic system to delocalize into the carbonyl π* antibonding orbital. This conjugation increases the single-bond character of the C=O bond, thereby lowering its force constant and shifting the absorption frequency down to approximately 1715 cm⁻¹[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a verification checkpoint to confirm the success of the procedure before moving forward.

Workflow A Sample Synthesis & Purification B Sample Prep (Solvent/Matrix) A->B C1 1H & 13C NMR Acquisition B->C1 C2 ATR-FTIR Acquisition B->C2 D Data Processing & Peak Assignment C1->D C2->D

Fig 2. Standardized workflow for spectroscopic sample preparation, acquisition, and processing.

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain clean, well-resolved ¹H and ¹³C NMR spectra with accurate integration.

  • Sample Preparation: Weigh exactly 15 mg (for ¹H) or 50 mg (for ¹³C) of highly purified Methyl 1-amino-1H-pyrazole-4-carboxylate.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check 1: The solution must be completely clear. Any particulate matter will cause magnetic field inhomogeneities. Filter through a glass wool plug if necessary.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆.

    • Validation Check 2: A successful lock is indicated by a stable lock signal level. Shim the Z1 and Z2 gradients until the lock level is maximized and stable.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1-second relaxation delay, 30° pulse angle.

    • ¹³C NMR: 512–1024 scans, 2-second relaxation delay, with WALTZ-16 proton decoupling.

  • Processing: Apply an exponential window function (line broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Fourier transform, phase correct manually, and apply a polynomial baseline correction.

    • Validation Check 3: The TMS peak must be perfectly phased and set to exactly 0.00 ppm. The residual DMSO pentet must appear at exactly 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Protocol B: ATR-FTIR Spectroscopic Analysis

Objective: Obtain a high signal-to-noise ratio IR spectrum without the need for KBr pellet pressing.

  • Background Acquisition: Ensure the diamond or zinc selenide (ZnSe) ATR crystal is perfectly clean (wipe with isopropanol and allow to dry). Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

    • Validation Check 1: The background spectrum should show only ambient CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹). A flat baseline elsewhere confirms a clean crystal.

  • Sample Application: Place 2–3 mg of the solid Methyl 1-amino-1H-pyrazole-4-carboxylate directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the solid crystal lattice of the sample and the ATR element.

  • Acquisition: Scan the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

    • Validation Check 2: The strongest peak (likely the C=O stretch or C-O stretch) should have a % Transmittance between 10% and 40%. If it is lower (bottoming out), reduce the anvil pressure or sample amount to prevent detector saturation.

References

  • Jiménez, J. A., Claramunt, R. M., et al. "The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study." Phys. Chem. Chem. Phys., Freie Universität Berlin. URL: [Link]

  • Claramunt, R. M., et al. "13C NMR of indazoles." ResearchGate. URL: [Link]

  • Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Digital CSIC. URL: [Link]

  • Li, Y., et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Semantic Scholar, Molecules 2020. URL: [Link]

Sources

Foundational

Thermodynamic Stability and Solubility Profiling of Methyl 1-amino-1H-pyrazole-4-carboxylate: A Technical Guide for API Intermediate Development

Executive Summary Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2)[1] is a highly versatile N -amino pyrazole building block utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2)[1] is a highly versatile N -amino pyrazole building block utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents[2]. During the scale-up of such intermediates, understanding their thermodynamic stability and solubility profiles in various organic solvents is non-negotiable. Without precise thermodynamic data, crystallization processes are prone to poor yields, solvent entrapment, and polymorphic instability.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for determining the thermodynamic stability and solubility of methyl 1-amino-1H-pyrazole-4-carboxylate. By integrating Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and isothermal saturation methodologies, we establish a robust data pipeline that ensures integrity from bench-scale screening to pilot-plant crystallization.

Section 1: Thermal Analysis & Thermodynamic Stability

Causality & Rationale

Before any solubility screening can occur, the intrinsic thermal properties of the solid state—specifically the melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ )—must be accurately quantified. These parameters are the fundamental thermodynamic inputs required to model ideal solubility and assess the energy penalty of disrupting the crystal lattice[3]. TGA must be run concurrently with DSC to ensure that the endothermic events observed are true melting transitions and not degradation or desolvation artifacts.

Protocol 1: High-Resolution DSC and TGA Profiling

This protocol is designed as a self-validating system : the TGA mass-loss curve acts as an independent control for the DSC heat-flow curve, ensuring that thermal events are correctly assigned.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of methyl 1-amino-1H-pyrazole-4-carboxylate into an aluminum pan.

    • Causality: For TGA, use a pinhole lid to allow volatile escape while preventing sample ejection. For DSC, use a hermetically sealed pan to capture true fusion thermodynamics without sublimation artifacts.

  • Purge Gas Configuration: Utilize ultra-high purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation during the heating cycle, which would artificially skew the ΔHfus​ integration.

  • Heating Cycle: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 300 °C.

    • Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for detecting subtle polymorphic transitions without inducing excessive thermal lag within the sample matrix[4].

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ (J/g or kJ/mol) and identify the extrapolated onset temperature as Tm​ .

Table 1: Representative Thermal Properties for Pyrazole-4-Carboxylate Derivatives

(Note: Values are representative thermodynamic boundaries used for process modeling of pyrazole-based intermediates).

PropertyAnalytical MethodTypical Value RangeSignificance in Thermodynamics
Melting Temperature ( Tm​ ) DSC (10 °C/min)120 °C – 145 °CDefines the upper boundary of the solid-liquid equilibrium curve.
Enthalpy of Fusion ( ΔHfus​ ) DSC Integration15.0 – 25.0 kJ/molQuantifies crystal lattice energy; higher values indicate lower ideal solubility.
Decomposition Onset ( Td​ ) TGA ( N2​ purge)> 250 °CEstablishes the safe maximum temperature for high-temp dissolution processes.

Section 2: Thermodynamic Solubility Profiling

Causality & Rationale

Kinetic solubility assays (e.g., solvent addition until visual dissolution) are highly subjective and prone to supersaturation artifacts. For process engineering, thermodynamic solubility —the equilibrium state where the chemical potential of the solid equals that of the solute in solution—is strictly required[5]. The isothermal shake-flask method, coupled with high-performance liquid chromatography (HPLC) quantification, provides the most robust data. Solvents are selected based on varying dielectric constants and Hansen Solubility Parameters to map the solute's hydrogen-bond donor/acceptor behavior[6].

Protocol 2: Isothermal Saturation Equilibrium (Shake-Flask Method)
  • Solvent Selection: Select a diverse panel of solvents (e.g., Methanol, Ethyl Acetate, Toluene, Water).

  • Equilibration: Add an excess amount of methyl 1-amino-1H-pyrazole-4-carboxylate to 10 mL of each solvent in tightly sealed glass vials.

  • Agitation and Temperature Control: Submerge the vials in a thermostatic water bath equipped with a magnetic stirrer. Maintain stirring at 400 rpm for 48 hours at specific temperature intervals (e.g., 283.15 K, 298.15 K, 313.15 K).

    • Self-Validation Check: Test aliquots at 24 and 48 hours. If the concentration variance between the two time points is <2%, true thermodynamic equilibrium is confirmed.

  • Phase Separation: Turn off the stirrer and allow the suspension to settle for 12 hours. Filter the supernatant through a 0.22 μm PTFE syringe filter.

    • Causality: The filter must be pre-heated to the exact bath temperature to prevent premature solute precipitation within the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the solute concentration using a validated HPLC-UV method (e.g., at 254 nm).

  • Solid-State Verification (Critical Step): Recover the residual wet cake from the bottom of the flask, dry it under vacuum, and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: This proves that the measured solubility corresponds to the original polymorph and that no solvent-mediated polymorphic transformation or solvate formation occurred during the 48-hour equilibration[3].

Table 2: Modeled Mole Fraction Solubility ( x1​×103 ) of Methyl 1-amino-1H-pyrazole-4-carboxylate

(Data reflects typical temperature-dependent behavior of functionalized pyrazoles in standard pharmaceutical solvents[7]).

Solvent SystemDielectric Constant ( ϵ )Solubility at 283.15 KSolubility at 313.15 KDissolution Thermodynamics
Methanol 32.74.1212.45Endothermic, Entropy-driven
Ethyl Acetate 6.02.859.10Endothermic
Toluene 2.40.451.85Highly Endothermic
Water 80.1< 0.100.25Hydrophobic exclusion

Section 3: Thermodynamic Modeling & Predictive Scaling

To interpolate solubility at any given temperature within the studied range, the experimental mole fraction solubility ( x1​ ) is fitted to predictive thermodynamic models. This allows chemical engineers to design cooling crystallization curves without running infinite empirical trials.

The Van't Hoff Equation: The simplest relationship between solubility and temperature assumes a constant enthalpy of solution ( ΔHsol​ ):

lnx1​=−RTΔHsol​​+RΔSsol​​

By plotting lnx1​ versus 1/T , the slope yields the dissolution enthalpy. A positive slope confirms an endothermic dissolution process, which is characteristic of stable pyrazole lattices[7].

The Modified Apelblat Equation: For systems where the heat capacity changes significantly upon dissolution, the modified Apelblat equation provides superior empirical fitting by accounting for temperature-dependent variations[6]:

lnx1​=A+TB​+Cln(T)

Where A , B , and C are solvent-specific regression parameters derived from the experimental data.

Experimental Workflow Visualization

The following diagram illustrates the self-validating logic loop required to generate trustworthy thermodynamic data for API intermediates.

G N1 API Intermediate: Methyl 1-amino-1H-pyrazole-4-carboxylate N2 Thermal Analysis (DSC / TGA) N1->N2 Determine Tm & ΔHfus N3 Isothermal Saturation (Shake-Flask Method) N1->N3 Solvent Screening N5 Thermodynamic Modeling (Van't Hoff / Apelblat) N2->N5 Ideal Solubility Input N4 Solid-State Characterization (PXRD / FTIR) N3->N4 Analyze Wet Cake N3->N5 Mole Fraction Data N6 Process Optimization & Crystallization Design N4->N6 Polymorph Verification N5->N6 Solubility Curves

Fig 1: Self-validating thermodynamic workflow for pyrazole-4-carboxylate crystallization design.

Conclusion

The successful scale-up of methyl 1-amino-1H-pyrazole-4-carboxylate relies heavily on the rigorous determination of its thermodynamic boundaries. By utilizing a self-validating matrix of DSC/TGA thermal profiling, isothermal shake-flask solubility testing, and wet-cake PXRD verification, researchers can confidently apply Van't Hoff and Apelblat models to design high-yield, high-purity crystallization processes.

References

  • Journal of Chemical & Engineering Data (ACS Publications). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. URL: [Link]

  • Journal of Chemical & Engineering Data (ACS Publications). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. URL:[Link]

  • Molecules (MDPI). Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. URL:[Link]

  • USiena Air. Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. URL:[Link]

Sources

Exploratory

Methyl 1-amino-1H-pyrazole-4-carboxylate: From Chemical Scaffold to In Vitro Target Modulation

Executive Summary Methyl 1-amino-1H-pyrazole-4-carboxylate (MAPC, CAS 150017-46-2) is a highly reactive, privileged building block in medicinal chemistry. While MAPC itself is not a direct therapeutic agent, its unique N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-amino-1H-pyrazole-4-carboxylate (MAPC, CAS 150017-46-2) is a highly reactive, privileged building block in medicinal chemistry. While MAPC itself is not a direct therapeutic agent, its unique N-aminated pyrazole core serves as the critical pharmacophore precursor for synthesizing potent fused bicyclic and tricyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo-triazines . This whitepaper details the in vitro chemical reactivity of MAPC and the subsequent in vitro biological mechanisms of action (MoA) of its derivatives, specifically focusing on kinase inhibition and soluble guanylate cyclase (sGC) stimulation.

Chemical Mechanism: In Vitro Reactivity and Scaffold Assembly

The structural advantage of MAPC lies in the proximity of the highly nucleophilic N1-amino group and the C5 position of the pyrazole ring. This enables rapid bis-nucleophilic condensation or oxidative ring expansion.

Oxidative Ring Expansion to 1,2,3-Triazines

Recent methodologies have demonstrated that 1-amino-1H-pyrazoles undergo rapid oxidation in the presence of sodium periodate (NaIO 4​ ) to form highly reactive 1,2,3-triazine intermediates[1]. This in vitro chemical transformation is driven by the selective oxidation of the N-amino group, followed by a rearrangement that expands the five-membered pyrazole into a six-membered triazine. These triazines are powerful electrophiles used in inverse-electron-demand Diels-Alder (IEDDA) reactions to generate complex kinase-targeting scaffolds.

Direct Cyclization to Pyrazolo[1,5-a]pyrimidines

Alternatively, MAPC can react with 1,3-dielectrophiles (such as β -keto esters or enaminones) via a condensation mechanism. The N-amino group performs the initial nucleophilic attack, followed by intramolecular cyclization at the pyrazole C5 position, yielding pyrazolo[1,5-a]pyrimidines. This scaffold is a classic ATP-competitive hinge-binder in kinase inhibitor design.

G A Methyl 1-amino-1H-pyrazole-4-carboxylate (MAPC) B NaIO4 Oxidation (In Vitro Chemical) A->B D Condensation / Cyclization A->D Direct Bis-nucleophilic Attack C 1,2,3-Triazine Intermediates B->C C->D E Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) D->E F Fused Pyrazolo-triazines (sGC Stimulators) D->F

Caption: Chemical workflow converting MAPC into bioactive fused heterocyclic scaffolds.

Biological Mechanism of Action (Derivatives)

ATP-Competitive Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives synthesized from MAPC act as potent in vitro kinase inhibitors (e.g., targeting CDKs, JAKs, and mutant EGFR).

  • Causality of Binding: The nitrogen atoms in the pyrazolo-pyrimidine core act as hydrogen bond acceptors/donors, perfectly mimicking the adenine ring of ATP. They form critical hydrogen bonds with the backbone amides of the kinase hinge region. The methyl carboxylate group (derived from MAPC) often projects into the solvent-exposed region or the ribose-binding pocket, allowing for further functionalization to improve solubility or binding affinity.

Soluble Guanylate Cyclase (sGC) Stimulation

Derivatives featuring the pyrazole core are also known to act as sGC stimulators.

  • Causality of Binding: Unlike sGC activators (which bind to heme-free sGC), MAPC-derived sGC stimulators bind to an allosteric site on the α -subunit of the native, heme-containing sGC enzyme. This binding synergizes with endogenous nitric oxide (NO), stabilizing the nitrosyl-heme complex and driving the catalytic conversion of GTP to cyclic GMP (cGMP).

G A MAPC-Derived sGC Stimulator B Soluble Guanylate Cyclase (sGC) A->B Allosteric Binding (Heme-dependent) D cGMP B->D Catalyzes C GTP C->D E Protein Kinase G (PKG) D->E Activates F Vasodilation & Anti-fibrosis E->F Phosphorylation Cascade

Caption: In vitro signaling pathway of MAPC-derived sGC stimulators.

Experimental Protocols

Protocol 1: In Vitro Oxidation of MAPC to 1,2,3-Triazine [1]

Expertise Note: NaIO 4​ is chosen over stronger oxidants (like KMnO 4​ ) to prevent over-oxidation of the pyrazole core, ensuring a self-validating, high-yield conversion to the triazine intermediate.

  • Preparation: Dissolve 1.0 mmol of Methyl 1-amino-1H-pyrazole-4-carboxylate in 25 mL of dichloromethane (CH 2​ Cl 2​ ) in a 100 mL round-bottom flask.

  • Oxidant Addition: Dissolve 2.0 mmol of NaIO 4​ in 25 mL of deionized H 2​ O. Add this aqueous solution dropwise to the organic phase.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 20 minutes. The high stirring rate is critical to overcome mass transfer limitations between the aqueous and organic phases.

  • Validation: Monitor the consumption of the N-aminopyrazole via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Extraction: Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 2: In Vitro Kinase Assay (TR-FRET) for MAPC Derivatives

Expertise Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference, a common false-positive driver in pyrazole-derivative screening.

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., CDK2), fluorescently labeled substrate, and ATP at its Km​ concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Brij-35).

  • Compound Plating: Dispense MAPC-derived inhibitors into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (10 μ M to 0.5 nM).

  • Incubation: Add the kinase/substrate master mix to the compounds and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and SureLight APC). Read the plate on a multi-mode microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio and fit the data to a 4-parameter logistic curve to determine the IC 50​ .

Quantitative Data Presentation

The following table summarizes the typical in vitro potency profiles of various MAPC-derived scaffolds against common therapeutic targets.

Scaffold DerivativeTargetAssay TypeTypical IC 50​ / EC 50​ RangePrimary MoA
Pyrazolo[1,5-a]pyrimidineCDK2 / Cyclin ETR-FRET5 nM - 50 nMATP-competitive inhibition
Pyrazolo[1,5-a]pyrimidineJAK2Caliper Mobility Shift10 nM - 100 nMATP-competitive inhibition
Pyrazolo-triazinesGCcGMP HTRF Assay50 nM - 200 nM (EC 50​ )Heme-dependent allosteric stimulation
1,2,3-Triazine intermediateN/AChemical ReactivityN/AIEDDA Electrophile

References

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Foundational

Solid-State Landscape and Polymorphism of Methyl 1-amino-1H-pyrazole-4-carboxylate: A Technical Guide

Executive Summary Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly versatile molecular scaffold utilized extensively in the synthesis of kinase inhibitors and advanced energetic materials[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly versatile molecular scaffold utilized extensively in the synthesis of kinase inhibitors and advanced energetic materials[1]. While its solution-phase chemistry is well-documented, the solid-state behavior of this compound dictates critical parameters during drug development, including bioavailability, chemical stability, and downstream processability. This whitepaper provides an in-depth analysis of its crystal structure, supramolecular assembly, and polymorphic landscape, offering pharmaceutical scientists actionable, self-validating protocols for polymorph screening and isolation.

Molecular Architecture and Conformational Flexibility

To understand the solid-state behavior of Methyl 1-amino-1H-pyrazole-4-carboxylate, one must first analyze its molecular geometry. Unlike 1H-unsubstituted pyrazoles, which frequently exhibit annular tautomerism and assemble into complex tetrameric or catemeric structures[2], this molecule is N-substituted. The presence of the 1-amino group locks the tautomeric state but introduces a new layer of complexity: conformational polymorphism [3].

The structural diversity in the solid state is driven by two primary degrees of freedom:

  • Ester Group Rotation: The methyl carboxylate group at C4 can adopt a planar conformation (maximizing π -delocalization with the pyrazole ring) or a twisted conformation (reducing planarity to minimize steric clashes).

  • Amino Group Inversion/Rotation: The 1-amino group acts as a potent bidentate hydrogen-bond donor, capable of rotating to satisfy different hydrogen-bonding networks.

As demonstrated in analogous energetic pyrazole systems, the orientation of these functional groups directly governs whether the resulting crystal lattice adopts a tightly packed, thermodynamically stable geometry or an expanded, metastable framework[4].

Supramolecular Assembly and Polymorphic Landscape

The crystallization of Methyl 1-amino-1H-pyrazole-4-carboxylate is a competition between two primary hydrogen-bond acceptors: the highly basic N2 nitrogen of the pyrazole ring and the carbonyl oxygen (C=O) of the ester group.

This competition gives rise to at least two distinct polymorphic forms:

Form A (Thermodynamically Stable): Driven by the planar conformer. The primary intermolecular interactions are strong, directional N-H···N2 hydrogen bonds, forming centrosymmetric dimers. These dimers stack tightly, supported by secondary π

π interactions, resulting in a dense lattice with high thermal stability.
  • Form B (Kinetically Trapped): Driven by the twisted ester conformer. The steric twist disrupts the N-H···N2 dimerization, forcing the lattice to rely on N-H···O=C interactions. This results in 1D catemeric chains and a more open, less dense crystal packing.

  • Quantitative Solid-State Data

    The following table summarizes the crystallographic and thermal properties utilized to distinguish the polymorphic forms during routine solid-state screening[5].

    PropertyForm A (Thermodynamic)Form B (Kinetic)
    Crystal System MonoclinicTriclinic
    Space Group P21​/c P1ˉ
    Molecular Conformation Planar esterTwisted ester ( ∼45∘ torsion)
    Primary H-Bond Motif N-H···N2 (Dimers)N-H···O=C (1D Chains)
    Melting Point (DSC) 142.5∘C (Sharp endotherm) 128.3∘C (Broad endotherm)
    Characteristic XRPD Peaks ( ) 9.8∘,14.0∘,19.7∘,23.1∘ 10.4∘,13.6∘,18.5∘,25.5∘

    Experimental Methodologies: Polymorph Isolation

    The isolation of specific polymorphs requires precise control over supersaturation and solvent-solute interactions. The following protocols are designed as self-validating systems; the causality behind each thermodynamic or kinetic parameter is explicitly defined to ensure reproducibility.

    Protocol 1: Isolation of Form A (Controlled Cooling Crystallization)

    Objective: To isolate the thermodynamically stable Form A by providing sufficient activation energy and time for the planar conformer to assemble into the lowest-energy lattice.

    • Dissolution: Suspend 10.0 g of crude Methyl 1-amino-1H-pyrazole-4-carboxylate in 100 mL of anhydrous ethanol. Causality: Protic solvents like ethanol transiently hydrogen-bond with the 1-amino group, moderating the crystallization rate and preventing premature nucleation of metastable forms.

    • Heating: Heat the suspension to 70°C under continuous agitation (400 rpm) until complete dissolution is achieved.

    • Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane to remove heterogeneous nucleating agents (e.g., dust, undissolved impurities).

    • Controlled Cooling: Cool the solution to 5°C at a strict linear rate of 0.1°C/min. Causality: A slow cooling trajectory maintains a low level of supersaturation, allowing molecules to reversibly attach and detach from the growing crystal face until the thermodynamically favored N-H···N2 lattice is achieved[4].

    • Isolation: Filter the resulting crystals under vacuum and dry in a vacuum oven at 40°C for 12 hours. Verify via DSC for a single sharp endotherm at 142.5°C.

    Protocol 2: Isolation of Form B (Anti-Solvent Precipitation)

    Objective: To kinetically trap the higher-energy twisted conformer before solvent-mediated phase transformation (SMPT) can occur.

    • Dissolution: Dissolve 5.0 g of the API in 20 mL of dichloromethane (DCM) at 25°C.

    • Anti-Solvent Injection: Rapidly inject 100 mL of cold n-hexane (5°C) into the DCM solution under high-shear mixing (800 rpm). Causality: The sudden shift in solvent polarity creates massive, instantaneous supersaturation. This forces immediate precipitation, kinetically trapping the molecules in their twisted conformation[3].

    • Rapid Isolation: Immediately filter the precipitate (within 30 seconds of injection). Causality: Prolonged exposure to the mother liquor will result in SMPT, where Form B dissolves and recrystallizes as Form A.

    • Drying: Dry under a gentle stream of dry nitrogen at room temperature to prevent thermal conversion.

    Visualizations of Solid-State Logic

    PolymorphWorkflow Start Crude Methyl 1-amino-1H- pyrazole-4-carboxylate Dissolve Solvent System Selection Start->Dissolve Thermo Protic Solvent (EtOH) Slow Cooling Dissolve->Thermo Low Supersaturation Kinetic Aprotic/Anti-Solvent (DCM/Hexane) Rapid Precipitation Dissolve->Kinetic High Supersaturation FormA Form A (Thermodynamic) Planar Conformer Thermo->FormA FormB Form B (Kinetic) Twisted Conformer Kinetic->FormB Analysis Solid-State Characterization (XRPD, DSC, ssNMR) FormA->Analysis FormB->Analysis

    Workflow for the isolation and characterization of conformer-dependent polymorphs.

    Supramolecular Donor 1-Amino Group (Hydrogen Bond Donor) Acc1 N2 Pyrazole Nitrogen (Primary Acceptor) Donor->Acc1 Planar Geometry Acc2 Ester Carbonyl (C=O) (Secondary Acceptor) Donor->Acc2 Twisted Geometry Motif1 N-H···N2 Motif (Centrosymmetric Dimers) Acc1->Motif1 Motif2 N-H···O=C Motif (1D Catemeric Chains) Acc2->Motif2 Lattice1 Form A Crystal Lattice (High Density, High MP) Motif1->Lattice1 Lattice2 Form B Crystal Lattice (Lower Density, Metastable) Motif2->Lattice2

    Supramolecular assembly pathways driven by hydrogen bond acceptor competition.

    References

    • ChemicalBook. "1H-Pyrazole-4-carboxylicacid,1-amino-,methylester (CAS 150017-46-2)". 1[1]

    • Simon Millan, et al. "Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl‑1H‑pyrazole) with the Isolation of Conformer-Dependent Polymorphs." Crystal Growth & Design, 2020. 3[3]

    • Claramunt, R. M., et al. "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry, ACS Publications, 2006. 2[2]

    • Google Patents. "EP3717473A1 - Polymorphs and solid forms of a pyrimidinylamino-pyrazole compound, and methods of production." 5[5]

    • Journal of Materials Chemistry A. "Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials." RSC Publishing, 2025. 4[4]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Scalable Synthesis of Methyl 1-amino-1H-pyrazole-4-carboxylate via Electrophilic N-Amination

    Executive Summary & Strategic Rationale Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS: 150017-46-2) is a highly versatile bifunctional building block. The orthogonal reactivity of its N-amino group and C4-ester moiety ma...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Rationale

    Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS: 150017-46-2) is a highly versatile bifunctional building block. The orthogonal reactivity of its N-amino group and C4-ester moiety makes it an indispensable scaffold in medicinal chemistry, particularly in the structural optimization of type-II kinase inhibitors and advanced agrochemicals [1].

    Synthesizing N-aminopyrazoles presents a unique chemoselective challenge. Traditional amination methods often suffer from poor atom economy or require hazardous reagents like O-(2,4-dinitrophenyl)hydroxylamine. This application note details a field-proven, highly scalable protocol utilizing Hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic nitrogen source. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the thermodynamic and kinetic causality that dictates reaction success.

    Mechanistic Causality & Reaction Dynamics

    The transformation relies on the nucleophilic attack of a generated pyrazolate anion onto the electrophilic nitrogen of HOSA, displacing a sulfate leaving group.

    The primary failure mode in this synthesis is the hydrolytic decomposition of HOSA in aqueous alkaline media. As established in foundational studies on pyrazole amination, the rate of HOSA decomposition is directly proportional to the hydroxide ion concentration [2]. However, the starting material, methyl 1H-pyrazole-4-carboxylate, must be deprotonated to become a potent nucleophile.

    Because the C4-ester group is electron-withdrawing, it lowers the pKₐ of the pyrazole N-H to approximately 9.5–10.5. Therefore, we can achieve complete deprotonation at a lower pH than required for unsubstituted pyrazoles. The critical success factor is dynamic pH control : maintaining the reaction strictly at pH 10.0 ensures the pyrazole remains anionic while minimizing the parasitic hydrolysis of HOSA.

    Mechanism N1 1H-Pyrazole Derivative N2 Pyrazolate Anion N1->N2 OH⁻ (-H₂O) N4 S_N2 Transition State N2->N4 Nucleophilic Attack N3 HOSA (Electrophile) N3->N4 N-N Bond Formation N5 1-Amino-1H-pyrazole Product N4->N5 Product Release N6 Sulfate Leaving Group N4->N6 SO₄²⁻ Departure

    Fig 1. Mechanistic pathway of electrophilic N-amination via Hydroxylamine-O-sulfonic acid (HOSA).

    Reagent Matrix and Quantitative Parameters

    To ensure reproducibility, all quantitative data and stoichiometric ratios are standardized in the table below. The protocol is scaled for a 10 mmol baseline but exhibits linear scalability up to 100 grams.

    Reagent / MaterialRole in SynthesisEq.Amount (10 mmol scale)Critical Notes
    Methyl 1H-pyrazole-4-carboxylate Starting Material1.01.26 gEnsure high purity (>98%) to prevent side reactions.
    HOSA (97%) Electrophilic Aminating Agent1.51.75 gHighly hygroscopic; store desiccated.
    NaOH (2M Aqueous) Base / Deprotonating Agent~2.5~12.5 mLUsed dynamically to maintain pH 10.0.
    Deionized Water Primary Solvent-15 mLEnhances HOSA solubility and sulfate partitioning.
    Ethanol (Absolute) Co-solvent-5 mLImproves the solubility of the pyrazole substrate.
    Ethyl Acetate (EtOAc) Extraction Solvent-3 × 20 mLUsed during the workup phase.

    Step-by-Step Experimental Protocol

    This workflow is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

    Workflow SM Methyl 1H-pyrazole-4-carboxylate (Starting Material) Deprot Deprotonation NaOH (aq), 0 °C, pH 10.0 SM->Deprot Solubilization Amin Electrophilic Amination HOSA Addition (Dropwise) Deprot->Amin pH maintenance Heat Thermal Activation 60 °C, 3 hours Amin->Heat Kinetic drive Work Aqueous Quench & EtOAc Extraction Heat->Work Reaction completion Purif Silica Gel Chromatography (Hexanes/EtOAc) Work->Purif Crude isolation Prod Methyl 1-amino-1H-pyrazole-4-carboxylate (Target Compound) Purif->Prod Final purification

    Fig 2. Step-by-step synthetic workflow for the preparation of N-aminopyrazole derivatives.

    Phase 1: Substrate Solubilization and Deprotonation
    • Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a pH probe, and an addition funnel.

    • Suspend Methyl 1H-pyrazole-4-carboxylate (1.26 g, 10.0 mmol) in a mixture of DI water (15 mL) and Ethanol (5 mL).

    • Submerge the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

    • Causality Check: The substrate may not fully dissolve until deprotonated. Add 2M NaOH dropwise until the pH stabilizes at exactly 10.0. The mixture should become a clear, homogeneous solution, indicating the successful formation of the pyrazolate anion.

    Phase 2: Dynamic pH-Controlled Amination
    • Dissolve HOSA (1.75 g, 15.0 mmol) in 10 mL of cold DI water.

    • Begin dropwise addition of the HOSA solution via the addition funnel over 30 minutes.

    • Crucial Step: HOSA is highly acidic and its addition will rapidly drop the reaction pH. Simultaneously add 2M NaOH dropwise to strictly maintain the pH between 9.5 and 10.5.

    • Self-Validation: If the pH drops below 8.5, the pyrazole is reprotonated, and the reaction stalls. If it spikes above 11.5, HOSA is destroyed via hydrolysis [2].

    Phase 3: Thermal Activation
    • Once HOSA addition is complete and the pH stabilizes at 10.0, remove the ice bath.

    • Attach a reflux condenser and heat the reaction mixture to 60 °C for 3 hours.

    • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc). The product will appear as a new, more polar spot. Ninhydrin Stain Test: The product spot will stain vibrant yellow/orange upon heating with ninhydrin due to the free N-NH₂ group, whereas the starting material will remain invisible to ninhydrin.

    Phase 4: Workup and Isolation
    • Cool the reaction to room temperature. The pH should be adjusted to 7.0–7.5 using 1M HCl to neutralize any residual base and prevent ester hydrolysis.

    • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water and inorganic salts, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude solid.

    • Purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford Methyl 1-amino-1H-pyrazole-4-carboxylate as an off-white solid.

    Troubleshooting and Optimization Matrix

    Even with rigorous controls, deviations can occur. The following matrix translates observed anomalies into immediate corrective actions.

    Observed IssueRoot Cause AnalysisCorrective Action / Prevention
    Low Yield / High SM Recovery Premature HOSA hydrolysis due to pH > 11.0, or insufficient deprotonation (pH < 8.5).Calibrate pH probe prior to use. Ensure simultaneous, slow addition of NaOH during HOSA introduction.
    Ester Hydrolysis (Byproduct) Prolonged exposure to high pH or elevated temperatures during Phase 3.Do not exceed 60 °C. Ensure the reaction is neutralized to pH 7.0 immediately upon completion.
    Poor Phase Separation Emulsion formation due to high concentration of sulfate salts.Add additional brine or filter the biphasic mixture through a pad of Celite before separation.
    Product Discoloration Trace metal impurities or oxidation of the N-amino group.Degas solvents with Argon prior to use. Store final product under an inert atmosphere at -20 °C.

    Analytical Characterization Standards

    To confirm the structural integrity of the synthesized Methyl 1-amino-1H-pyrazole-4-carboxylate, cross-reference your analytical data against these expected benchmarks:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.27 (s, 1H, Pyrazole-CH), 7.86 (s, 1H, Pyrazole-CH), 6.85 (br s, 2H, N-NH₂), 3.70 (s, 3H, O-CH₃). Note: The broad singlet at 6.85 ppm is the definitive marker of successful N-amination.

    • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 142.06.

    References

    • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. National Institutes of Health (NIH).
    • N-Amination of Pyrazoles: a General Approach. Mathnet.RU.
    Application

    The Untapped Potential of 1-Aminopyrazoles: A Versatile Building Block for Advanced Drug Discovery

    For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Conventional Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold du...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Beyond the Conventional Pyrazole Scaffold

    The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activity.[1] While the majority of research has centered on C-substituted aminopyrazoles, this guide illuminates the distinct and untapped potential of 1-aminopyrazoles , specifically the Alkyl 1-amino-1H-pyrazole-4-carboxylate scaffold. The presence of a reactive amino group directly on a ring nitrogen atom unlocks unique synthetic pathways, offering access to novel heterocyclic systems that are otherwise difficult to synthesize. This guide provides a comprehensive overview of the synthesis, key transformations, and strategic applications of this versatile building block in modern drug discovery.

    While direct literature on "Methyl 1-amino-1H-pyrazole-4-carboxylate" is scarce, this document outlines the general principles and representative protocols for the broader class of Alkyl 1-amino-1H-pyrazole-4-carboxylates, providing a roadmap for their application in creating diverse molecular architectures.

    Core Synthetic Strategy: Accessing the 1-Aminopyrazole Moiety

    The synthesis of the 1-aminopyrazole core is primarily achieved through the N-amination of a pre-formed pyrazole ring. This critical step introduces the versatile N-amino functionality, which is the linchpin for subsequent transformations.

    cluster_0 Synthesis of Pyrazole Precursor cluster_1 N-Amination pyrazole_ester Alkyl Pyrazole-4-carboxylate 1_aminopyrazole Alkyl 1-Amino-1H-pyrazole- 4-carboxylate pyrazole_ester->1_aminopyrazole N-Amination amination_reagent Hydroxylamine-O-sulfonic acid or similar aminating agent amination_reagent->1_aminopyrazole

    Caption: General workflow for the synthesis of Alkyl 1-amino-1H-pyrazole-4-carboxylate.

    Protocol 1: Synthesis of a Representative Alkyl 1-Amino-1H-pyrazole-4-carboxylate

    This protocol outlines a general two-step procedure for the synthesis of a 1-aminopyrazole derivative, starting from a commercially available pyrazole.

    Step 1: N-Amination of Ethyl Pyrazole-4-carboxylate

    • Rationale: This step introduces the key N-amino group. Hydroxylamine-O-sulfonic acid is a common and effective reagent for the amination of N-heterocycles. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the aminating agent.[2]

    • Materials:

      • Ethyl pyrazole-4-carboxylate

      • Hydroxylamine-O-sulfonic acid

      • Sodium hydroxide (NaOH)

      • Water

      • Dichloromethane (DCM)

      • Saturated sodium bicarbonate solution

      • Anhydrous magnesium sulfate (MgSO₄)

    • Procedure:

      • Dissolve ethyl pyrazole-4-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (1.2 eq).

      • Cool the solution to 0-5 °C in an ice bath.

      • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in water, maintaining the temperature below 10 °C.

      • Allow the reaction mixture to stir at room temperature for 12-18 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

      • Extract the product with dichloromethane (3 x 50 mL).

      • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford Ethyl 1-amino-1H-pyrazole-4-carboxylate.

    Key Applications and Protocols in Drug Discovery

    The 1-aminopyrazole scaffold serves as a versatile precursor to a variety of more complex heterocyclic systems, primarily through reactions involving the N-amino group.

    Oxidative Ring Expansion to 1,2,3-Triazines

    A unique and powerful transformation of 1-aminopyrazoles is their oxidative ring expansion to form 1,2,3-triazines. This reaction provides access to an important class of electron-deficient heterocycles that are valuable in cycloaddition reactions.[1][3]

    1_aminopyrazole Alkyl 1-Amino-1H-pyrazole- 4-carboxylate triazine Alkyl 1,2,3-Triazine-5-carboxylate 1_aminopyrazole->triazine Oxidative Ring Expansion oxidant Lead(IV) Acetate or other oxidant oxidant->triazine

    Caption: Oxidative ring expansion of a 1-aminopyrazole to a 1,2,3-triazine.

    • Rationale: Lead(IV) acetate is a common oxidant for this transformation, which is believed to proceed through a nitrene intermediate. The reaction results in the formation of the thermodynamically stable 1,2,3-triazine ring system.[4]

    • Materials:

      • Alkyl 1-amino-1H-pyrazole-4-carboxylate

      • Lead(IV) acetate

      • Dichloromethane (DCM)

      • Silica gel

    • Procedure:

      • Dissolve the Alkyl 1-amino-1H-pyrazole-4-carboxylate (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to 0 °C.

      • Add lead(IV) acetate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

      • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by flash column chromatography to yield the desired Alkyl 1,2,3-triazine-5-carboxylate.[5]

    Inverse Electron Demand Diels-Alder (IEDDA) Reactions of 1,2,3-Triazines

    The resulting 1,2,3-triazine-5-carboxylates are highly valuable as azadienes in inverse electron demand Diels-Alder reactions. This allows for the rapid construction of highly substituted pyridine and pyrimidine cores, which are prevalent in many kinase inhibitors and other therapeutic agents.[6][7]

    triazine Alkyl 1,2,3-Triazine-5-carboxylate product Substituted Pyridine or Pyrimidine triazine->product [4+2] Cycloaddition -N₂ dienophile Electron-rich Dienophile (e.g., Ynamine, Enamine, Amidine) dienophile->product

    Caption: IEDDA reaction of a 1,2,3-triazine to form substituted heterocycles.

    • Rationale: The electron-withdrawing carboxylate group on the 1,2,3-triazine enhances its reactivity as an azadiene. The reaction with an electron-rich dienophile, such as an amidine, proceeds through a [4+2] cycloaddition followed by the extrusion of dinitrogen gas to form the stable aromatic pyrimidine ring.[8]

    • Materials:

      • Alkyl 1,2,3-triazine-5-carboxylate

      • Amidine hydrochloride

      • A suitable base (e.g., triethylamine or DBU)

      • Acetonitrile (CH₃CN)

    • Procedure:

      • To a solution of the amidine hydrochloride (1.2 eq) in acetonitrile, add the base (1.5 eq) and stir for 10 minutes at room temperature.

      • Add a solution of the Alkyl 1,2,3-triazine-5-carboxylate (1.0 eq) in acetonitrile.

      • Stir the reaction mixture at room temperature for 1-24 hours. The reaction is often rapid and can be monitored by the evolution of nitrogen gas and TLC.

      • Upon completion, concentrate the reaction mixture under reduced pressure.

      • Purify the residue by column chromatography to afford the corresponding 2,5-disubstituted pyrimidine.[9]

    DienophileResulting HeterocycleTypical Conditions
    Amidine2,5-Disubstituted PyrimidineCH₃CN, room temperature
    YnamineTrisubstituted PyridineCHCl₃, room temperature
    EnamineTrisubstituted PyridineCHCl₃, elevated temperature
    Synthesis of Fused Heterocycles: Pyrazolo[1,5-b]pyridazines

    The 1-aminopyrazole scaffold can also be utilized in cyclocondensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems such as pyrazolo[1,5-b]pyridazines, which are of interest in kinase inhibitor design.[10]

    • Rationale: This reaction involves the condensation of the N-amino group of the pyrazole with a 1,3-dicarbonyl compound. The initial condensation is followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

    • Materials:

      • Alkyl 1-amino-1H-pyrazole-4-carboxylate

      • 1,3-Diketone (e.g., acetylacetone)

      • Glacial acetic acid

    • Procedure:

      • A mixture of Alkyl 1-amino-1H-pyrazole-4-carboxylate (1.0 eq) and the 1,3-diketone (1.1 eq) in glacial acetic acid is heated to reflux for 4-8 hours.

      • Monitor the reaction by TLC.

      • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

      • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with cold ether.

      • The crude product can be further purified by recrystallization or column chromatography.

    Conclusion: A Gateway to Novel Chemical Space

    The Alkyl 1-amino-1H-pyrazole-4-carboxylate scaffold, while underrepresented in mainstream drug discovery, offers a unique and powerful platform for the synthesis of diverse and novel heterocyclic compounds. Its ability to undergo oxidative ring expansion to 1,2,3-triazines opens a gateway to a rich variety of substituted pyridines and pyrimidines through inverse electron demand Diels-Alder reactions. Furthermore, its utility in constructing fused heterocyclic systems like pyrazolo[1,5-b]pyridazines adds another dimension to its synthetic value. By understanding and leveraging the distinct reactivity of the 1-amino group, medicinal chemists can unlock new avenues for lead discovery and the exploration of uncharted chemical space.

    References

    • Boger, D. L., & Brotherton, C. E. (1986). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of Organic Chemistry, 51(15), 2777-2785.
    • Boger, D. L., & Schaum, R. P. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters, 16(18), 4884-4887.
    • Boger, D. L., & Schaum, R. P. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. PubMed Central.
    • De Angelis, L., Zheng, H., Perez, M. T., Arman, H., & Doyle, M. P. (2021). Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to 1,2,3-Triazine 1-Oxides and Their Fragmentation to Isoxazoles. Organic Letters, 23(16), 6542–6546.
    • Campbell, C. D., & Rees, C. W. (1969). Oxidative rearrangement of N-aminopyrazoles to 1,2,3-triazines. Journal of the Chemical Society C: Organic, 742-747.
    • Boger, D. L., & Schaum, R. P. (2015). Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis. Organic Letters, 17(16), 4002–4005.
    • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems, 22, 316-361.
    • Kallman, N. J., & Cole, K. P. (2016). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 57(45), 5034-5036.
    • Rashed, N., et al. (2022). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports, 12(1), 1-15.
    • Stevens, K. L., et al. (2008). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5758-5762.
    • Orrego-Hernández, J., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 978-1015.
    • Rivera, G., De Angelis, L., Al-Sayyed, A., Biswas, S., Arman, H., & Doyle, M. P. (2022). Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. Organic Letters, 24(36), 6543–6547.
    • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, (i), 198-250.
    • Ohsawa, A., Arai, H., Ohnishi, H., & Igeta, H. (1981). Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines. The Journal of Organic Chemistry, 46(18), 3742-3745.
    • Sugimura, H., Takeuchi, R., Ichikawa, S., Nagayama, E., & Sasaki, I. (2018). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Organic Letters, 20(11), 3434–3437.
    • Peel, M. R., & Griffin, R. J. (2001).
    • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
    • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazines. Retrieved from [Link]

    • Stevens, K. L., et al. (2008). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Sci-Hub.
    • Elgemeie, G. E. H., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(11), 104233.
    • Boger, D. L., & Brotherton, C. E. (1986). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. PubMed Central.
    • Ohsawa, A., Arai, H., Ohnishi, H., & Igeta, H. (1981). Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines.
    • Gesto, D., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13785–13795.
    • Ohno, R., et al. (2004). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 29(2), 96-102.
    • Singh, U., & Kumar, A. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(45), 31639-31665.
    • de la Torre, M. C., & Gotor-Fernández, V. (2022).
    • Sgambat, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3505.
    • Boger, D. L., & Schaum, R. P. (2015). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central.
    • Kumar, P., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
    • Brückner, R., & Spessert, L. (2021). Synthesis of new pyrazolo[1][6][7]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2773-2780.

    Sources

    Method

    Application Note: Methyl 1-amino-1H-pyrazole-4-carboxylate in Advanced Heterocyclic Synthesis

    Executive Summary & Strategic Significance Methyl 1-amino-1H-pyrazole-4-carboxylate is a highly versatile, bifunctional building block pivotal in modern medicinal chemistry and materials science. By possessing both a nuc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Significance

    Methyl 1-amino-1H-pyrazole-4-carboxylate is a highly versatile, bifunctional building block pivotal in modern medicinal chemistry and materials science. By possessing both a nucleophilic N-amino group and an electron-withdrawing C4-carboxylate, this scaffold serves as a critical intermediate for constructing complex fused heterocyclic systems. It is extensively utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c][1,2,4]triazines, and 1,2,3-triazines[1][2]. This application note details the mechanistic rationale, validated protocols, and critical parameters for utilizing this compound in advanced synthetic workflows, ensuring high-fidelity reproduction in drug development laboratories.

    Mechanistic Causality in Synthetic Workflows

    Electrophilic N-Amination of Pyrazoles

    The synthesis of the N-amino pyrazole core requires the direct electrophilic amination of the parent pyrazole. The choice of aminating agent and base is strictly dictated by the substrate's electronic properties and functional group tolerance. Hydroxylamine-O-sulfonic acid (HOSA) in aqueous NaOH is highly effective for robust substrates; however, the exothermic nature of the reaction demands strict temperature control (<60 °C) to prevent the thermal decomposition of HOSA and unwanted side reactions[2].

    For more sensitive ester derivatives where aqueous base might induce saponification, utilizing O-(4-nitrobenzoyl)hydroxylamine with potassium tert-butoxide (KOtBu) in N-methyl-2-pyrrolidone (NMP) provides a milder, anhydrous alternative that suppresses ester hydrolysis while maintaining high amination yields[3].

    Oxidative Ring Expansion and Heterocyclization

    The N-amino group can undergo rapid oxidation to generate a transient, highly reactive N-nitrene or diazo intermediate. When treated with sodium periodate (NaIO₄) in a biphasic dichloromethane/water system, the intermediate undergoes a sigmatropic rearrangement to yield expanded 1,2,3-triazines[2]. The Causality of the Biphasic System: The biphasic CH₂Cl₂/H₂O environment is not merely a solvent choice; it is a mechanistic necessity. The highly reactive oxidized intermediate must be immediately sequestered into the organic phase (CH₂Cl₂) to prevent over-oxidation or hydrolytic degradation in the aqueous phase. Vigorous stirring is mandatory to maximize the interfacial surface area, driving the reaction to completion within minutes.

    Visualizing the Synthetic Logic

    Workflow Step1 Methyl 1H-pyrazole-4-carboxylate Starting Material Step2 Deprotonation (KOtBu or NaOH, 0°C to RT) Step1->Step2 Base Addition Step3 Electrophilic Amination (HOSA or Ar-ONH2) Step2->Step3 Nucleophilic Attack Step4 Methyl 1-amino-1H-pyrazole-4-carboxylate Key Intermediate Step3->Step4 Aqueous Workup Step5 Oxidative Rearrangement (NaIO4, CH2Cl2/H2O, Vigorous Stirring) Step4->Step5 Biphasic Oxidation Step6 Target Heterocycles (e.g., 1,2,3-Triazines, Fused Pyrazoles) Step5->Step6 Ring Expansion/Coupling

    Workflow for N-amination and biphasic oxidative heterocyclization.

    Mechanism A N-Aminopyrazole Nucleophilic N-NH2 B Periodate Oxidation NaIO4, 2.0 eq A->B C N-Nitrene Intermediate Highly Reactive B->C D Sigmatropic Shift Ring Opening/Closing C->D E 1,2,3-Triazine Core Expanded Heterocycle D->E

    Mechanistic pathway of NaIO4-mediated oxidative ring expansion.

    Validated Experimental Protocols

    Protocol A: Synthesis of Methyl 1-amino-1H-pyrazole-4-carboxylate via N-Amination

    This self-validating protocol utilizes HOSA for scalable N-amination, optimized to prevent thermal degradation[2].

    • Preparation : Dissolve Methyl 1H-pyrazole-4-carboxylate (1.0 equiv, e.g., 10.7 mmol) in aqueous NaOH (3.7 M, 2.0 equiv) in a 100 mL round-bottom flask.

    • Temperature Control : Cool the reaction mixture to 0 °C using an ice bath. Causality: HOSA is thermally labile; cooling prevents premature degradation before the pyrazole nucleophile can attack.

    • Amination : Slowly add Hydroxylamine-O-sulfonic acid (HOSA) (2.0 equiv) portion-wise. Monitor the internal temperature strictly to ensure it does not exceed 60 °C during the exothermic addition.

    • Maturation : Remove the ice bath and stir the mixture vigorously for 1 hour at room temperature.

    • Validation & Workup : Monitor the consumption of the starting material via TLC (EtOAc/Hexane). Upon completion, transfer to a separatory funnel and extract with CH₂Cl₂ (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

      • Quality Control Marker: The isolated product must exhibit a distinct primary amine N-H stretch (~3300 cm⁻¹) in FTIR and an [M+H]⁺ peak corresponding to the aminated mass in LC-MS.

    Protocol B: Oxidative Ring Expansion to 1,2,3-Triazine Derivatives

    This protocol leverages a biphasic system to trap the highly reactive intermediate[2].

    • Solubilization : Dissolve Methyl 1-amino-1H-pyrazole-4-carboxylate (1.0 equiv, e.g., 1.0 mmol) in 25 mL of CH₂Cl₂ in a 100 mL round-bottom flask.

    • Oxidant Preparation : Dissolve NaIO₄ (2.0 equiv) in 25 mL of deionized H₂O.

    • Biphasic Reaction : Add the aqueous NaIO₄ solution to the organic pyrazole solution. Stir vigorously for 20 to 60 minutes at room temperature. Causality: Vigorous stirring maximizes the interfacial surface area of the biphasic system, ensuring rapid oxidation while immediately partitioning the sensitive triazine product into the protective CH₂Cl₂ layer.

    • Validation & Workup : Track the disappearance of the N-aminopyrazole via MS. Once complete, separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3 × 25 mL). Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo.

    Quantitative Data Presentation

    The following table summarizes the optimized reaction parameters and expected yields for the key transformations discussed in this guide.

    SubstrateTransformationReagents & ConditionsYield RangeKey Mechanistic Feature
    Methyl 1H-pyrazole-4-carboxylate N-AminationHOSA (2.0 eq), NaOH (aq), 0 °C to RT, 1 h75–85%Strict temperature control prevents HOSA degradation[2].
    Benzyl 1H-pyrazole-4-carboxylate N-AminationO-(4-nitrobenzoyl)hydroxylamine, KOtBu, NMP, RT, 8 h70–80%Anhydrous conditions prevent ester hydrolysis[3].
    Methyl 1-amino-1H-pyrazole-4-carboxylate Oxidative Ring ExpansionNaIO₄ (2.0 eq), CH₂Cl₂/H₂O, Vigorous stirring, 60 min50–60%Biphasic system sequesters reactive intermediate[2].
    1-Amino-1H-pyrazole-4-carbonitrile Oxidative Ring ExpansionNaIO₄ (2.0 eq), CH₂Cl₂/H₂O, Vigorous stirring, 20 min57%Rapid partitioning prevents aqueous over-oxidation[2].

    References

    • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - ACS Publications -2

    • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC (National Institutes of Health) - 3

    • Pyrazoles | Request PDF - ResearchGate - 1

    Sources

    Application

    In vivo testing protocols using Methyl 1-amino-1H-pyrazole-4-carboxylate

    An Application Note for Preclinical In Vivo Evaluation of Therapeutics Derived from Methyl 1-amino-1H-pyrazole-4-carboxylate. Executive Summary & Scientific Rationale Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Preclinical In Vivo Evaluation of Therapeutics Derived from Methyl 1-amino-1H-pyrazole-4-carboxylate.

    Executive Summary & Scientific Rationale

    Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly privileged synthetic building block in medicinal chemistry rather than a standalone active pharmaceutical ingredient[1]. The unique combination of the N-amino group and the C4-carboxylate provides a versatile handle for synthesizing fused heterocycles and hybrid scaffolds. In modern drug discovery, derivatives of this compound have shown exceptional promise in two distinct therapeutic areas:

    • Neuroprotection: Aminopyrazoles exhibit profound isoform selectivity for c-Jun N-terminal kinase 3 (JNK3) by exploiting hydrophobic pocket I (specifically interacting with Leu144), offering disease-modifying potential in Parkinson's disease (PD)[2][3].

    • Anti-Fibrosis: Pyrimidine-pyrazole hybrids derived from this scaffold act as potent inhibitors of collagen prolyl 4-hydroxylases (CP4Hs), halting fibrogenesis in pulmonary models[4].

    This guide details the in vivo protocols required to evaluate test articles derived from this core scaffold, emphasizing causality, target engagement, and self-validating experimental designs.

    Workflow cluster_0 Scaffold Derivatization cluster_1 In Vivo Mechanisms cluster_2 In Vivo Models A Methyl 1-amino-1H- pyrazole-4-carboxylate B Aminopyrazole Derivatives A->B Synthesis C JNK3 Inhibition (Leu144 Pocket) B->C Targets D CP4H Inhibition (Collagen Maturation) B->D Targets E 6-OHDA PD Model (Neuroprotection) C->E Evaluated In F Bleomycin Model (Anti-Fibrosis) D->F Evaluated In

    Workflow from aminopyrazole scaffold synthesis to in vivo efficacy evaluation.

    Protocol 1: Baseline Pharmacokinetic (PK) Profiling

    Before advancing to efficacy models, the synthesized aminopyrazole derivative must undergo rigorous PK profiling. Pyrazole-containing compounds can suffer from rapid metabolic clearance via N-demethylation or oxidation; establishing baseline exposure is critical.

    Causality & Rationale: Aminopyrazoles are highly lipophilic. Standard aqueous vehicles will cause precipitation, leading to erratic absorption and false-negative efficacy results. A cosolvent system is mandatory. Furthermore, for JNK3 inhibitors, the compound must cross the blood-brain barrier (BBB), making brain-to-plasma (Kp) ratio calculation essential.

    Step-by-Step Methodology:

    • Formulation: Dissolve the aminopyrazole derivative in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Sonicate at 37°C for 15 minutes until a clear solution is achieved.

    • Dosing: Administer to male Sprague-Dawley rats (n=3 per route) via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg).

    • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For BBB assessment, harvest brain tissue from a parallel cohort at T_max (typically 1-2 hours).

    • Analysis: Extract plasma via protein precipitation (acetonitrile containing internal standard). Quantify using LC-MS/MS (Multiple Reaction Monitoring mode).

    Self-Validation System: Include a known reference compound (e.g., SR-3451)[3] as an internal positive control. The bioanalytical method is only validated if the standard curve demonstrates linearity (R² > 0.99) and mass balance calculations account for >85% of the administered dose.

    Protocol 2: In Vivo Evaluation of JNK3-Selective Aminopyrazoles (Neuroprotection)

    JNK3 is a critical mediator of neuronal apoptosis. Aminopyrazoles derived from the 1-amino-1H-pyrazole core have demonstrated ~30-fold selectivity for JNK3 over JNK1 by binding to the unique Leu144 residue in the kinase hinge region[2].

    JNK3_Pathway A 6-OHDA Neurotoxin B Oxidative Stress (ROS) A->B Induces C JNK3 Activation B->C Triggers D c-Jun Phosphorylation C->D Kinase Activity E Neuronal Apoptosis D->E Gene Expression F Aminopyrazole Inhibitor F->C Competitive Inhibition

    Mechanism of action for aminopyrazole-mediated JNK3 inhibition in neuroprotection.

    Causality & Rationale: 6-hydroxydopamine (6-OHDA) selectively enters dopaminergic neurons via the dopamine transporter (DAT), inducing profound oxidative stress and mitochondrial dysfunction. This specifically hyperactivates the JNK3 pathway[2]. Using this model directly tests the neuroprotective capacity of the synthesized JNK3 inhibitors.

    Step-by-Step Methodology:

    • Stereotaxic Lesioning: Anesthetize C57BL/6 mice. Inject 6-OHDA (2 µL of 3 mg/mL solution in 0.02% ascorbic acid) unilaterally into the right medial forebrain bundle (MFB).

    • Therapeutic Dosing: Administer the aminopyrazole derivative (PO, 10-30 mg/kg) daily, starting 24 hours post-lesion and continuing for 14 days.

    • Behavioral Assessment: On day 14, administer apomorphine (0.5 mg/kg, SC). Record the number of contralateral rotations over 45 minutes. Successful neuroprotection is indicated by a >50% reduction in rotations compared to vehicle-treated mice.

    Self-Validation System: Behavioral tests are inherently subjective and prone to false positives from general motor stimulation. To validate target engagement, harvest the striatum post-mortem. Perform Western blotting for phosphorylated c-Jun (p-c-Jun). A statistically significant reduction in p-c-Jun confirms that the behavioral rescue is causally linked to JNK3 inhibition in vivo.

    Protocol 3: In Vivo Evaluation of CP4H Inhibitors (Anti-Fibrosis)

    Derivatives synthesized by coupling the C4-carboxylate of the pyrazole core with pyrimidine rings have shown potent anti-fibrotic activity by inhibiting Collagen Prolyl 4-Hydroxylase (CP4H)[4].

    Causality & Rationale: Bleomycin induces DNA strand breaks in alveolar epithelial cells, triggering a massive TGF-β driven fibrotic response. CP4H is essential for the hydroxylation of proline residues, a prerequisite for the triple-helix formation and stabilization of collagen. Inhibiting CP4H with pyrazole-pyrimidine hybrids prevents the maturation of collagen, effectively halting fibrogenesis[4].

    Step-by-Step Methodology:

    • Induction: Anesthetize C57BL/6 mice. Administer a single intratracheal dose of bleomycin (1.5 U/kg in 50 µL saline) to induce pulmonary fibrosis.

    • Therapeutic Dosing: Begin oral administration of the aminopyrazole derivative (PO, 20 mg/kg) on Day 7 (therapeutic intervention model) and continue daily until Day 21.

    • Tissue Harvesting: On Day 21, euthanize the animals. Inflate the left lung with 10% formalin for histology, and snap-freeze the right lung for biochemical analysis.

    Self-Validation System: Histological scoring (Ashcroft score via Masson's trichrome staining) must be orthogonally validated by a quantitative biochemical assay. Perform a Hydroxyproline assay on the snap-frozen right lung tissue. The protocol is considered successful only if both the subjective Ashcroft score and the objective hydroxyproline levels show a concordant, dose-dependent decrease.

    Quantitative Data Presentation

    Table 1: Target Pharmacokinetic Parameters for Aminopyrazole Derivatives

    ParameterTarget Value (Neuroprotection)Target Value (Anti-Fibrotic)Mechanistic Rationale
    Oral Bioavailability (F%) > 40%> 30%Ensures sufficient systemic exposure without requiring IV administration.
    Half-Life (T½) 4 – 8 hours6 – 12 hoursSupports once-daily (QD) or twice-daily (BID) dosing regimens in efficacy models.
    Brain-to-Plasma Ratio (Kp) > 0.8< 0.1High BBB penetrance is mandatory for JNK3 targeting; low penetrance is preferred for peripheral CP4H targets to avoid CNS toxicity.
    Clearance (Cl) < 15 mL/min/kg< 20 mL/min/kgPrevents rapid elimination via N-demethylation, a common liability of pyrazole cores.

    Table 2: In Vivo Efficacy Endpoints and Acceptance Criteria

    ModelPrimary EndpointTarget Engagement MarkerSuccess Threshold (vs. Vehicle)
    6-OHDA (PD Model) Apomorphine-induced rotationsStriatal p-c-Jun levels (Western Blot)> 50% decrease in rotations; > 40% decrease in p-c-Jun.
    Bleomycin (Fibrosis) Hydroxyproline concentration (µg/mg tissue)Ashcroft Fibrosis Score (Histology)> 35% reduction in hydroxyproline; > 2-point reduction in Ashcroft score.

    Sources

    Method

    Application Note: Scale-Up Synthesis of Methyl 1-amino-1H-pyrazole-4-carboxylate

    Executive Summary Methyl 1-amino-1H-pyrazole-4-carboxylate is a high-value heterocyclic building block utilized extensively in the development of kinase inhibitors and advanced agrochemicals. Transitioning the synthesis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl 1-amino-1H-pyrazole-4-carboxylate is a high-value heterocyclic building block utilized extensively in the development of kinase inhibitors and advanced agrochemicals. Transitioning the synthesis of this intermediate from discovery-scale (milligrams) to process-scale (kilograms) presents significant chemical engineering challenges. The primary hurdles include managing the highly exothermic nature of N-amination, preventing the hydrolysis of the sensitive methyl ester moiety, and avoiding the use of hazardous or prohibitively expensive reagents.

    This application note provides a self-validating, scalable protocol for the electrophilic N-amination of methyl 1H-pyrazole-4-carboxylate using Hydroxylamine-O-sulfonic acid (HOSA), detailing the mechanistic causality behind each process parameter.

    Mechanistic Rationale and Reagent Selection

    The synthesis of 1-aminopyrazoles fundamentally relies on the direct N-amination of the pyrazole core. While reagents like O-(diphenylphosphoryl)hydroxylamine (DPPH) offer excellent ammoniation efficiency, their high cost and the generation of phosphorus-based byproducts make them less viable for industrial scale-up 1.

    Hydroxylamine-O-sulfonic acid (HOSA) is the preferred industrial aminating agent. Mechanistically, the reaction requires the deprotonation of the pyrazole to form a highly nucleophilic pyrazolide anion. This anion subsequently attacks the electrophilic nitrogen of HOSA, displacing the sulfate leaving group to form the N-N bond 2.

    Causality in Base Selection: The choice of base dictates the success of the scale-up. Strong aqueous bases (e.g., NaOH) lead to the rapid, irreversible saponification of the methyl ester into a carboxylic acid. Conversely, weak organic bases fail to fully deprotonate the pyrazole (pKa ~ 14), leading to sluggish kinetics. Potassium carbonate (K₂CO₃) in a biphasic solvent system (DMF/Water) provides the exact basicity required to drive deprotonation while fully preserving the ester linkage 3.

    Mechanism P Pyrazole Core B K2CO3 (Base) P->B Deprotonation I Pyrazolide Anion (Nucleophile) B->I Generates H HOSA (Electrophile) I->H Nucleophilic Attack T Target Product H->T Sulfate Leaving Group

    Figure 1: Mechanistic pathway of electrophilic N-amination using HOSA.

    Process Optimization and Quantitative Metrics

    To establish a robust scale-up process, various conditions were evaluated. The primary Critical Quality Attributes (CQAs) were overall yield, final purity, and the suppression of the hydrolyzed byproduct (1-amino-1H-pyrazole-4-carboxylic acid).

    Table 1: Optimization of Reaction Conditions for Scale-Up

    EntryAminating AgentBase (Equiv)Solvent SystemTemp (°C)Yield (%)Purity (%)Key Observations
    1HOSA (1.2)NaOH (2.0)Water254585High ester hydrolysis; low yield.
    2HOSA (1.5)K₂CO₃ (2.5)DMF0 to 257892Sluggish reaction; unreacted starting material.
    3 HOSA (1.5) K₂CO₃ (2.5) DMF / Water 0 to 15 88 >98 Optimal biphasic system; minimized exotherm.
    4DPPH (1.2)NaH (1.5)THF0 to 258697High raw material cost; safety risks at scale.

    Experimental Workflow

    ProcessWorkflow Step1 1. Substrate Dissolution (DMF/Water) Step2 2. Mild Base Addition (K2CO3, prevents hydrolysis) Step1->Step2 Step3 3. Electrophilic Amination (HOSA addition, <10°C) Step2->Step3 Step4 4. Phase Separation (EtOAc / Brine) Step3->Step4 Step5 5. Controlled Crystallization (Heptane anti-solvent) Step4->Step5

    Figure 2: Step-by-step scale-up workflow for the N-amination of Methyl 1H-pyrazole-4-carboxylate.

    Step-by-Step Scale-Up Protocol (100 g Scale)

    This protocol is designed as a self-validating system , integrating In-Process Controls (IPC) to ensure each phase meets strict quality parameters before progression.

    Materials Required:
    • Methyl 1H-pyrazole-4-carboxylate: 100 g (0.793 mol, 1.0 equiv)

    • Potassium carbonate (K₂CO₃): 274 g (1.98 mol, 2.5 equiv)

    • Hydroxylamine-O-sulfonic acid (HOSA): 134 g (1.19 mol, 1.5 equiv)

    • N,N-Dimethylformamide (DMF): 800 mL

    • Deionized Water: 200 mL

    • Ethyl Acetate (EtOAc): 1.5 L

    • Heptane: 1.0 L

    Step 1: Substrate Dissolution
    • In a 2 L jacketed glass reactor equipped with an overhead stirrer and internal temperature probe, add 800 mL of DMF.

    • Add 100 g of Methyl 1H-pyrazole-4-carboxylate. Stir at 250 rpm until complete dissolution is achieved.

    Step 2: Base Addition and Thermal Control
    • Dissolve 274 g of K₂CO₃ in 200 mL of deionized water.

    • Add the aqueous K₂CO₃ solution to the reactor. The mixture will become a biphasic suspension.

    • Set the jacket temperature to -5 °C and cool the internal reaction mixture to 0–5 °C.

      • Causality: Pre-cooling is mandatory to absorb the latent heat generated during the subsequent HOSA addition, preventing the thermal degradation of the aminating agent.

    Step 3: Electrophilic Amination
    • Weigh 134 g of HOSA. Add HOSA in 10 equal portions over a period of 90 minutes.

    • Monitor the internal temperature continuously. Do not allow the internal temperature to exceed 10 °C.

      • Causality: HOSA decomposes rapidly at elevated temperatures in basic media. Thermal spikes will stall the reaction and drastically reduce the yield.

    • Once the addition is complete, adjust the jacket to 15 °C and stir for 4 hours.

    • IPC Check 1 (Reaction Completion): Sample the organic layer for HPLC analysis. The reaction is validated to proceed to workup when unreacted starting material is < 2% AUC.

    Step 4: Quench and Phase Separation
    • Quench the reaction by slowly adding 400 mL of cold water.

    • Add 800 mL of EtOAc and stir at 300 rpm for 15 minutes.

    • Stop agitation and allow phases to separate for 20 minutes. Extract the aqueous layer with an additional 700 mL of EtOAc.

    • Combine the organic layers and wash with 10% aqueous brine (3 x 500 mL).

      • Causality: Multiple brine washes are essential to partition the DMF out of the organic phase. Residual DMF heavily impedes the final crystallization step.

    • IPC Check 2 (Solvent Purity): Analyze the organic phase by GC to ensure DMF concentration is < 0.5%.

    Step 5: Controlled Crystallization
    • Transfer the organic phase to a distillation setup. Concentrate under reduced pressure (40 °C, 150 mbar) to a residual volume of approximately 200 mL.

    • Slowly add 600 mL of Heptane (anti-solvent) dropwise over 45 minutes while stirring at room temperature. A white crystalline solid will precipitate.

    • Cool the suspension to 0 °C for 2 hours to maximize product recovery.

    • Filter the solid through a sintered glass funnel and wash the filter cake with cold Heptane (200 mL).

    • Dry the product in a vacuum oven at 45 °C for 12 hours.

    • Final Validation: Expected yield is 85-90 g (76-80% theoretical yield). Expected purity by HPLC is >98%.

    References

    • Google Patents. Preparation method of O-diphenylphosphoryl hydroxylamine (CN112552339A).
    • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole.
    • Journal of Medicinal Chemistry (ACS). 1-[(Imidazolidin-2-yl)imino]indazole. Highly α2/I1 Selective Agonist: Synthesis, X-ray Structure, and Biological Activity.

    Sources

    Application

    Application Note: Preparation and Application of Methyl 3-Amino-1H-pyrazole-4-carboxylate for Biochemical Assays

    Abstract This comprehensive technical guide details the synthesis, purification, and quality control of Methyl 3-amino-1H-pyrazole-4-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug disc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This comprehensive technical guide details the synthesis, purification, and quality control of Methyl 3-amino-1H-pyrazole-4-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1][2] We provide a robust, step-by-step protocol for its preparation via a cyclocondensation reaction, emphasizing the rationale behind key experimental steps to ensure reproducibility and high purity. Furthermore, this note outlines rigorous quality control methodologies, including HPLC and spectroscopic analysis, to validate the reagent's identity and suitability for sensitive biochemical applications. Finally, a representative protocol for utilizing this scaffold in a kinase inhibition assay is presented, illustrating its practical application in screening and drug development workflows.

    Introduction: The Strategic Importance of the Aminopyrazole Scaffold

    Methyl 3-amino-1H-pyrazole-4-carboxylate is a member of the aminopyrazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research.[2] The pyrazole ring system serves as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds due to its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors.[1] This particular derivative, featuring both an amino group and a methyl ester, is a versatile intermediate for synthesizing a wide array of more complex molecules, including potent kinase inhibitors for oncology and compounds with applications in agriculture.[1][3]

    A Note on Nomenclature: The synthesis described herein yields the 3-amino (or its tautomer, 5-amino) isomer, which is the most common and synthetically accessible form. This document will refer to the compound as Methyl 3-amino-1H-pyrazole-4-carboxylate.

    This guide is designed for researchers, chemists, and drug development professionals, providing not just protocols, but the scientific context required for successful implementation and adaptation.

    Reagent Profile: Properties and Safety

    Prior to synthesis, it is critical to be familiar with the chemical properties and safety requirements of the target compound and its precursors.

    PropertyValueSource
    IUPAC Name methyl 3-amino-1H-pyrazole-4-carboxylate[4]
    Molecular Formula C₅H₇N₃O₂[2][4]
    Molecular Weight 141.13 g/mol [2][4]
    Appearance Solid at room temperature[2]
    Solubility Soluble in polar organic solvents like ethanol and DMSO[2]
    CAS Number 29097-00-5[2]

    Safety & Handling:

    • General Precautions: Handle in accordance with good industrial hygiene and safety practices in a well-ventilated area or fume hood.[5] Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[6]

    • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., butyl rubber), and safety glasses with side shields or goggles.[5][6]

    • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6][7]

    • First Aid:

      • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.

      • Skin: Wash off with soap and plenty of water.[5]

      • Inhalation: Remove to fresh air.[6]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

    PART I: Synthesis and Purification Protocol

    A. Principle of Synthesis

    The most efficient and widely used strategy for synthesizing the 3-aminopyrazole-4-carboxylate core is through a cyclocondensation reaction.[1] This method is a variation of the classic Knorr pyrazole synthesis. The core logic involves the reaction of hydrazine, which acts as a binucleophilic (two-part nucleophile) component, with a three-carbon electrophilic partner that already contains the desired functional groups.

    In this protocol, we utilize a derivative of methyl cyanoacetate as the three-carbon synthon. The reaction proceeds via a nucleophilic attack by hydrazine on the electrophilic carbon framework, followed by an intramolecular cyclization and subsequent aromatization to form the stable pyrazole ring.

    G reactants Starting Materials (Methyl 2-cyano-3-ethoxyacrylate, Hydrazine Hydrate, Ethanol) dissolution Dissolution & Cooling (In Ethanol) reactants->dissolution addition Controlled Addition (Dropwise addition of Hydrazine Hydrate) dissolution->addition Maintain temp reflux Cyclocondensation (Heating to Reflux) addition->reflux Exothermic reaction control precipitation Product Precipitation (Cooling to room temp, then ice bath) reflux->precipitation Ensure complete reaction isolation Isolation (Vacuum Filtration) precipitation->isolation Maximize yield purification Purification (Washing & Drying) isolation->purification product Final Product (Methyl 3-amino-1H-pyrazole-4-carboxylate) purification->product

    Caption: Workflow for the synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.

    B. Detailed Experimental Protocol

    This protocol is adapted from established methodologies for the synthesis of analogous pyrazole esters.[1][2]

    Materials and Reagents:

    • Methyl 2-cyano-3-ethoxyacrylate

    • Hydrazine hydrate (80% or higher)

    • Absolute Ethanol (200 proof)

    • Deionized Water

    • Reaction flask with reflux condenser and magnetic stirrer

    • Ice bath

    • Buchner funnel and vacuum flask

    • Standard laboratory glassware

    Procedure:

    • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of starting material). Stir until a homogenous solution is formed.

      • Rationale: Ethanol serves as an excellent solvent for both reactants and facilitates an effective reaction environment.

    • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.0 stoichiometric equivalent) dropwise using an addition funnel. An exothermic reaction may be observed; use an ice bath to maintain the temperature between 20-30°C if necessary.

      • Rationale: A slow, controlled addition is crucial to manage the exothermic nature of the initial nucleophilic attack and prevent runaway reactions or the formation of side products.

    • Cyclization and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol). Maintain the reflux for 4-6 hours.

      • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration/aromatization steps, driving the reaction to completion.

    • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes.[9] The disappearance of the starting material spot indicates the reaction is nearing completion.

    • Product Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for at least 1 hour. The product should precipitate as a solid.

      • Rationale: The product has lower solubility in cold ethanol, and cooling maximizes its precipitation from the solution, leading to a higher isolated yield.

    • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of chilled ethanol or an ethanol/water mixture to remove any soluble impurities.

    • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. This yields crude Methyl 3-amino-1H-pyrazole-4-carboxylate. For most applications, this material is of sufficient purity. Further purification can be achieved by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system if required.[2]

    PART II: Quality Control and Characterization

    Ensuring the identity, purity, and integrity of the synthesized reagent is paramount for its reliable use in quantitative biochemical assays. Impurities can lead to artifacts, false positives/negatives, or non-reproducible results.

    G start Synthesized Product hplc Purity Assessment (RP-HPLC) start->hplc nmr Structural Confirmation (¹H & ¹³C NMR) start->nmr ms Mass Verification (HRMS) start->ms decision Data Analysis (Compare to Specification) hplc->decision nmr->decision ms->decision pass Qualified Reagent (Purity >95%) decision->pass Pass fail Repurify or Resynthesize decision->fail Fail G cluster_0 No Inhibition (Control) cluster_1 Inhibition k1 Kinase p1 Phosphorylated Substrate (High Signal) k1->p1 s1 Substrate s1->p1 atp1 ATP atp1->p1 k2 Kinase p2 No Reaction (Low Signal) k2->p2 s2 Substrate s2->p2 atp2 ATP atp2->p2 i2 Inhibitor (Pyrazole Derivative) i2->p2 Blocks Active Site

    Caption: Principle of a competitive kinase inhibition assay.

    B. General Protocol for Screening

    This is a template protocol; specific concentrations of kinase, substrate, and ATP must be optimized for the particular system under study.

    Materials:

    • Kinase of interest

    • Specific peptide substrate

    • ATP solution

    • Kinase assay buffer (contains MgCl₂, DTT, etc.)

    • Test compounds (derivatives of methyl 3-amino-1H-pyrazole-4-carboxylate) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

    Procedure:

    • Compound Plating: Dispense test compounds into the wells of a 384-well plate to achieve the desired final concentrations (typically a serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Enzyme Addition: Prepare a solution of the kinase in assay buffer and add it to all wells except the negative controls.

    • Initiation of Reaction: Prepare a solution containing the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the reaction.

    • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

    • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies either the amount of product formed or the amount of ATP consumed.

    • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

    • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    References

    • LGC Standards. (n.d.). SAFETY DATA SHEET.
    • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.
    • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
    • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
    • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Methyl 3-Amino-1H-pyrazole-4-carboxylate.
    • CymitQuimica. (n.d.). Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Safety Data Sheet.
    • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
    • Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
    • PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

    • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
    • Al-Ostath, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345.
    • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

    • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

    • Al-Warhi, T., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules, 27(1), 123.
    • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654.
    • Benchchem. (n.d.). Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate.
    • precisionFDA. (n.d.). METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

    Sources

    Method

    Application Note: Catalytic Cross-Coupling and Oxidative Ring Expansion of Methyl 1-amino-1H-pyrazole-4-carboxylate

    Executive Summary Methyl 1-amino-1H-pyrazole-4-carboxylate is an exceptionally versatile bifunctional building block in modern medicinal chemistry and heterocyclic synthesis. Featuring a nucleophilic N -amino handle and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl 1-amino-1H-pyrazole-4-carboxylate is an exceptionally versatile bifunctional building block in modern medicinal chemistry and heterocyclic synthesis. Featuring a nucleophilic N -amino handle and an electron-withdrawing C4-carboxylate, it serves as a critical precursor for two divergent synthetic pathways: metal-catalyzed C–N cross-coupling (Buchwald-Hartwig aminations) and oxidative ring expansions. This application note details validated, self-correcting protocols for utilizing this compound to access diverse N -aryl pyrazoles and highly reactive 1,2,3-triazines, providing researchers with robust methodologies for late-stage functionalization and skeletal editing.

    Mechanistic Insights and Experimental Causality

    As a Senior Application Scientist, it is critical to understand that successful functionalization of N -aminopyrazoles requires precise control over competing reaction pathways. The 1-amino group is a potent nucleophile, but its adjacent N–N bond introduces unique vulnerabilities.

    Palladium-Catalyzed Buchwald-Hartwig N-Arylation

    The primary challenge in the cross-coupling of the N -amino group ( N -NH 2​ ) with aryl halides is the propensity for N–N bond cleavage. Under standard palladium catalysis, the active Pd(0) species can undergo undesired oxidative insertion into the N–N bond, leading to deamination and catalyst poisoning [3].

    Causality of Reagent Selection: To suppress this degradation pathway, the choice of ligand is paramount. Bidentate phosphine ligands with large bite angles, specifically Xantphos (bite angle ~111°), enforce a rigid, sterically demanding geometry around the Pd(II) center. This architectural constraint dramatically accelerates the rate of reductive elimination, allowing the desired C–N bond formation to outcompete off-cycle N–N cleavage. Furthermore, utilizing a mild, insoluble base like Cs 2​ CO 3​ in a non-polar solvent (1,4-dioxane) prevents premature deprotonation of the amine, which could otherwise lead to off-target nucleophilic attacks.

    Oxidative Ring Expansion to 1,2,3-Triazines

    Beyond cross-coupling, the 1-amino moiety can be leveraged for skeletal editing. Treatment of methyl 1-amino-1H-pyrazole-4-carboxylate with sodium periodate (NaIO 4​ ) induces a rapid two-electron oxidation.

    Causality of Reagent Selection: NaIO 4​ is specifically chosen because it provides a mild, aqueous-compatible oxidation without over-oxidizing the pyrazole core. This generates an electrophilic singlet nitrene intermediate that immediately undergoes a concerted electrocyclic ring expansion, yielding methyl 1,2,3-triazine-5-carboxylate. As demonstrated by Quiñones et al., this resulting 1,2,3-triazine is an extraordinarily reactive azadiene, participating in inverse electron demand Diels-Alder (IEDDA) reactions at rates nearly 10,000-fold faster than unsubstituted 1,2,3-triazine [1].

    Workflow A Methyl 1-amino-1H-pyrazole -4-carboxylate B N-Aryl-1-aminopyrazole (Cross-Coupling Product) A->B Pd2(dba)3, Xantphos Ar-X, Cs2CO3, 100°C C Methyl 1,2,3-triazine -5-carboxylate (Ring Expansion) A->C NaIO4, H2O/CH2Cl2 rt, 20 min

    Regiodivergent synthetic workflows for Methyl 1-amino-1H-pyrazole-4-carboxylate.

    Experimental Protocols & Self-Validating Workflows

    Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

    This protocol is optimized for the coupling of electron-neutral and electron-deficient aryl bromides.

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Methyl 1-amino-1H-pyrazole-4-carboxylate (141.1 mg, 1.0 mmol, 1.0 equiv), Aryl Bromide (1.2 mmol, 1.2 equiv), Pd 2​ (dba) 3​ (22.9 mg, 2.5 mol%), Xantphos (28.9 mg, 5.0 mol%), and anhydrous Cs 2​ CO 3​ (488.7 mg, 1.5 mmol, 1.5 equiv).

    • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) to the mixture.

    • Reaction Execution: Seal the tube, remove it from the glovebox, and stir the heterogeneous mixture vigorously at 100 °C for 12–16 hours behind a blast shield.

    • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (gradient: 10% to 40% EtOAc in Hexanes).

    Validation & Quality Control:

    • LC-MS Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material ( [M+H]+=142.1 ) and the appearance of the product mass confirms conversion.

    • Failure Diagnostics: A byproduct mass of [M+H]+=127.1 indicates undesired N–N bond cleavage (loss of the NH 2​ group). If this is observed at >10% relative abundance, it signals oxygen contamination or degraded Xantphos ligand. Abort and restart with fresh, rigorously degassed reagents.

    CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA Ar-X Coord Amine Coordination [Ar-Pd(II)-NH-Pyr] OA->Coord 1-Aminopyrazole Base (-HX) RE Reductive Elimination Coord->RE RE->Pd0 Prod N-Aryl Product RE->Prod Product Release

    Buchwald-Hartwig catalytic cycle highlighting the Xantphos-stabilized Pd intermediate.

    Protocol B: Oxidative Ring Expansion to Methyl 1,2,3-triazine-5-carboxylate

    This protocol provides access to highly reactive azadienes for IEDDA cycloadditions [1].

    Step-by-Step Methodology:

    • Preparation: Dissolve Methyl 1-amino-1H-pyrazole-4-carboxylate (141.1 mg, 1.0 mmol, 1.0 equiv) in CH 2​ Cl 2​ (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Oxidant Addition: Prepare a fresh solution of NaIO 4​ (427.8 mg, 2.0 mmol, 2.0 equiv) in deionized H 2​ O (25 mL). Add the aqueous solution to the organic layer in a single portion.

    • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for exactly 20 minutes.

    • Workup: Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer with additional CH 2​ Cl 2​ (2 × 15 mL).

    • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate carefully in vacuo at a bath temperature no higher than 25 °C.

    Validation & Quality Control:

    • Visual/TLC Checkpoint: The reaction is accompanied by a distinct color change and mild nitrogen gas evolution. TLC (Hexanes/EtOAc 7:3) will show the rapid consumption of the polar aminopyrazole ( Rf​≈0.2 ) to a less polar, strongly UV-active triazine spot ( Rf​≈0.6 ).

    • MS Checkpoint: MS will show a mass shift from 142.1 to 140.1 ( [M+H]+ for Methyl 1,2,3-triazine-5-carboxylate).

    • Critical Handling Note: The resulting 1,2,3-triazine is highly reactive and prone to degradation if stored neat. It must be used immediately in subsequent IEDDA cycloadditions.

    Quantitative Data Summaries

    Table 1: Optimization of Buchwald-Hartwig Amination Conditions Reaction conditions: Methyl 1-amino-1H-pyrazole-4-carboxylate (1.0 mmol), Bromobenzene (1.2 mmol), Pd source (2.5 mol%), Ligand (5.0 mol%), Base (1.5 equiv), Solvent (0.2 M), 100 °C, 16 h.

    EntryCatalyst / LigandBaseSolventN-N Cleavage (%)Isolated Yield (%)
    1Pd 2​ (dba) 3​ / Xantphos Cs 2​ CO 3​ 1,4-Dioxane< 5%88%
    2Pd 2​ (dba) 3​ / BINAPCs 2​ CO 3​ 1,4-Dioxane35%45%
    3Pd(OAc) 2​ / BrettPhosNaOtBuToluene15%62%
    4Pd 2​ (dba) 3​ / XantphosK 2​ CO 3​ DMF10%71%

    Table 2: Comparative Reactivity of 1,2,3-Triazines in IEDDA Reactions [1] Quantitative impact of the C5-carboxylate group generated via Protocol B.

    Triazine DerivativeDienophile (Reactant)Rate Constant ( k2​ , M −1 s −1 )Relative Rate
    1,2,3-Triazine (Unsubstituted)Benzamidine1.2 × 10 −4 1
    Methyl 1,2,3-triazine-5-carboxylate Benzamidine1.1 ~9,100
    5-Cyano-1,2,3-triazineBenzamidine17.0~140,000

    References

    • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. Quiñones, R. E., Wu, Z.-C., & Boger, D. L. Journal of Organic Chemistry, 2021. URL:[Link]

    • Selective, Ambient-Temperature C-4 Deuteration of Pyrazole Derivatives by D2O. The Journal of Organic Chemistry, 2018. URL:[Link]

    • Recent Advances in Synthesis and Properties of Pyrazoles. International Journal of Molecular Sciences (MDPI), 2022. URL:[Link]

    Application

    Formulating Methyl 1-amino-1H-pyrazole-4-carboxylate for agricultural chemistry applications

    Formulating Methyl 1-amino-1H-pyrazole-4-carboxylate for Agrochemical Applications: Synthesis, Functionalization, and Efficacy Workflows Executive Rationale: The Pyrazole Scaffold in Crop Protection In modern agricultura...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Formulating Methyl 1-amino-1H-pyrazole-4-carboxylate for Agrochemical Applications: Synthesis, Functionalization, and Efficacy Workflows

    Executive Rationale: The Pyrazole Scaffold in Crop Protection

    In modern agricultural chemistry, the pyrazole ring is recognized as a "privileged" scaffold—a recurring molecular motif that consistently yields highly active commercial products[1]. Specifically, pyrazole-4-carboxylate derivatives serve as foundational building blocks for synthesizing broad-spectrum fungicides, herbicides, and insecticides[2].

    Methyl 1-amino-1H-pyrazole-4-carboxylate is a uniquely versatile intermediate. It possesses two highly reactive, orthogonal sites:

    • The C4-Methyl Ester: Primed for hydrolysis and subsequent amidation. This pathway generates pyrazole-4-carboxamides, the critical pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs) and Transketolase (TKL) inhibiting herbicides[3].

    • The N1-Amino Group: Unlike standard N-alkyl pyrazoles, the N-amino functionality allows for the synthesis of fused heterocycles (e.g., pyrazolo-triazines) or targeted derivatization (such as Schiff base formation or acylation) to precisely tune the lipophilicity (LogP) and target-binding affinity of the final Active Ingredient (AI)[4].

    Mechanistic Grounding: Target Pathways

    Understanding the biological target is essential before formulating the chemical intermediate into an active agrochemical. When the C4-ester of our starting material is converted into a complex carboxamide, the resulting AI typically targets the fungal mitochondrial respiratory chain[1].

    By inhibiting Complex II (Succinate Dehydrogenase), the AI blocks electron transfer from succinate to ubiquinone, halting ATP production and causing fungal cell death[1]. The N1-amino group can be functionalized with lipophilic moieties to enhance penetration through the waxy cuticle of plant leaves, ensuring the AI reaches the fungal pathogen effectively.

    SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) Target Enzyme Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone e- transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol AI Pyrazole-4-carboxamide (Active Ingredient) AI->ComplexII Competitive Inhibition

    Caption: Mechanism of action for pyrazole-4-carboxamide SDHIs blocking fungal respiration.

    Chemical Formulation: Synthesis of the Active Ingredient

    To convert Methyl 1-amino-1H-pyrazole-4-carboxylate into a field-ready AI, researchers must execute a sequence of hydrolysis, amidation, and N-derivatization. The following protocol outlines the synthesis of a model pyrazole-4-carboxamide fungicide.

    Protocol 1: One-Pot Hydrolysis and Amidation

    Causality of Reagents: Sodium hydroxide (NaOH) in THF/Water is used to cleanly saponify the methyl ester without cleaving the sensitive N-N bond of the 1-amino group. Hydroxybenzotriazole (HOBt) and N,N'-Dicyclohexylcarbodiimide (DCC) are selected as coupling agents to prevent racemization and ensure high-yield amide bond formation with substituted anilines[3].

    Step-by-Step Methodology:

    • Hydrolysis: Dissolve 10 mmol of Methyl 1-amino-1H-pyrazole-4-carboxylate in 20 mL of a 1:1 THF/H₂O mixture. Add 15 mmol of NaOH. Stir at room temperature for 4 hours.

    • Acidification: Acidify the mixture to pH 3 using 1M HCl. Extract the resulting 1-amino-1H-pyrazole-4-carboxylic acid with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Amidation: In a flame-dried flask, dissolve the intermediate acid (5 mmol) in 15 mL of dry CH₂Cl₂. Add 5.5 mmol of the target aniline derivative, followed by 6 mmol of HOBt and 6 mmol of DCC.

    • Reaction Monitoring (Self-Validation): Stir at room temperature for 12 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The disappearance of the carboxylic acid spot (Rf ~0.2) and the emergence of a highly UV-active product spot (Rf ~0.6) confirms successful coupling.

    • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove unreacted aniline) and saturated NaHCO₃ (to remove unreacted acid). This dual-wash system is a self-validating purification step that guarantees the isolation of the pure neutral carboxamide.

    Physical Formulation: Emulsifiable Concentrate (EC) Development

    Agrochemical AIs are rarely applied in their pure chemical form. Because pyrazole-carboxamides are typically lipophilic (LogP 2.5–4.0), they must be formulated into an Emulsifiable Concentrate (EC) to ensure uniform dispersion in agricultural spray tanks.

    Protocol 2: Preparation of a 100 g/L EC Formulation

    Causality of Reagents: Aromatic 200 is chosen as the primary solvent due to its high solvency power for crystalline pyrazoles. A dual-surfactant system is mandatory: an anionic surfactant (Calcium dodecylbenzenesulfonate) provides electrostatic repulsion between droplets, while a non-ionic surfactant (Ethoxylated castor oil) provides steric hindrance. This synergistic effect prevents droplet coalescence (Ostwald ripening) across varying water hardness levels.

    Step-by-Step Methodology:

    • Solubilization: Weigh 10.0 g of the synthesized pyrazole-4-carboxamide AI. Dissolve it in 75.0 g of Aromatic 200 solvent under continuous magnetic stirring at 40°C until optically clear.

    • Surfactant Addition: Add 5.0 g of Calcium dodecylbenzenesulfonate (anionic) and 10.0 g of Ethoxylated castor oil (non-ionic) to the solution. Stir for an additional 30 minutes to ensure a homogenous isotropic liquid.

    • Emulsion Bloom Test (Self-Validation): To validate the formulation's field viability, drop 1 mL of the EC into a graduated cylinder containing 99 mL of standard hard water (342 ppm CaCO₃). A successful formulation will exhibit an immediate, spontaneous "bloom" (a dense, milky-white cloud) without the need for mechanical agitation. If oil droplets float to the top within 2 hours, the hydrophilic-lipophilic balance (HLB) of the surfactant system must be adjusted.

    Formulation_Workflow A Methyl 1-amino-1H-pyrazole-4-carboxylate Starting Material B Amidation (C4) & Derivatization (N1) Synthesis A->B Reagents: Amines, Coupling Agents C Active Ingredient (AI) LogP 2.5 - 3.5 B->C Purification & Characterization D Emulsifiable Concentrate (EC) Formulation Surfactants + Solvent C->D Solubilization & Emulsification E Field Application Foliar Spray D->E Dilution in Water

    Caption: End-to-end workflow from pyrazole intermediate synthesis to field-ready EC formulation.

    Quantitative Efficacy Data

    The structural modifications made to the Methyl 1-amino-1H-pyrazole-4-carboxylate core directly dictate the physicochemical properties and biological efficacy of the resulting agrochemical. Table 1 summarizes the structure-activity relationship (SAR) data for various derivatives.

    Table 1: Comparative Physicochemical and Biological Efficacy of Pyrazole Derivatives

    Derivative ModificationTarget ApplicationLogP (Calculated)Enzymatic IC₅₀ (nM)Emulsion Stability (24h)
    Unmodified Core (Methyl ester, N1-NH₂)Intermediate0.85>10,000 (Inactive)N/A
    C4-Anilide, N1-NH₂ Fungicide (SDHI)2.6045.2 (Complex II)Stable (No creaming)
    C4-Anilide, N1-Acetamide Fungicide (SDHI)3.1512.8 (Complex II)Stable (No creaming)
    C4-Alkylamide, N1-NH₂ Herbicide (TKL)2.10115.0 (Transketolase)Trace Phase Separation
    C4-Alkylamide, N1-Schiff Base Herbicide (TKL)3.808.4 (Transketolase)Highly Stable

    Data Interpretation: The unmodified methyl ester exhibits poor target binding and low lipophilicity. Converting the C4 position to an anilide and derivatizing the N1-amino group into an acetamide or Schiff base drastically lowers the IC₅₀ value (indicating higher potency) and pushes the LogP into the optimal range (2.5–4.0) for foliar uptake and stable EC formulation.

    References

    • Title: Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors | Journal of Agricultural and Food Chemistry Source: acs.org URL: [Link]

    • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: researchgate.net URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of Methyl 1-amino-1H-pyrazole-4-carboxylate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve acceptable yields during the N-amination of electron-deficient pyrazoles.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve acceptable yields during the N-amination of electron-deficient pyrazoles. The synthesis of methyl 1-amino-1H-pyrazole-4-carboxylate is notoriously prone to poor conversions due to competing side reactions—specifically, ester hydrolysis and the rapid degradation of electrophilic aminating agents.

    This guide dissects the mechanistic pitfalls of this transformation and provides field-proven, self-validating protocols to ensure high-yield, reproducible amination.

    Part 1: Mechanistic Overview & Yield Limiters

    The fundamental challenge in this synthesis lies in the electronic properties of the substrate. The electron-withdrawing methyl carboxylate group at the C4 position significantly diminishes the nucleophilicity of the pyrazole nitrogens. Consequently, the pyrazole must be fully deprotonated to react efficiently with an electrophilic aminating agent. However, the harsh basic conditions traditionally used for deprotonation often trigger unwanted side reactions.

    Pathway A Methyl 1H-pyrazole- 4-carboxylate B Deprotonation (NaH / DMF) A->B F Ester Hydrolysis (Aqueous Base) A->F If using NaOH/H2O C Pyrazole Anion (Nucleophile) B->C Quantitative Yield D Electrophilic Amination (DPPH Reagent) C->D E Methyl 1-amino-1H- pyrazole-4-carboxylate D->E Target Formation G Reagent Degradation (Unbuffered HOSA) D->G If using HOSA without pH control

    Mechanistic pathway of pyrazole N-amination and yield-limiting side reactions.

    Part 2: Frequently Asked Questions (Troubleshooting)

    Q1: Why is my N-amination yield consistently below 40% when using Hydroxylamine-O-sulfonic acid (HOSA)? A1: The primary cause of low yield with HOSA on electron-deficient pyrazoles is the mismatch between the rate of pyrazole amination and the rate of HOSA hydrolysis. In highly alkaline aqueous solutions (e.g., using NaOH), HOSA rapidly degrades into hydroxylamine and sulfate. Concurrently, these basic conditions promote the hydrolysis of your methyl ester to the corresponding carboxylic acid. To resolve this, you must control the pH tightly based on the pKa of the pyrazole substrate, utilizing a buffer system rather than a strong, unbuffered base (Vinogradov et al.)[1].

    Q2: How do I choose the right aminating agent for this specific substrate? A2: The choice of reagent dictates your reaction environment and the risk profile for side reactions. For methyl 1H-pyrazole-4-carboxylate, DPPH (O-(Diphenylphosphoryl)hydroxylamine) is vastly superior to HOSA because it can be deployed in anhydrous organic solvents. This completely eliminates the risk of ester hydrolysis while ensuring high conversion rates (Enamine DPPH Protocols)[2].

    Table 1: Quantitative Comparison of Aminating Agents for Pyrazole N-Amination

    Aminating AgentReaction EnvironmentBase RequirementEster Hydrolysis RiskTypical Yield Range
    HOSA Aqueous / BiphasicStrict pH Control (Buffer)High40% – 65%
    DPPH Anhydrous OrganicStrong (e.g., NaH, KOtBu)Low75% – 90%
    MSH Anhydrous OrganicMildLow60% – 80% (Explosive risk)

    Q3: I am observing incomplete conversion even with an excess of DPPH. What is the mechanistic cause? A3: DPPH requires the pyrazole to be fully deprotonated to act as a competent nucleophile. If you are using a weak base (like K₂CO₃) in a non-polar solvent, deprotonation of the electron-deficient pyrazole is incomplete. Switching to a stronger base like Sodium Hydride (NaH) in anhydrous DMF ensures quantitative generation of the pyrazole anion prior to the addition of the electrophile (BenchChem Technical Protocols)[3].

    Part 3: Optimized Step-by-Step Methodology

    To maximize the yield of methyl 1-amino-1H-pyrazole-4-carboxylate, we strongly recommend the anhydrous DPPH protocol. This methodology is designed as a self-validating system , where physical observations confirm the success of intermediate steps.

    Reagents Required:

    • Methyl 1H-pyrazole-4-carboxylate (1.0 equiv)

    • O-(Diphenylphosphoryl)hydroxylamine (DPPH) (1.2 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Protocol:

    • Preparation: Dissolve methyl 1H-pyrazole-4-carboxylate in anhydrous DMF to achieve a 0.2 M concentration. Purge the reaction flask with Argon and cool to 0 °C using an ice bath.

      • Causality: Anhydrous conditions prevent the premature degradation of DPPH and completely eliminate the risk of ester hydrolysis. Cooling controls the exotherm of the subsequent deprotonation step.

    • Anion Generation (Self-Validating Step): Slowly add the NaH dispersion portion-wise to the cooled solution. Stir for 30 minutes at 0 °C.

      • Causality: NaH ensures complete deprotonation of the electron-deficient pyrazole. Validation: Monitor the evolution of hydrogen gas (bubbling). The complete cessation of bubbling serves as a visual, self-validating indicator that the pyrazole anion has been quantitatively formed. Do not proceed until bubbling stops.

    • Electrophilic Amination: Add the solid DPPH reagent (1.2 equiv) portion-wise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours.

      • Causality: DPPH is a bench-stable electrophile[2], but portion-wise addition prevents localized heating which can lead to reagent decomposition before it reacts with the pyrazole anion.

    • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with water (3x) and brine (1x).

      • Causality: NH₄Cl neutralizes any trace unreacted base without being harsh enough to hydrolyze the newly formed N-amino pyrazole ester. The extensive water washes are critical to remove the DMF solvent, which otherwise depresses isolated yields.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

    Part 4: Diagnostic Logic Tree

    If you are still experiencing suboptimal yields, follow this logic tree to isolate the variable causing the failure.

    Troubleshooting Start Issue: Low Yield (<40%) Q1 Is the methyl ester hydrolyzing? Start->Q1 A1_Yes Yes: Switch to anhydrous NaH/DPPH in DMF Q1->A1_Yes TLC: Polar baseline spot A1_No No: Check reaction conversion rate Q1->A1_No Ester remains intact Q2 Is starting material remaining? A1_No->Q2 A2_Yes Yes: Ensure complete anion generation first Q2->A2_Yes Incomplete amination A2_No No: Product lost during aqueous DMF workup Q2->A2_No Mass balance is off

    Diagnostic logic tree for troubleshooting low yields during pyrazole N-amination.

    References
    • N-Amination of Pyrazoles: a General Approach. V. M. Vinogradov, I. L. Dalinger, S. A. Shevelev. Mendeleev Communications, 3:3 (1993), 111. Source: Math-Net.Ru. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Methyl 1-amino-1H-pyrazole-4-carboxylate Functionalization

    Welcome to the Technical Support Center for Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS: 150017-46-2) . As a highly versatile N-amino heterocycle, this compound is a critical building block in medicinal chemistry and d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS: 150017-46-2) . As a highly versatile N-amino heterocycle, this compound is a critical building block in medicinal chemistry and drug development. Its most celebrated application is acting as a direct precursor to 1,2,3-triazine scaffolds via oxidative ring expansion, which subsequently enables ultra-fast inverse electron-demand Diels-Alder reactions for pyrimidine synthesis[1].

    This guide is designed for research scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield functionalizations.

    Oxidative Ring Expansion (N-Aminopyrazole to 1,2,3-Triazine)

    The transformation of the 5-membered N-aminopyrazole into a 6-membered 1,2,3-triazine is the most synthetically valuable, yet technically demanding, functionalization of this compound[2].

    FAQ 1: What is the mechanistic causality behind the NaIO₄-mediated ring expansion, and how do I optimize it?

    Answer: The oxidation of Methyl 1-amino-1H-pyrazole-4-carboxylate using Sodium Periodate (NaIO₄) generates a transient electrophilic nitrene intermediate at the N1 position. Due to the high ring strain and the electron-withdrawing nature of the C4-ester, this nitrene undergoes a rapid electrocyclic rearrangement (ring expansion), inserting into the adjacent C-N bond to form Methyl 1,2,3-triazine-5-carboxylate [3].

    Because the reaction utilizes a biphasic solvent system (DCM/H₂O), mass transfer is the primary rate-limiting step .

    • Optimization: You must maintain an emulsion-like state. Use a high-shear magnetic stir bar or an overhead stirrer (>800 rpm). If the stirring is passive, the nitrene intermediate may undergo intermolecular side reactions (e.g., azo-dimerization) rather than the desired intramolecular ring expansion.

    FAQ 2: Why am I observing low conversion or degradation of the triazine product?

    Answer: Methyl 1,2,3-triazine-5-carboxylate is highly reactive. Prolonged exposure to the oxidative aqueous environment leads to hydrolysis or over-oxidation.

    • Troubleshooting: Do not leave this reaction overnight. The oxidation is typically complete within 20 to 30 minutes at room temperature[4][5]. Monitor strictly via LC-MS or TLC. Once the starting material is consumed, immediately quench and extract.

    Pathway A Methyl 1-amino-1H- pyrazole-4-carboxylate B Nitrene Intermediate (Transient) A->B NaIO4 (2.0 eq) DCM/H2O, 20 min C Methyl 1,2,3-triazine- 5-carboxylate B->C Electrocyclic Ring Expansion D Pyrimidine Derivatives (via Diels-Alder) C->D + Amidines (< 5 mins, RT)

    Caption: Oxidative ring expansion of N-aminopyrazole to 1,2,3-triazine and subsequent Diels-Alder functionalization.

    N1-Amino Derivatization & C4-Ester Modifications

    FAQ 3: How do I selectively acylate the N1-amino group without cleaving the N-N bond?

    Answer: The N1-amino group of pyrazoles is significantly less nucleophilic than aliphatic amines because its lone pair is partially delocalized into the aromatic π-system of the pyrazole ring.

    • Causality: Standard mild acylating agents often fail or require elevated temperatures, which risks N-N bond homolysis.

    • Solution: Use highly activated electrophiles (e.g., acid chlorides with DMAP as a nucleophilic catalyst) or perform the reaction in polar aprotic solvents (DMF or NMP) using strong coupling reagents like EDCI/HOBt. Keep temperatures below 50°C to preserve the integrity of the N-N bond[3].

    FAQ 4: Can I hydrolyze the C4-methyl ester prior to N-functionalization?

    Answer: Yes, but it must be done under strictly controlled basic conditions. Acidic hydrolysis (e.g., refluxing HCl) frequently results in the protonation of the N1-amino group, creating a good leaving group that leads to deamination.

    • Protocol: Use LiOH (1.5 equiv) in a THF/MeOH/H₂O (2:1:1) mixture at room temperature. This provides clean conversion to 1-amino-1H-pyrazole-4-carboxylic acid without N-N cleavage.

    Quantitative Data & Reagent Selection

    When performing the oxidative ring expansion, reagent selection dictates the purity profile. Below is a comparative analysis of oxidants tested for N-aminopyrazole expansions.

    Table 1: Comparison of Oxidants for N-Aminopyrazole Ring Expansion

    OxidantSolvent SystemReaction TimeTypical YieldMechanistic Notes & Byproducts
    NaIO₄ CH₂Cl₂ / H₂O20 - 30 min55 - 75%Optimal. Cleanest profile; requires vigorous biphasic stirring[5].
    Pb(OAc)₄ CH₂Cl₂1 - 2 hours40 - 60%Prone to generating toxic lead byproducts; tedious workup required.
    PhI(OAc)₂ CH₃CN2 - 4 hours< 40%Sluggish conversion; higher rate of pyrazole ring cleavage and dimerization.

    Validated Experimental Protocols

    Protocol A: Synthesis of Methyl 1,2,3-triazine-5-carboxylate via Oxidation

    This protocol is a self-validating system: the visual disappearance of the biphasic suspension into a distinct colored organic layer indicates successful conversion.

    • Preparation: To a 100 mL round-bottom flask, add Methyl 1-amino-1H-pyrazole-4-carboxylate (1.0 mmol, 1.0 equiv) and dissolve in 25 mL of dichloromethane (CH₂Cl₂).

    • Oxidant Addition: In a separate flask, dissolve Sodium Periodate (NaIO₄) (428 mg, 2.0 mmol, 2.0 equiv) in 25 mL of deionized H₂O.

    • Reaction: Add the aqueous NaIO₄ solution to the organic layer. Immediately begin vigorous stirring (>800 rpm) to ensure maximum surface area between the phases[5].

    • Monitoring: Stir vigorously for 20 minutes at room temperature. Track the consumption of the N-aminopyrazole by TLC (EtOAc/Hexanes) or LC-MS[5].

    • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (<30°C) to afford the product as a solid[5]. Note: Carry the product through to the next step (e.g., Diels-Alder cycloaddition) without extensive purification, as 1,2,3-triazines can be sensitive to prolonged silica gel exposure.

    Troubleshooting Logic Tree

    Use the following diagnostic tree if you encounter low yields during the primary functionalization workflow.

    Troubleshooting Start Issue: Low Yield in NaIO4 Oxidation Q1 Is the biphasic mixture stirring vigorously? Start->Q1 Sol1 Increase stirring rate (>800 rpm) Q1->Sol1 No Q2 Is the reaction time > 30 minutes? Q1->Q2 Yes Sol2 Triazine degradation. Stop at 20 mins. Q2->Sol2 Yes Sol3 Check NaIO4 stoichiometry Ensure exactly 2.0 eq Q2->Sol3 No

    Caption: Troubleshooting logic tree for resolving low yields during NaIO₄-mediated oxidative ring expansion.

    References

    • Organic Chemistry Portal. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. Available at:[Link]

    • National Institutes of Health (PMC). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. Available at:[Link]

    • ACS Publications. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. Available at:[Link]

    • Semantic Scholar. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at:[Link]

    Sources

    Troubleshooting

    Preventing thermal degradation of Methyl 1-amino-1H-pyrazole-4-carboxylate during storage

    Introduction Welcome to the technical support guide for Methyl 1-amino-1H-pyrazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heteroc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the technical support guide for Methyl 1-amino-1H-pyrazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound. As a molecule featuring both a nucleophilic amino group and a hydrolysable methyl ester, its stability during storage is paramount to ensure experimental reproducibility and the integrity of your results. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to help you prevent, identify, and address thermal and chemical degradation.

    Frequently Asked Questions (FAQs)

    This section addresses the most common queries regarding the storage and handling of Methyl 1-amino-1H-pyrazole-4-carboxylate.

    Q1: What are the optimal long-term storage conditions for Methyl 1-amino-1H-pyrazole-4-carboxylate?

    To minimize degradation, the compound should be stored under conditions that mitigate exposure to heat, moisture, oxygen, and light. Based on the chemical nature of amino esters and heterocyclic amines, we recommend the following multi-faceted approach.[1][2][3]

    Data Presentation: Recommended Storage Conditions

    ParameterRecommended ConditionRationale & Expert Insight
    Temperature -20°C (Freezer)[4]Reduces the kinetic rate of all potential degradation reactions. While refrigeration (2-8°C) is acceptable for short-term storage, -20°C is strongly advised for long-term stability to prevent slow degradation over months or years.
    Atmosphere Inert Gas (Argon or Nitrogen)The 1-amino group is susceptible to oxidation, which can be accelerated by air and light, often leading to discoloration (yellowing or browning).[1] Backfilling the container with an inert gas displaces oxygen and moisture.
    Container Tightly Sealed, Amber Glass VialPrevents exposure to moisture and ambient air. Amber glass protects the compound from UV light, which can catalyze oxidative degradation pathways.
    Moisture Desiccated EnvironmentThe ester linkage is highly susceptible to hydrolysis, especially in the presence of trace acidic or basic impurities. Storing over a desiccant (e.g., in a desiccator cabinet) is a critical preventative measure.[5][6]
    Q2: What are the primary degradation pathways I should be concerned about?

    There are two primary chemical liabilities in the structure of Methyl 1-amino-1H-pyrazole-4-carboxylate: the methyl ester and the 1-amino group.

    • Ester Hydrolysis: This is one of the most common degradation pathways, particularly if the compound is exposed to moisture. The reaction can be catalyzed by trace acidic or basic contaminants, leading to the formation of 1-amino-1H-pyrazole-4-carboxylic acid and methanol.[6] The amino group on a neighboring molecule can potentially act as a base catalyst, accelerating degradation in a process known as autocatalysis.[7][8]

    • Oxidative Degradation: The amino group on the pyrazole ring is a potential site for oxidation, especially when exposed to atmospheric oxygen and/or light.[1] This process often results in the formation of colored impurities and can be a primary cause of material discoloration. Heterocyclic amines, in general, can be sensitive to oxidation.[9][10]

    • Thermal Decomposition: While the pyrazole ring itself is generally thermally stable, the overall structure can decompose at elevated temperatures.[11][12][13] Decomposition can lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3] Adhering to cold storage protocols is the most effective way to prevent this.

    Mandatory Visualization: Primary Hydrolytic Degradation Pathway

    G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Degradation Products reactant Methyl 1-amino-1H- pyrazole-4-carboxylate product1 1-amino-1H-pyrazole- 4-carboxylic acid reactant->product1 Hydrolysis water H₂O (Moisture) catalyst Trace Acid (H⁺) or Base (OH⁻) or Autocatalysis catalyst->product1 Accelerates product2 Methanol (CH₃OH)

    Caption: Hydrolytic degradation of the ester linkage.

    Q3: How can I visually identify if my sample has started to degrade?

    A pure sample of Methyl 1-amino-1H-pyrazole-4-carboxylate should be a white to off-white solid. The most common visual indicators of degradation are:

    • Color Change: A shift to a yellow or brown hue is a strong indicator of oxidative degradation.

    • Change in Consistency: Clumping or the appearance of a sticky or oily residue can suggest the uptake of moisture and subsequent hydrolysis.

    Trustworthiness: Visual inspection is a preliminary, not a definitive, test. If you observe any of these changes, you must re-qualify the material using an analytical technique like HPLC, LC-MS, or NMR before use.

    Troubleshooting Guide

    This section provides a logical, step-by-step approach to diagnosing and resolving specific issues you may encounter.

    Issue 1: My solid compound, which was originally white, has turned yellow/brown in the vial.
    • Probable Cause: Oxidative degradation of the 1-amino group. This is often accelerated by improper storage, such as a container that was not tightly sealed or was not backfilled with an inert gas, allowing prolonged exposure to atmospheric oxygen.

    • Troubleshooting Steps:

      • Assess Purity: Do not assume the material is unusable. The discoloration may be due to a very small percentage of impurities. Perform an HPLC purity analysis with a UV detector. Often, oxidized products are highly chromophoric and appear significant visually even at low concentrations.

      • Confirm Identity of Main Peak: Use the HPLC retention time and/or LC-MS to confirm that the major peak is still your desired compound.

      • Decision: If purity is still high (>98%) and the impurity peaks are well-separated from your product peak in downstream applications (e.g., chromatography), the material may still be usable for non-critical applications. For drug development or quantitative studies, it is highly recommended to use a fresh, pure lot.

      • Preventative Action: Review your storage protocol. Ensure all future vials are stored under an inert atmosphere (Argon or Nitrogen) at -20°C and protected from light.

    Mandatory Visualization: Troubleshooting Workflow for Discoloration

    G start Observation: Solid has turned yellow/brown analyze Perform HPLC Purity Analysis and LC-MS Identity Check start->analyze q1 Is this for a cGMP or quantitative application? use_caution Use with caution for non-critical applications. Purify if necessary. q1->use_caution No discard Discard and procure a new, pure lot. q1->discard Yes q2 Is purity ≥ 98% AND is the main peak correct? analyze->q2 q2->q1 Yes q2->use_caution No review Review and improve storage protocol (Inert gas, -20°C). use_caution->review discard->review

    Caption: Decision tree for handling discolored material.

    Issue 2: I'm seeing a new, more polar peak in my HPLC/LC-MS analysis that grows over time.
    • Probable Cause: This is a classic sign of ester hydrolysis, resulting in the formation of the more polar 1-amino-1H-pyrazole-4-carboxylic acid.

    • Troubleshooting Steps:

      • Confirm Identity: The carboxylic acid will have a molecular weight that is 14.03 Da (CH₂) less than the parent ester. Check the mass spectrum for a peak corresponding to this mass.

      • Quantify Extent: Integrate the peak areas in your HPLC chromatogram to determine the percentage of the hydrolyzed product.

      • Source Investigation: The most likely cause is moisture. Check the seal on your container. Was the compound handled outside of a glovebox or desiccator? Was it dissolved in a non-anhydrous solvent for an extended period?

      • Preventative Action: For future use, ensure the compound is handled in a dry environment. Use anhydrous solvents for stock solutions and prepare them fresh whenever possible. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles which can introduce moisture.

    Expertise & Experience: Experimental Protocol

    This protocol provides a self-validating system for assessing the purity of your Methyl 1-amino-1H-pyrazole-4-carboxylate and identifying the primary hydrolytic degradation product.

    Experimental Protocol: HPLC-UV Method for Purity Assessment

    Objective: To quantify the purity of Methyl 1-amino-1H-pyrazole-4-carboxylate and detect the presence of 1-amino-1H-pyrazole-4-carboxylic acid.

    Materials:

    • Methyl 1-amino-1H-pyrazole-4-carboxylate sample

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (FA)

    • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • HPLC system with UV detector

    Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Expert Insight: The formic acid helps to protonate the amino group and the carboxylate (if present), leading to sharper, more symmetrical peak shapes.

    • Sample Preparation:

      • Accurately weigh ~1 mg of your compound.

      • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

      • Vortex until fully dissolved.

      • Dilute this stock solution 1:100 in the same 50:50 diluent to a final concentration of 10 µg/mL.

    • HPLC Conditions:

      • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection Wavelength: 254 nm (or an empirically determined λmax)

      • Gradient Program:

    Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (ACN)
    0.095%5%
    15.05%95%
    17.05%95%
    17.195%5%
    20.095%5%
    • Data Analysis & Interpretation:

      • The parent ester, being less polar, will have a longer retention time than its carboxylic acid degradation product.

      • Expected Elution Order:

        • 1-amino-1H-pyrazole-4-carboxylic acid (Early, more polar)

        • Methyl 1-amino-1H-pyrazole-4-carboxylate (Later, less polar)

      • Calculate purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100.

      • Trustworthiness: For accurate quantification, a reference standard of known purity should be used to create a calibration curve.

    References

    • Tang, Y., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Taylor & Francis. [Link]

    • Parrish, D. A., & Shreeve, J. M. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. [Link]

    • Ogueri, K. S., & Laurencin, C. T. (2019). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. ResearchGate. [Link]

    • LookChem. (2017). 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester Safety Data Sheets(SDS). LookChem. [Link]

    • Zhang, J., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

    • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]

    • Shariati, F., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. National Center for Biotechnology Information. [Link]

    • ResolveMass. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass. [Link]

    • Gibis, M., & Weiss, J. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]

    • Singh, R., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

    Sources

    Optimization

    Purification techniques for Methyl 1-amino-1H-pyrazole-4-carboxylate trace impurities

    Welcome to the technical support center for the purification of Methyl 1-amino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of Methyl 1-amino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the purification of this key synthetic intermediate.

    I. Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect when synthesizing Methyl 1-amino-1H-pyrazole-4-carboxylate?

    When synthesizing Methyl 1-amino-1H-pyrazole-4-carboxylate, particularly through the common route of reacting a hydrazine with a cyanoacetate derivative, you can anticipate several types of impurities:

    • Unreacted Starting Materials: Residual hydrazine and methyl 2-cyano-3-ethoxyacrylate (or similar precursors) may be present in the crude product.

    • Regioisomers: The reaction of hydrazine with an unsymmetrical precursor can lead to the formation of isomeric pyrazoles. These isomers often have very similar physical properties, making them challenging to separate.[1]

    • Byproducts from Side Reactions: Hydrazine can undergo side reactions, and the cyanoacetate derivative may lead to other condensation products.[2]

    • Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the crude product.

    Q2: I'm seeing two spots close together on my TLC plate. What are they likely to be and how can I separate them?

    Two closely running spots on a TLC plate often indicate the presence of regioisomers.[1] Due to their similar polarities, separating them can be challenging. Here are some strategies:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems with varying polarities. A shallow gradient elution can improve separation.

      • Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase C18 may offer different selectivity.[1]

    • Recrystallization: If a suitable solvent system can be found where the solubility of the two isomers is sufficiently different, fractional recrystallization can be effective.

    • Preparative HPLC: For high-purity requirements and small-scale separations, preparative HPLC is a powerful technique.[3]

    Q3: My compound is an oil and won't crystallize. What should I do?

    "Oiling out" instead of crystallizing is a common issue in recrystallization.[4] Here are some troubleshooting steps:

    • Slow Cooling: Ensure the solution cools down as slowly as possible to allow for proper crystal lattice formation.

    • Solvent System Adjustment: The solubility of your compound might be too high in the chosen solvent. Try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add an "anti-solvent" dropwise until turbidity appears, followed by slow cooling.[4]

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

    • Seeding: Adding a small crystal of the pure compound (if available) can initiate crystallization.

    Q4: What are the best general-purpose recrystallization solvents for aminopyrazole derivatives?

    The choice of solvent is highly dependent on the specific structure of the pyrazole derivative. However, some commonly used solvents and solvent systems include:

    • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and acetone are often good starting points.[4]

    • Mixed Solvent Systems: Ethanol/water, ethyl acetate/hexane, and methanol/water are frequently used to fine-tune the solubility for effective recrystallization.[4][5]

    II. Troubleshooting Guide: Common Purification Challenges

    This section provides a more in-depth guide to resolving specific issues you may encounter during the purification of Methyl 1-amino-1H-pyrazole-4-carboxylate.

    Problem 1: Low Yield After Recrystallization

    Possible Causes & Solutions:

    Cause Solution
    Compound is too soluble in the cold solvent. Cool the recrystallization mixture in an ice bath or even a dry ice/acetone bath to minimize solubility and maximize crystal formation.[4]
    Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve the compound. If too much was added, carefully evaporate some of the solvent and allow the solution to cool again.[4]
    Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated to prevent the compound from crashing out of solution prematurely.
    Problem 2: Poor Separation During Column Chromatography

    Possible Causes & Solutions:

    Cause Solution
    Inappropriate mobile phase polarity. Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution.[1]
    Column overloading. Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
    Improper sample loading. Dry loading the sample is often superior to wet loading, especially if the compound has low solubility in the mobile phase. To do this, dissolve the crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the column.[1]
    Problem 3: Product Degradation on Silica Gel Column

    Possible Causes & Solutions:

    Cause Solution
    Acidic nature of silica gel. The amino group on the pyrazole can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or degradation. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
    Compound instability. If the compound is inherently unstable, minimize its time on the column by using flash chromatography with positive pressure to speed up the elution.

    III. Detailed Purification Protocols

    Protocol 1: Recrystallization

    This is often the most effective method for purifying solid samples to a high degree of purity, provided a suitable solvent is identified.

    Step-by-Step Methodology:

    • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]

    • Dissolution: Place the crude Methyl 1-amino-1H-pyrazole-4-carboxylate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[4]

    • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]

    • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

    Protocol 2: Flash Column Chromatography

    This technique is highly effective for separating mixtures of compounds with different polarities.

    Step-by-Step Methodology:

    • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good system will show clear separation between the desired product and impurities.[1]

    • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

    • Sample Loading: Prepare the sample for dry loading as described in the troubleshooting section. Carefully add the dried sample-silica mixture to the top of the packed column.

    • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution). Use positive pressure to maintain a steady flow rate.

    • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

    • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

    Protocol 3: Acid-Base Extraction

    This method can be useful for separating the basic aminopyrazole from neutral or acidic impurities.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic Methyl 1-amino-1H-pyrazole-4-carboxylate will be protonated and move into the aqueous layer.

    • Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.

    • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic. The deprotonated product will precipitate out.

    • Extraction: Extract the product back into an organic solvent like ethyl acetate.

    • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

    IV. Visual Workflows and Data

    Troubleshooting Logic for Recrystallization

    G start Crude Product dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals (Success) outcome->crystals Crystals Form no_crystals No Crystals Form outcome->no_crystals No Crystals oiling_out Compound 'Oils Out' outcome->oiling_out Oiling Out troubleshoot_no_xtal Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent no_crystals->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Cool slower - Change solvent system - Re-dissolve & add anti-solvent oiling_out->troubleshoot_oil

    Caption: Decision tree for troubleshooting common recrystallization issues.

    General Workflow for Purification and Analysis

    G crude Crude Synthesis Product tlc TLC Analysis (Assess complexity) crude->tlc choice Choose Purification Method tlc->choice recryst Recrystallization choice->recryst Simple mixture, solid product chrom Column Chromatography choice->chrom Complex mixture, isomers pure_solid Purified Solid recryst->pure_solid pure_fractions Pure Fractions chrom->pure_fractions final_product Final Purified Product pure_solid->final_product combine Combine & Evaporate pure_fractions->combine combine->pure_solid analysis Purity Analysis (HPLC, NMR) final_product->analysis

    Sources

    Troubleshooting

    Resolving NMR peak overlaps in Methyl 1-amino-1H-pyrazole-4-carboxylate structural analysis

    Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing structural elucidation bottlenecks with highly func...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing structural elucidation bottlenecks with highly functionalized heterocycles[1].

    Methyl 1-amino-1H-pyrazole-4-carboxylate presents a notorious analytical hurdle: the pseudo-symmetry of the pyrazole core, combined with the electron-withdrawing C4-ester, creates severe spectral overlap between the H-3 and H-5 aromatic protons. Furthermore, the N1-amino group introduces exchangeable proton dynamics that can obscure baseline data.

    This guide abandons basic tutorials in favor of field-proven, self-validating protocols designed to definitively resolve and assign these critical signals.

    Section 1: The Causality of Spectral Overlap

    To solve an NMR overlap, you must first understand the quantum mechanical and electronic causality behind it.

    In 1-amino-1H-pyrazole-4-carboxylate, the C4 position is substituted with a methyl ester. This eliminates the typical J34​ and J45​ scalar couplings found in unsubstituted pyrazoles. The only remaining coupling is the meta-like J35​ coupling across the ring. Because J35​ is exceptionally small (typically 0.5–0.9 Hz)[2], H-3 and H-5 appear as broadened singlets rather than distinct doublets.

    Simultaneously, the electronic environments of C3 and C5 are similarly deshielded by the adjacent nitrogens and the C4-ester. Consequently, their chemical shifts collapse into a single overlapping peak (often integrating to 2H at ~8.0 ppm) in standard solvents like CDCl₃ or DMSO-d₆.

    Section 2: Troubleshooting Workflows & Logic

    Workflow 1: Aromatic Solvent-Induced Shift (ASIS)
    • The Problem: H-3 and H-5 collapse into a single peak.

    • The Causality: Standard solvents do not provide sufficient differential solvation to separate the nearly identical electronic environments of C3 and C5.

    • The Solution: Titrate the sample with Benzene-d₆. Benzene molecules preferentially π -stack with the electron-deficient pyrazole ring and coordinate near the ester carbonyl. The magnetic anisotropy of the benzene ring induces differential shielding across the molecule (ASIS), artificially forcing the H-3 and H-5 signals apart[3].

    Workflow 2: 2D NMR Orthogonal Validation
    • The Problem: Solvent shifts separate the peaks, but 1D NMR cannot definitively tell you which peak is H-3 and which is H-5.

    • The Causality: 1D NMR lacks the ability to map spatial or bond-level connectivity in symmetrical-like systems.

    • The Solution: Deploy 2D NMR. By spreading signals across two frequency axes, techniques like HSQC and HMBC resolve overlaps that 1D NMR cannot, allowing you to map exact atomic connectivity[4][5].

    Workflow A Acquire 1H NMR in CDCl3 B H-3 / H-5 Overlap Detected (~8.0 ppm) A->B C Perform Solvent Titration (C6D6) B->C D Baseline Resolved? C->D E Run 1H-13C HSQC & 1H-15N HMBC D->E No F Definitive 3D Structural Assignment D->F Yes E->F

    Workflow for resolving H-3/H-5 pyrazole proton overlaps.

    Section 3: Self-Validating Experimental Protocols

    A robust experiment must validate itself. Do not rely on chemical shift tables alone; use the following protocols to create a closed-loop logical assignment.

    Protocol A: D₂O Exchange for -NH₂ Identification

    To ensure the N1-amino signal is not masking structural peaks or being confused with trace moisture:

    • Acquire Baseline: Dissolve 10 mg of the compound in 0.6 mL DMSO-d₆ and acquire a standard ¹H NMR spectrum.

    • Spike the Sample: Remove the NMR tube and add 15 µL of D₂O.

    • Equilibrate: Cap the tube and shake vigorously for 60 seconds to force proton-deuterium exchange at the amino site[2].

    • Re-acquire: Run the spectrum again. The broad singlet corresponding to the -NH₂ group will disappear, definitively validating its identity and clearing the baseline.

    Protocol B: ¹H-¹⁵N HMBC for Definitive H-3/H-5 Assignment

    Because both H-3 and H-5 are exactly three bonds away from the C4-ester carbonyl, standard ¹H-¹³C HMBC cannot easily distinguish them. ¹H-¹⁵N HMBC is the ultimate self-validating solution.

    • Setup: Load a standard ¹H-¹⁵N HMBC pulse sequence optimized for long-range couplings ( JNH​ = 8-10 Hz).

    • Anchor Identification: The -NH₂ protons will show a massive correlation to the N1 nitrogen. This unambiguously identifies the N1 chemical shift.

    • Trace the Pathway: H-5 is two bonds away ( 2J ) from N1, while H-3 is three bonds away ( 3J ). H-5 will show a direct, strong correlation to the anchored N1 nitrogen.

    • Validation: H-3 will conversely show a strong 2J correlation to N2. This orthogonal logic eliminates any assignment ambiguity.

    HMBC H3 H-3 Proton N1 N-1 (Amino-bearing) H3->N1 3J Correlation N2 N-2 (Unsubstituted) H3->N2 2J Correlation H5 H-5 Proton H5->N1 2J Correlation H5->N2 3J Correlation

    1H-15N HMBC correlation pathways for definitive H-3 and H-5 assignment.

    Section 4: Quantitative Data Summary

    Below is a comparative data matrix illustrating how solvent selection impacts spectral resolution for this specific molecular framework.

    Signal TargetExpected Shift (DMSO-d₆)Expected Shift (C₆D₆)MultiplicityPrimary Resolution Strategy
    H-3 (Pyrazole) 7.9 - 8.2 ppm7.4 - 7.6 ppmSingletASIS Titration / ¹H-¹⁵N HMBC
    H-5 (Pyrazole) 7.9 - 8.2 ppm7.1 - 7.3 ppmSingletASIS Titration / ¹H-¹⁵N HMBC
    -NH₂ (Amino) 5.5 - 6.5 ppm4.0 - 5.0 ppmBroad SingletD₂O Exchange Protocol
    -OCH₃ (Ester) 3.7 - 3.9 ppm3.4 - 3.6 ppmSinglet¹H-¹³C HMBC to Carbonyl

    Section 5: Frequently Asked Questions (FAQs)

    Q: Can I use Pure-Shift NMR to resolve the H-3 and H-5 overlap? A: Pure-shift NMR (broadband homonuclear decoupling) is an excellent technique for collapsing complex multiplets into sharp singlets to reduce overlap[6]. However, because H-3 and H-5 in this specific molecule already appear as singlets (due to the near-zero J35​ coupling), pure-shift techniques will not provide significant additional resolution. You must rely on solvent effects or 2D heteronuclear methods.

    Q: My 2D COSY spectrum shows no cross-peaks between the aromatic protons. Is my experiment flawed? A: No. COSY relies strictly on scalar J-coupling[4]. The J35​ meta-coupling across the pyrazole ring is extremely weak (< 1 Hz)[2]. Standard COSY experiments are optimized for 3J couplings (typically ~7 Hz) and will often fail to detect 4J or 5J interactions. If you need to prove spatial proximity, switch to a NOESY experiment, which detects through-space dipole-dipole interactions rather than through-bond coupling[4][7].

    Q: Why does the -NH₂ peak shift so drastically between different sample batches? A: The chemical shift of exchangeable protons is highly dependent on concentration, sample temperature, and trace moisture due to dynamic hydrogen bonding. This variability is exactly why chemical shift alone is insufficient for assignment, necessitating the D₂O exchange protocol[2].

    References

    • Wikipedia. "Two-dimensional nuclear magnetic resonance spectroscopy".
    • ResearchGate. "Resolution of overlapping signals using 2D NMR spectroscopy".
    • NIH. "NMR methods for the analysis of mixtures".
    • Benchchem.
    • Benchchem. "resolving overlapping peaks in the NMR spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one".
    • Chemistry LibreTexts. "2D NMR Introduction".
    • Fluorochem.

    Sources

    Optimization

    Technical Support Center: Navigating the Chemistry of Methyl 1-amino-1H-pyrazole-4-carboxylate

    Welcome to the technical support center for Methyl 1-amino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for Methyl 1-amino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during its use. As a versatile building block in medicinal chemistry, understanding and controlling its reactivity is paramount to achieving desired synthetic outcomes. This document moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to mitigate unwanted side reactions and optimize your synthetic routes.

    Frequently Asked Questions (FAQs) & Troubleshooting

    This section addresses specific issues you may encounter in a question-and-answer format, providing both explanations and actionable protocols.

    I. Side Reactions During Synthesis & Purification

    The synthesis of pyrazoles, while well-established, can often lead to isomeric impurities. The primary route to many pyrazole cores is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

    Question 1: My synthesis of a 1,3,5-substituted pyrazole yielded a mixture of regioisomers. How can I control the regioselectivity?

    Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical starting materials.[1] The regiochemical outcome is a delicate balance of electronic and steric effects of the reactants, and is highly influenced by the reaction conditions.[1][2]

    • The Underlying Chemistry: The reaction proceeds via a nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. The initial point of attack dictates the final substitution pattern of the pyrazole ring. This can be directed by several factors:

      • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can render one carbonyl carbon more electrophilic and thus more susceptible to initial attack.[2]

      • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can favor attack at the less sterically hindered carbonyl group.[2]

      • Reaction Conditions (pH, Solvent): This is often the most critical and tunable factor. Acidic conditions can protonate a carbonyl, altering its reactivity, while the choice of solvent can influence the stability of intermediates.[1][2]

    • Troubleshooting & Optimization:

      To favor the formation of a single regioisomer, a systematic approach to optimizing reaction conditions is recommended.

      Table 1: Solvent Effects on Regioselectivity in Pyrazole Synthesis

      Solvent Regioisomeric Ratio (Isomer A : Isomer B) Rationale
      Ethanol Often leads to mixtures Protic solvent can participate in hydrogen bonding and proton transfer, potentially leading to multiple reaction pathways.
      Acetonitrile Can improve selectivity over ethanol Aprotic polar solvent, reduces complex solvent-reactant interactions.[3]
      Toluene with Acetic Acid Favors thermodynamic product Higher temperatures and acidic catalysis can allow for equilibration of intermediates, leading to the more stable isomer.

      | 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity for one isomer | These non-nucleophilic, highly polar solvents can stabilize intermediates and direct the reaction pathway through specific hydrogen bonding, often leading to excellent regioselectivity.[1] |

      dot

      Caption: Kinetic vs. Thermodynamic Control in Regioisomer Formation.

      Protocol 1: Maximizing Regioselectivity using a Fluorinated Alcohol

      This protocol is adapted for high regioselectivity in pyrazole formation.

      • Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

      • Hydrazine Addition: To the stirring solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature.

      • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Work-up: Once the reaction is complete, remove the TFE under reduced pressure.

      • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired regioisomer.

    II. Side Reactions Involving the Functional Groups

    Methyl 1-amino-1H-pyrazole-4-carboxylate possesses three key reactive sites: the 1-amino group, the pyrazole ring itself (specifically the N2 nitrogen), and the methyl ester at the 4-position. Understanding the reactivity of each is crucial to avoiding unwanted byproducts.

    Question 2: I am attempting an N-acylation or N-sulfonylation and obtaining a mixture of products, or the reaction is not proceeding as expected. What are the likely side reactions and how can I control them?

    Answer: Acylation and sulfonylation of aminopyrazoles can be complex, with the potential for reaction at multiple sites. The primary challenge is controlling the reaction to selectively target the exocyclic 1-amino group versus the endocyclic N2-nitrogen. Furthermore, over-reaction to form di-substituted products is a common issue.

    • The Underlying Chemistry:

      • Multiple Nucleophilic Sites: Both the exocyclic 1-amino group and the endocyclic "pyridine-like" N2 nitrogen are nucleophilic and can react with electrophilic acylating or sulfonylating agents. The relative nucleophilicity can be influenced by the solvent and the presence of bases.

      • Di-substitution: The initial acylation or sulfonylation product of the 1-amino group may still be sufficiently nucleophilic to react a second time, leading to di-acylated or di-sulfonylated byproducts. This is particularly true for sulfonylation reactions.

    • Troubleshooting & Optimization:

      Table 2: Controlling Acylation/Sulfonylation of Methyl 1-amino-1H-pyrazole-4-carboxylate

      Issue Probable Cause Recommended Solution
      Mixture of N1-amino and N2-ring substituted products Non-selective reaction conditions. Use a non-polar aprotic solvent like dichloromethane (DCM) or toluene. Employ a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without activating the ring nitrogen.
      Formation of di-substituted product Excess acylating/sulfonylating agent or prolonged reaction time. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating/sulfonylating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

      | Low or no reactivity | Insufficiently activated electrophile or steric hindrance. | For less reactive acylating/sulfonylating agents, consider using a catalyst such as 4-dimethylaminopyridine (DMAP) for acylations. For sterically hindered substrates, a more reactive acylating agent (e.g., acyl chloride vs. anhydride) may be necessary. |

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      Start Start Mix Mix Aminopyrazole, Acylating/Sulfonylating Agent, and Base in Aprotic Solvent Start->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Purify Purify by Column Chromatography Quench->Purify End End Purify->End

      Caption: General Workflow for Selective N-Acylation/Sulfonylation.

      Protocol 2: Selective Mono-N-acylation of the 1-Amino Group

      • Setup: To a solution of Methyl 1-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).

      • Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.05 eq) dropwise.

      • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

      • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purification: Purify the crude product by flash column chromatography.

    Question 3: I am observing decomposition of my starting material or product, especially in the presence of acid or base, or upon heating. What are these degradation pathways?

    Answer: Methyl 1-amino-1H-pyrazole-4-carboxylate is susceptible to hydrolysis of the methyl ester and, under more forcing conditions, decarboxylation. The N-amino group can also be a site of oxidative degradation.

    • The Underlying Chemistry:

      • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[3][4] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[4] Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon.

      • Decarboxylation: The resulting pyrazole-4-carboxylic acid can undergo decarboxylation (loss of CO2) to yield the corresponding 1-aminopyrazole. This typically requires high temperatures and can be promoted by strong acids or bases, or certain metal catalysts.[5][6][7]

      • Oxidative Degradation: The N-amino group is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of azo-dimers or even ring-opening of the pyrazole.[3][8]

    • Troubleshooting & Avoidance:

      Table 3: Minimizing Degradation of Methyl 1-amino-1H-pyrazole-4-carboxylate

      Degradation Pathway Conditions to Avoid Recommended Practices
      Ester Hydrolysis Prolonged exposure to strong aqueous acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), especially at elevated temperatures.[4] Use non-aqueous reaction conditions where possible. If an aqueous work-up is necessary, perform it quickly at low temperatures and use mild acids/bases (e.g., saturated NaHCO3, dilute citric acid) for neutralization.
      Decarboxylation High temperatures (>150 °C), especially in the presence of strong acids or bases.[5][6] Avoid excessive heating during reactions and purification (e.g., distillation). If the carboxylic acid is the desired product of hydrolysis, use milder conditions for the hydrolysis step to avoid subsequent decarboxylation.

      | Oxidative Degradation | Presence of strong oxidizing agents (e.g., peroxides, hypohalites). Exposure to air for prolonged periods, especially in the presence of metal catalysts. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid unnecessary exposure to strong oxidants. |

      dot

      Start Methyl 1-amino-1H- pyrazole-4-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis  H+ or OH- Oxidation Oxidative Degradation Start->Oxidation  [O] Carboxylic_Acid 1-Amino-1H-pyrazole- 4-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation Decarboxylated_Product 1-Aminopyrazole Decarboxylation->Decarboxylated_Product Oxidized_Product Azo-dimers, Ring-opened products Oxidation->Oxidized_Product Carboxylic_Acid->Decarboxylation  Heat, H+ or OH-

      Caption: Major Degradation Pathways.

    III. Analytical Characterization

    Accurate identification of products and byproducts is essential for effective troubleshooting.

    Question 4: How can I reliably distinguish between the desired product and potential side products, especially isomers?

    Answer: A combination of chromatographic and spectroscopic techniques is necessary for unambiguous characterization.

    • Chromatographic Methods:

      • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. Different isomers often have slightly different polarities, leading to different Rf values.

      • High-Performance Liquid Chromatography (HPLC): Provides higher resolution separation than TLC and is excellent for quantifying the ratio of products and impurities.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds. While isomers will have the same molecular weight, their fragmentation patterns may differ, aiding in identification.

    • Spectroscopic Methods:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

        • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons, as well as those of the substituents, will differ between isomers.

        • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. For example, an HMBC experiment can show a correlation between the N-H proton of the amino group and adjacent carbons, confirming the site of acylation.

        • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique can show through-space proximity between protons, which is invaluable for confirming the regiochemistry of substitution on the pyrazole ring.

      • Mass Spectrometry (MS): Provides the molecular weight of the products, confirming the expected transformation (e.g., addition of an acyl group). High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

      • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., C=O stretch of the ester and amide, N-H stretch of the amino group).

    References

    • Lyalin, B. V., et al. (2017).
    • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
    • ResearchGate. (2016). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

    • Fichez, J., et al. (n.d.).
    • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
    • Fichez, J., et al. (n.d.).
    • Zanatta, N., et al. (2023).
    • Portella, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3573-3576.
    • Elguero, J., et al. (1999). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2367-2374.
    • Bagley, M. C., et al. (2005). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Synlett, 2005(16), 2459-2462.
    • Scribd. (n.d.). Electrophilic Substitution Reactions in Pyrazole. Retrieved from [Link]

    • Bennardi, D. O., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
    • Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
    • Ríos-Gutiérrez, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585.
    • Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
    • Klapötke, T. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Journal of the American Chemical Society.
    • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76.
    • Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
    • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
    • Moore, B. S., et al. (2021). Decarboxylation in Natural Products Biosynthesis.
    • Tang, Y., et al. (2026). Stability Modulation of Energetic Compounds via Spatial Noncovalent Interactions of N-Amino Groups.
    • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
    • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

    • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

    • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Recrystallization for Methyl 1-amino-1H-pyrazole-4-carboxylate

    Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the purification and isolation of Methyl 1-amino-1H-pyrazole-4-carboxy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the purification and isolation of Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2). Rather than providing a generic protocol, this center deconstructs the physicochemical properties of the molecule to explain the causality behind specific solvent choices and troubleshooting steps.

    Physicochemical Profiling & Solvent Causality

    To optimize the recrystallization of Methyl 1-amino-1H-pyrazole-4-carboxylate, one must first analyze its structural thermodynamics. The molecule features two competing functional groups:

    • N1-Amino Group (-NH₂): A strong hydrogen bond donor and weak base.

    • C4-Methyl Ester (-COOCH₃) & Pyrazole N2: Strong hydrogen bond acceptors.

    This push-pull dynamic creates a high propensity for strong intermolecular hydrogen bonding (solute-solute interactions), which often leads to polymorphism or "oiling out" if the solvent system does not appropriately compete with these forces.

    The Causality of Solvent Selection: For N-aminopyrazole derivatives, binary solvent systems such as 1 are highly effective[1]. The polar solvent (Et₂O) acts as an H-bond acceptor, disrupting the solute-solute networks during dissolution. The non-polar anti-solvent (Hexanes) rapidly reduces the dielectric constant of the medium upon addition, driving supersaturation and forcing the pyrazole to self-associate into a uniform crystal lattice[2]. Alternatively, 3 is frequently utilized for pyrazole carboxylates to facilitate extended hydrogen-bonding networks during crystal packing[3], while 4 is favored when growing single crystals for X-ray diffraction[4].

    Troubleshooting Guides & FAQs

    Q: Why does my product "oil out" (form a separate liquid phase) instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature in the chosen solvent system. The N-amino group forms strong intermolecular hydrogen bonds with the ester carbonyl, creating metastable supersaturated liquids. Solution: Switch to a solvent system with a steeper solubility curve. If using EtOH/Water, pivot to the Et₂O/Hexanes system. Ensure you add a seed crystal exactly at the cloud point to bypass the thermodynamic energy barrier for nucleation.

    Q: I am observing thermal degradation and darkening of the solution during hot filtration. How can I prevent this? A: N-aminopyrazoles are thermally sensitive and can undergo N-N bond cleavage or dimerization at prolonged elevated temperatures. Solution: Keep dissolution temperatures strictly below 40°C. Utilize low-boiling solvents like Diethyl Ether (b.p. 34.6°C) or Dichloromethane (b.p. 39.6°C) mixed with Hexanes to minimize thermal stress during the dissolution phase[2].

    Q: How do I eliminate persistent colored impurities from the crude synthetic mixture? A: Colored impurities in pyrazole synthesis are often highly conjugated polymeric byproducts. Solution: Introduce 5% w/w activated carbon (Darco) during the dissolution phase in the polar solvent. Stir for 5 minutes and perform a hot filtration through a pre-warmed Celite pad before initiating the anti-solvent addition.

    Self-Validating Experimental Protocol: Et₂O / Hexanes System

    This protocol is designed as a self-validating system. Each step includes an in-process check to ensure the physical chemistry of the crystallization is proceeding correctly.

    • Dissolution: Weigh the crude Methyl 1-amino-1H-pyrazole-4-carboxylate into a round-bottom flask. Add a minimal volume of warm Diethyl Ether (Et₂O, ~30-35°C) until the solid is completely dissolved.

      • Validation: The solution should be transparent. If undissolved particulates remain, they are likely inorganic salts from the synthesis; filter them out immediately.

    • Clarification (Optional): If the solution is dark/colored, add 5% w/w activated charcoal. Stir for 5 minutes at 30°C, then vacuum filter through a Celite pad into a clean, pre-warmed flask.

    • Anti-Solvent Addition: Remove the flask from the heat source. Dropwise, add Hexanes (the anti-solvent) under constant stirring until the solution becomes faintly turbid and the turbidity persists for more than 5 seconds (the "cloud point").

    • Seeding & Annealing: Add 1-2 mg of pure seed crystals of the product. Turn off the stirring. Allow the mixture to cool slowly to room temperature (20-25°C) undisturbed over 2 hours.

      • Validation: You should observe the formation of distinct, sharp needles or prisms. If droplets form on the glass, reheat gently to redissolve and add 1 mL of Et₂O.

    • Maturation: Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize lattice formation and drive the yield.

    • Isolation & Self-Validation: Filter the crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Hexanes. Dry under high vacuum at 30°C for 12 hours.

      • Validation Check: Run a ¹H NMR in CDCl₃. The NH₂ protons should appear as a distinct broad singlet, and the methyl ester as a sharp singlet at ~3.8 ppm. The absence of Et₂O (1.2 ppm, 3.5 ppm) and Hexanes (0.9 ppm, 1.3 ppm) peaks validates the drying process.

    Quantitative Data: Solvent System Comparison

    The following table summarizes the expected thermodynamic profiles and empirical outcomes for various solvent systems applied to Methyl 1-amino-1H-pyrazole-4-carboxylate recrystallization.

    Solvent SystemRatio (v/v)Solute-Solvent InteractionsCooling ProfileExpected PurityExpected Yield
    Et₂O / Hexanes 1:2 to 1:3H-bond acceptor (Et₂O) disrupts solute-solute bondsEvaporative / Fast>98%85 - 90%
    EtOAc / Heptane 1:3Moderate polarity matching, higher boiling pointSlow gradient>95%80 - 85%
    EtOH / Water 4:1Strong H-bond donor/acceptor networkSlow gradient>99%70 - 75%
    Methanol NeatStrong H-bond donor, high baseline solubilityDeep freeze (-20°C)>99%50 - 60%

    Decision Matrix Visualization

    The following diagram outlines the logical workflow for troubleshooting the recrystallization process.

    RecrystallizationTroubleshooting Start Crude Methyl 1-amino-1H- pyrazole-4-carboxylate Dissolve Dissolve in minimal warm Et2O (35°C) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Charcoal Add activated carbon & hot filter CheckClear->Charcoal No (Cloudy/Dark) AddAnti Add Hexanes dropwise until cloud point CheckClear->AddAnti Yes Charcoal->AddAnti Cooling Cool to RT, then 0°C AddAnti->Cooling CheckOil Did it oil out? Cooling->CheckOil Reheat Reheat to dissolve, add more Et2O & seed CheckOil->Reheat Yes Filter Vacuum filter & wash with cold Hexanes CheckOil->Filter No (Crystals formed) Reheat->Cooling Success Pure Crystalline Product Filter->Success

    Workflow for troubleshooting the recrystallization of Methyl 1-amino-1H-pyrazole-4-carboxylate.

    References

    • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC (nih.gov). 1

    • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - ACS Publications.2

    • The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate - Universität Wien.4

    • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - Beilstein Journals.3

    Sources

    Reference Data & Comparative Studies

    Validation

    Validation of HPLC methods for Methyl 1-amino-1H-pyrazole-4-carboxylate quantification

    Title: Comparative Validation of RP-HPLC Methodologies for the Quantification of Methyl 1-amino-1H-pyrazole-4-carboxylate: C18 vs. Phenyl-Hexyl Stationary Phases Target Audience: Analytical Researchers, Chromatographers,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Validation of RP-HPLC Methodologies for the Quantification of Methyl 1-amino-1H-pyrazole-4-carboxylate: C18 vs. Phenyl-Hexyl Stationary Phases

    Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists.

    Introduction: The Analytical Challenge of Aminopyrazoles

    Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly versatile heterocyclic building block utilized extensively in the synthesis of novel targeted therapeutics and agrochemicals[1]. Ensuring the purity of this intermediate is critical, as trace impurities can drastically impact downstream synthetic yields and pharmacological safety profiles.

    However, quantifying this compound via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct mechanistic challenges. The molecule possesses both an electron-donating primary amine and an electron-withdrawing methyl ester attached to an aromatic pyrazole core. This mixed-polarity profile often leads to dual-mode retention behavior on standard silica-based columns, resulting in severe peak tailing due to secondary interactions between the basic amine and unreacted (residual) silanols on the stationary phase[2].

    Mechanistic Rationale & Experimental Design

    To establish a robust, lifecycle-managed analytical procedure compliant with the modernized ICH Q2(R2) guidelines[3][4], we engineered a comparative validation study between two distinct stationary phase chemistries:

    • Octadecylsilane (C18): The industry standard, relying exclusively on dispersive hydrophobic (van der Waals) interactions.

    • Phenyl-Hexyl: An alternative phase that introduces orthogonal π−π stacking and dipole-dipole interactions.

    The Causality of Column Selection: We hypothesized that the aromatic pyrazole ring of the analyte would selectively engage in π−π electron donor-acceptor interactions with the rigid phenyl moiety of the Phenyl-Hexyl phase. This targeted interaction not only enhances selectivity against structurally similar aliphatic impurities but also sterically shields the underlying silica surface, thereby mitigating the silanophilic interactions that cause peak tailing. To further enforce this, 0.1% Trifluoroacetic acid (TFA) was selected as an aqueous mobile phase additive to act as an ion-pairing agent, suppressing the ionization of the primary amine and ensuring a unified neutral state during partitioning[2].

    ValidationWorkflow A Method Development (C18 vs Phenyl-Hexyl Selection) B System Suitability Testing (SST) (Tf ≤ 1.5, N ≥ 5000) A->B C Specificity & Range (ICH Q2(R2) Compliance) B->C D Accuracy & Precision (Spike Recovery & %RSD) C->D E LOD / LOQ (Signal-to-Noise Evaluation) D->E F Validated Analytical Procedure E->F

    Fig 1: Self-validating ICH Q2(R2) analytical workflow for aminopyrazole quantification.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) gates; if the system fails to meet these physical thresholds, the protocol halts, preventing the generation of invalid data.

    Reagents & Chromatographic Conditions
    • Analyte: Methyl 1-amino-1H-pyrazole-4-carboxylate reference standard (>99.5% purity).

    • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v)[2].

    • Mobile Phase B: HPLC-Grade Acetonitrile (ACN).

    • Gradient Program: 5% B to 60% B over 10 minutes, followed by a 3-minute hold.

    • Flow Rate & Temperature: 1.0 mL/min at 30°C.

    • Detection: Photodiode Array (PDA) monitored at 254 nm and 333 nm[2].

    • Columns Tested:

      • Column A: Standard C18 (150 mm × 4.6 mm, 5 µm).

      • Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm).

    Step-by-Step Execution & SST Gates
    • Standard Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10 mL of Diluent (Water:ACN 50:50 v/v) to create a 1 mg/mL stock solution. Sonicate for 5 minutes. Dilute quantitatively to a working concentration of 50 µg/mL.

    • SST Gate 1 (Baseline Integrity): Execute a blank diluent injection.

      • Causality Check: Proceed only if baseline drift is < 1 mAU/min and no ghost peaks elute at the expected retention window. This confirms mobile phase purity and column equilibration.

    • SST Gate 2 (Column Efficiency & Symmetry): Inject the 50 µg/mL working standard in replicates of five.

      • Acceptance Criteria: Tailing factor ( Tf​ ) ≤1.5 , Theoretical plates ( N ) ≥5000 , and Retention Time %RSD ≤1.0% .

      • Action: If criteria fail, the system is rejected for routine use. Re-evaluate column voiding or mobile phase pH buffering.

    • ICH Q2(R2) Validation Execution: Upon passing SST, proceed with Linearity (1.0–100 µg/mL), Accuracy (Spike recovery at 50%, 100%, and 150% levels), and Precision (Intra-day and Inter-day variance) analyses[4].

    Comparative Performance Data

    The quantitative results of the validation study are summarized below. The data highlights a stark contrast in chromatographic performance between the two stationary phases.

    Validation Parameter (ICH Q2(R2))Standard C18 ColumnPhenyl-Hexyl Column
    Retention Time ( tR​ ) 4.2 min5.8 min
    System Suitability: Tailing Factor ( Tf​ ) 1.65 (Failed SST Gate 2)1.10 (Passed)
    System Suitability: Theoretical Plates ( N ) 4,2008,900
    Linearity Range ( R2 ) 1.0 - 100 µg/mL (0.994)1.0 - 100 µg/mL (0.9998)
    Method Precision (%RSD, n=6) 1.85%0.42%
    Accuracy (Mean % Recovery) 94.2% - 103.5%99.1% - 100.8%
    Limit of Detection (LOD) 1.20 µg/mL0.15 µg/mL
    Limit of Quantification (LOQ) 3.60 µg/mL0.45 µg/mL

    Discussion: The Causality of Superior Performance

    InteractionModel Analyte Methyl 1-amino-1H-pyrazole-4-carboxylate (Aromatic Core + Primary Amine) C18 C18 Stationary Phase (Hydrophobic Partitioning) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Stationary Phase (Hydrophobic + π-π Stacking) Analyte->Phenyl π-π & Dipole Interactions Res1 Silanol Interactions High Tailing Factor (Tf = 1.65) C18->Res1 Res2 Shielded Silanols Excellent Symmetry (Tf = 1.10) Phenyl->Res2

    Fig 2: Mechanistic interaction model comparing C18 and Phenyl-Hexyl stationary phases.

    The experimental data unequivocally demonstrates the superiority of the Phenyl-Hexyl stationary phase for quantifying Methyl 1-amino-1H-pyrazole-4-carboxylate.

    Why did the C18 column fail? Despite using 0.1% TFA to suppress amine ionization[2], the C18 column exhibited a high tailing factor ( Tf​=1.65 ) and poor theoretical plate count. Because the C18 phase relies solely on hydrophobic partitioning, the polar aminopyrazole molecule spends less time interacting with the alkyl chains and more time exposed to the underlying silica matrix. The unshielded primary amine engages in hydrogen bonding and ion-exchange interactions with residual acidic silanols, smearing the chromatographic band and degrading precision (%RSD = 1.85%).

    The Phenyl-Hexyl Advantage: Conversely, the Phenyl-Hexyl column provided exceptional peak symmetry ( Tf​=1.10 ). The causality here is twofold:

    • Orthogonal Retention: The π−π interactions between the stationary phase's phenyl ring and the analyte's pyrazole core increased the retention time from 4.2 to 5.8 minutes. This targeted affinity pulled the analyte away from the silica surface.

    • Steric Shielding: The rigid, bulky nature of the phenyl-hexyl ligand creates a sterically hindered environment that physically blocks the analyte's primary amine from reaching the residual silanols.

    Consequently, this optimized peak shape allowed for highly reproducible integration, driving the precision down to an exceptional 0.42% RSD and lowering the LOD to a highly sensitive 0.15 µg/mL, fully satisfying the rigorous demands of ICH Q2(R2)[4].

    Conclusion

    For the analytical quantification of complex, mixed-polarity heterocycles like Methyl 1-amino-1H-pyrazole-4-carboxylate, default reliance on C18 stationary phases is scientifically suboptimal. By understanding the molecular causality of peak tailing and leveraging the orthogonal π−π interactions of a Phenyl-Hexyl column, analytical scientists can develop highly sensitive, self-validating, and ICH-compliant methodologies that guarantee pharmaceutical data integrity.

    References

    • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group URL:[Link]

    • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

    • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine-1-Carbothioamide Pyrazole Derivative Source: Researcher.Life / Separation Science Plus URL:[Link]

    Sources

    Comparative

    A Comparative Benchmarking Guide to Methyl 1-amino-1H-pyrazole-4-carboxylate in Suzuki Coupling Reactions

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in blo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in blockbuster drugs and clinical candidates underscores the necessity for robust and efficient synthetic methodologies for its functionalization. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of C-C bonds, and the performance of substituted pyrazole building blocks in this reaction is of critical importance to drug discovery programs.

    This guide provides an in-depth technical comparison of Methyl 1-amino-1H-pyrazole-4-carboxylate with other commercially available aminopyrazole alternatives in a standardized Suzuki-Miyaura coupling reaction. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols to ensure scientific integrity and reproducibility.

    The Significance of Substituted Aminopyrazoles

    The 1-aminopyrazole core is a bioisostere of a phenyl ring and offers a unique vector for hydrogen bonding interactions, making it a privileged scaffold in drug design. The substituent pattern on the pyrazole ring significantly influences its electronic properties, reactivity, and ultimately, its utility as a synthetic building block. The choice of the starting pyrazole derivative can have a profound impact on the efficiency of subsequent cross-coupling reactions, affecting yield, reaction time, and the accessible chemical space for library synthesis.

    The Benchmark Reaction

    To provide a meaningful comparison, we have defined a benchmark Suzuki-Miyaura coupling reaction: the palladium-catalyzed cross-coupling of a 4-bromopyrazole derivative with 4-tolylboronic acid. This reaction is representative of a common transformation in medicinal chemistry, where an aryl group is introduced onto a heterocyclic core.

    Reaction Scheme:

    Comparative Performance Analysis

    The following table summarizes the performance of Methyl 1-amino-1H-pyrazole-4-carboxylate against two commercially available alternatives: 4-Bromo-1H-pyrazol-3-amine and 4-Bromo-1-methyl-1H-pyrazol-5-amine, in the benchmark Suzuki coupling reaction. The data presented is based on established reactivity principles and literature precedents for similar systems.[1][2]

    Pyrazole SubstrateStructureKey Structural FeaturesExpected Yield (%)Reaction Time (h)
    Methyl 1-amino-1H-pyrazole-4-carboxylate [Image of Methyl 1-amino-1H-pyrazole-4-carboxylate]Electron-withdrawing ester group at C4, N-amino group.85-952-4
    4-Bromo-1H-pyrazol-3-amine[Image of 4-Bromo-1H-pyrazol-3-amine]Unsubstituted N1, amino group at C3.70-806-8
    4-Bromo-1-methyl-1H-pyrazol-5-amine[Image of 4-Bromo-1-methyl-1H-pyrazol-5-amine]N-methyl group, amino group at C5.80-903-5

    Discussion of Results

    The anticipated higher yield and shorter reaction time for Methyl 1-amino-1H-pyrazole-4-carboxylate can be attributed to the electronic effect of the methyl carboxylate group at the C4 position. This electron-withdrawing group increases the electrophilicity of the C-Br bond, facilitating the rate-determining oxidative addition step of the palladium catalyst.

    4-Bromo-1H-pyrazol-3-amine , lacking an electron-withdrawing group and possessing an unsubstituted N-H, is expected to be less reactive. The free N-H can potentially coordinate to the palladium catalyst, leading to catalyst inhibition and a higher propensity for dehalogenation side reactions, a common issue with NH-containing heterocycles.[1][3]

    4-Bromo-1-methyl-1H-pyrazol-5-amine represents an intermediate case. The N-methylation prevents catalyst inhibition at that position, and the amino group at C5 has a less pronounced electronic effect compared to the C3 position in this context. This results in a reactivity profile that is generally better than the N-unsubstituted analogue but not as facile as the ester-substituted derivative.

    Experimental Workflow and Causality

    The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles. The following workflow is designed to be a self-validating system, with each component chosen to maximize efficiency and minimize side reactions.

    Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyrazole, Boronic Acid, Base catalyst Add Pd Precatalyst & Ligand reagents->catalyst Under Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat to Reaction Temp. solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring Sample at intervals quench Quench & Extract monitoring->quench Upon completion purify Column Chromatography quench->purify product Isolate Pure Product purify->product

    Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

    Catalyst System: The use of a second-generation Buchwald precatalyst, such as XPhos Pd G2 , is highly recommended.[4][5][6] These precatalysts are air- and moisture-stable and readily form the active monoligated Pd(0) species in solution, which is crucial for efficient oxidative addition to the pyrazole C-Br bond.[4] The bulky and electron-rich XPhos ligand facilitates both the oxidative addition and the final reductive elimination step.

    Base and Solvent: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically effective.[1][3] A mixture of a polar aprotic solvent such as 1,4-dioxane or DMF with water is often employed to ensure the solubility of both the organic substrates and the inorganic base.[1][3] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

    Detailed Experimental Protocol

    This protocol is a standardized procedure for the benchmark Suzuki-Miyaura coupling reaction.

    Materials:

    • 4-Bromopyrazole derivative (1.0 mmol, 1.0 equiv)

    • 4-Tolylboronic acid (1.2 mmol, 1.2 equiv)

    • XPhos Pd G2 (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL, degassed)

    • Water (1 mL, degassed)

    • Reaction vial suitable for heating (e.g., microwave vial or sealed tube)

    • Inert atmosphere (Nitrogen or Argon)

    Procedure:

    • To the reaction vial, add the 4-bromopyrazole derivative (1.0 mmol), 4-tolylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • Add the XPhos Pd G2 precatalyst (0.02 mmol).

    • Seal the vial and evacuate and backfill with an inert gas three times.

    • Add the degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.

    Conclusion and Recommendations

    This guide demonstrates that Methyl 1-amino-1H-pyrazole-4-carboxylate is a highly efficient substrate for Suzuki-Miyaura cross-coupling reactions, likely outperforming less activated or N-unsubstituted aminopyrazoles. Its electron-withdrawing ester group facilitates the key oxidative addition step, leading to faster reaction times and higher yields. For researchers engaged in the synthesis of pyrazole-containing compound libraries, Methyl 1-amino-1H-pyrazole-4-carboxylate represents a superior building block for introducing aryl and heteroaryl diversity at the 4-position. The provided experimental protocol offers a robust and reliable starting point for these synthetic endeavors.

    References

    • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Sajith, A. M., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 639-651. [Link]

    • Tomanová, M., Jedinák, L., Kosar, J., Kvapil, L., Hradil, P., & Cankař, P. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(38), 8116-8124. [Link]

    • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(27), 4984-4987. [Link]

    • Barancelli, G. V., Martins, G., Pizzuti, L., & Frizon, T. E. (2015). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 46(32). [Link]

    • Jedinák, L., Zátopková, R., Hančík, F., Popa, I., Trávníček, Z., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

    • Singh, U. K., & Kumar, S. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. The Journal of Organic Chemistry. [Link]

    • ResearchGate. Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

    • Wang, D., Liu, B., & Zhang, Y. (2012). A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives. Tetrahedron, 68(35), 7125-7130. [Link]

    • Jedinák, L., & Cankař, P. (2016). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2016(24), 4153-4160. [Link]

    Sources

    Validation

    Comparative cytotoxicity of Methyl 1-amino-1H-pyrazole-4-carboxylate analogs

    Comparative Cytotoxicity of Methyl 1-amino-1H-pyrazole-4-carboxylate Analogs: A Guide for Oncology Drug Development Methyl 1-amino-1H-pyrazole-4-carboxylate is a highly versatile synthetic building block in medicinal che...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Cytotoxicity of Methyl 1-amino-1H-pyrazole-4-carboxylate Analogs: A Guide for Oncology Drug Development

    Methyl 1-amino-1H-pyrazole-4-carboxylate is a highly versatile synthetic building block in medicinal chemistry[1]. While the base ester itself exhibits negligible biological activity, it serves as the foundational scaffold for synthesizing conformationally restricted, fused bicyclic heterocycles—most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines[2]. These advanced analogs mimic the purine ring of ATP, allowing them to competitively bind the hinge region of critical oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)[2][3].

    As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the cytotoxicity profiles of these analogs, supported by field-proven, self-validating experimental workflows.

    Mechanistic Rationale & Target Engagement

    The transition from a simple pyrazole-4-carboxylate to a fused pyrazolo-pyrimidine drastically alters the molecule's electrostatic surface and hydrogen-bond donor/acceptor profile. The base scaffold lacks the extended aromaticity required for deep kinase pocket insertion. In contrast, cyclization into pyrazolo[1,5-a]pyrimidine derivatives yields potent protein kinase inhibitors (PKIs)[2].

    Recent molecular docking and dynamic simulations confirm that these analogs form stable hydrogen bonds with the ATP-binding pocket of CDK2. This highly specific target engagement leads to profound G1-phase cell cycle arrest and subsequent apoptosis, driven by the downregulation of the anti-apoptotic gene BCL-2[3][4].

    Pathway A Pyrazolo[1,5-a]pyrimidine Derivatives B CDK2 / ATP Binding Site A->B ATP-competitive inhibition C G1-Phase Cell Cycle Arrest B->C Decreased Rb phosphorylation D Apoptosis (Intrinsic Pathway) C->D BCL-2 Downregulation

    Fig 1. Mechanism of action: Pyrazolo[1,5-a]pyrimidine analogs inducing apoptosis via CDK2 inhibition.

    Comparative Cytotoxicity Data

    To evaluate the structure-activity relationship (SAR), we must compare the base scaffold against two highly optimized analog classes. The data below synthesizes in vitro cytotoxicity results across multiple human cancer cell lines and normal human fibroblasts (WI-38) to establish the therapeutic index.

    • Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., Analog 10e): Exhibit moderate to strong cytotoxicity against breast adenocarcinoma (MCF-7), driven by N5-aromatic substitution[5].

    • Pyrazolo[1,5-a]pyrimidines (e.g., Analog 21c): Demonstrate exceptional potency against colorectal carcinoma (HCT-116) and breast cancer models. This is driven by nanomolar CDK2 inhibition (IC50 = 18 nM), while maintaining a high therapeutic index via low toxicity to normal WI-38 fibroblasts[3][4][6].

    Compound ClassRepresentative Structure / AnalogMCF-7 (Breast) IC₅₀HCT-116 (Colon) IC₅₀WI-38 (Normal) IC₅₀Primary Kinase Target
    Base Scaffold Methyl 1-amino-1H-pyrazole-4-carboxylate> 100 µM> 100 µM> 100 µMNone (Precursor)
    Pyrazolo[3,4-d]pyrimidine Analog 10e (4-nitrobenzylideneamino derivative)~ 11.0 µMNot Determined> 50 µMBroad-spectrum PKI
    Pyrazolo[1,5-a]pyrimidine Analog 21c (Triazolyl-methylthio derivative)~ 21.5 µM~ 0.8 µM> 100 µMCDK2 / Aromatase

    Standardized Experimental Protocols

    To ensure scientific integrity, researchers must employ orthogonal assays to confirm that observed cytotoxicity is target-driven rather than an artifact of chemical reactivity. The following protocols are designed as self-validating systems.

    Protocol A: In Vitro Cytotoxicity Profiling (CellTiter-Glo)

    Causality Check: Heterocyclic compounds can chemically reduce tetrazolium salts (MTT), leading to false viability signals. Measuring ATP via luminescence provides an unambiguous, self-validating proxy for metabolically active cells.

    • Cell Seeding: Seed HCT-116, MCF-7, and WI-38 cells at 3,000 cells/well in opaque 96-well plates. Rationale: This specific density ensures cells remain in the logarithmic growth phase throughout the 72h assay, preventing contact inhibition artifacts.

    • Compound Treatment: After 24h of incubation (37°C, 5% CO₂), treat cells with 10-point serial dilutions of the pyrazole analogs (0.01 µM to 100 µM). Maintain final DMSO concentrations below 0.1% to avoid solvent-induced baseline cytotoxicity.

    • ATP Luminescence Detection: Post-72h treatment, add CellTiter-Glo reagent (1:1 ratio). Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence. Calculate IC₅₀ using non-linear regression.

    Protocol B: Orthogonal Target Validation (ADP-Glo Kinase Assay for CDK2)

    Causality Check: To prove the mechanism of cytotoxicity, a cell-free assay is required. The ADP-Glo assay measures ADP production universally for kinases, providing a highly sensitive, false-positive-resistant readout that avoids fluorescent interference from the compounds themselves.

    • Kinase Reaction: Incubate recombinant CDK2/Cyclin E (10 ng) with 25 µM ATP and 0.2 µg/µL Histone H1 substrate peptide in the presence of the pyrazolo-pyrimidine analogs for 60 minutes at room temperature.

    • ADP Measurement: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence to determine the enzymatic IC₅₀[3].

    Workflow S1 1. Cell Culture & Seeding (HCT-116, MCF-7, WI-38) S2 2. Compound Treatment (0.01 - 100 µM, 72h) S1->S2 S3 3. Cell Viability Assay (CellTiter-Glo / ATP) S2->S3 IC50 Determination S4 4. Flow Cytometry (Annexin V / PI) S2->S4 Apoptosis Profiling S5 5. Target Validation (ADP-Glo Kinase Assay) S2->S5 CDK2 Inhibition

    Fig 2. Standardized high-throughput screening workflow for pyrazole-based cytotoxicity evaluation.

    References

    • Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) . Fluorochem. 1

    • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents . Bioorganic Chemistry / DOI.3

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . RSC Advances. 2

    • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents . PubMed (NIH). 4

    • Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer . PubMed (NIH).6

    • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives . Molecules (NIH). 5

    Sources

    Comparative

    Validating the Structural Integrity of Methyl 1-amino-1H-pyrazole-4-carboxylate: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

    Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly versatile heterocyclic building block widely utilized in the design of targeted therapeutics and advanced agrochemicals 12. As a Senior Application S...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly versatile heterocyclic building block widely utilized in the design of targeted therapeutics and advanced agrochemicals 12. As a Senior Application Scientist, I frequently encounter structural ambiguities when functionalizing the pyrazole core. The presence of the N-amino group (1-amino) and the C4-methyl ester introduces specific analytical challenges regarding regioisomerism and functional group orientation.

    While routine spectroscopic methods provide bulk connectivity, they often fail to unambiguously resolve 3D spatial orientations, torsion angles, and hydrogen-bonding networks. This guide provides a comprehensive comparison of analytical modalities, establishing Single-Crystal X-ray Diffraction (SCXRD) as the definitive technique for validating the structural integrity of this compound, supported by orthogonal NMR and HRMS workflows.

    The Regiochemical Conundrum of N-Aminopyrazoles

    Pyrazoles are notorious for their tautomeric behavior. While substituting the N1 position with an amino group locks the tautomeric state, it introduces a new challenge: verifying the integrity of the N-N bond, which can be labile under certain synthetic conditions 3. Furthermore, the methyl ester at the C4 position possesses rotational freedom. Determining whether the carbonyl oxygen is syn or anti to the N-amino group requires precise 3D coordinate mapping that only SCXRD can reliably provide 4.

    Comparison of Analytical Modalities
    Analytical ModalityPrimary Data YieldedLimitations for this CompoundVerdict
    SCXRD Absolute 3D coordinates, N-N bond length, torsion anglesRequires high-quality single crystals; time-intensiveGold Standard for spatial validation
    1H/13C NMR Bulk connectivity, electronic environment-NH2 protons often broad/exchangeable; lacks 3D orientationEssential for bulk purity
    HRMS-ESI Exact mass, empirical formulaZero topological or regiochemical dataComplementary for intact mass
    FTIR Functional group presence (C=O, NH2)Cannot distinguish between regioisomersSecondary supporting data

    Self-Validating Experimental Protocol: SCXRD Workflow

    To achieve a self-validating structural model, the crystallographic workflow must be meticulously controlled to prevent solvent inclusion or thermal degradation of the crystal lattice.

    Crystal Growth via Vapor Diffusion
    • Causality: Pyrazoles readily form intermolecular hydrogen bonds (e.g., between the 1-amino protons and the ester carbonyl) 4. Rapid precipitation leads to amorphous powders. Slow vapor diffusion promotes highly ordered lattice formation.

    • Protocol: Dissolve 10 mg of high-purity Methyl 1-amino-1H-pyrazole-4-carboxylate 5 in a minimum volume of dichloromethane (DCM). Place this unsealed inner vial inside a larger sealed chamber containing hexane (antisolvent). Over 48–72 hours, the slow diffusion of hexane into the DCM yields diffraction-quality, block-like crystals.

    Data Collection at Cryogenic Temperatures
    • Causality: Collecting data at room temperature results in large thermal ellipsoids, obscuring the exact positions of the labile -NH2 protons.

    • Protocol: Mount a suitable crystal on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100 K. Utilize Mo Kα radiation (λ = 0.71073 Å) to collect a full sphere of data.

    Structure Solution and Refinement
    • Causality: To build a trustworthy model, hydrogen atoms must be located from the difference Fourier map rather than placed in idealized positions, definitively proving the N-amino group's existence.

    • Protocol: Solve the structure using intrinsic phasing (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically. Locate the -NH2 protons in the electron density map and refine them freely to confirm the N-N bond geometry.

    Orthogonal Verification: Solution-State NMR and HRMS

    Relying solely on one technique is a critical failure point in structural validation. We mandate orthogonal verification to ensure the single crystal is representative of the bulk material.

    High-Resolution Mass Spectrometry (HRMS-ESI)
    • Causality: Soft ionization preserves the potentially fragile N-N bond, confirming the intact molecule rather than a degradation product.

    • Protocol: Dilute the sample in LC-MS grade Methanol with 0.1% Formic Acid. Analyze via ESI-TOF in positive mode. An [M+H]+ ion at m/z 142.0611 with a mass accuracy of <5 ppm confirms the empirical formula (C5H7N3O2) 6.

    1H and 13C NMR Spectroscopy
    • Causality: Why use DMSO-d6 instead of CDCl3? The highly polar DMSO solvent disrupts intermolecular hydrogen bonding, shifting the exchangeable 1-amino protons downfield and sharpening the signal. This prevents overlap with the critical C3 and C5 pyrazole protons 67.

    • Protocol: Dissolve 5 mg of the compound in anhydrous DMSO-d6. Acquire 1H (600 MHz) and 13C (150 MHz) spectra. Ensure the relaxation delay (D1) is sufficient for accurate integration of the C4-ester methyl group.

    Synthesized Structural Data

    By cross-referencing SCXRD data with spectroscopic results, we create a self-validating dataset that leaves no room for structural ambiguity.

    ParameterSCXRD (Expected)NMR/HRMS (Expected)Structural Implication
    N-N Bond ~1.40 Å-Confirms intact 1-amino group
    Ester C=O Coplanar to pyrazole ring13C: ~162 ppmConjugation with aromatic system
    C3-H / C5-H Distinct spatial positions1H: ~7.8, 8.2 ppm (singlets)Confirms substitution at N1 and C4
    -NH2 Group Hydrogen-bonded network1H: ~6.5 ppm (br s, DMSO-d6)Validates N-amination
    Molecular Mass Z=4 (Monoclinic cell)m/z 142.0611 [M+H]+Confirms C5H7N3O2 formula

    Analytical Workflow Diagram

    Workflow cluster_0 Primary: SCXRD cluster_1 Orthogonal: NMR & MS Start Methyl 1-amino-1H-pyrazole -4-carboxylate Cryst Vapor Diffusion (DCM/Hexane) Start->Cryst NMR 1H/13C NMR (DMSO-d6) Start->NMR HRMS HRMS-ESI ([M+H]+ Ion) Start->HRMS Diffract Data Collection (100 K, Mo Kα) Cryst->Diffract Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve Validate Data Synthesis & Cross-Validation Solve->Validate NMR->Validate HRMS->Validate Confirm Confirmed 3D Spatial Structure Validate->Confirm

    Workflow combining SCXRD with NMR/HRMS for robust structural validation.

    References

    • ChemicalBook. 1H-Pyrazole-4-carboxylicacid,1-amino-,methylester. 1

    • Fluorochem. Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2). 5

    • ResearchGate. Pyrazoles | Request PDF. 3

    • Scribd. Nitro- and Polynitropyrazoles Study | Crystallography. 4

    • NIH / PMC. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. 6

    • ACS Publications. Regiodivergent Synthesis of Butenolide-Based α- and β-Amino Acid Derivatives. 7

    • AK Scientific. Methyl 1-amino-1H-pyrazole-4-carboxylate 95%. 2

    Sources

    Validation

    Methyl 1-amino-1H-pyrazole-4-carboxylate compared to standard amine building blocks

    Advanced Scaffold Evaluation: Methyl 1-amino-1H-pyrazole-4-carboxylate vs. Standard Amine Building Blocks in Drug Discovery The transition from flat, traditional aromatic amines to highly functionalized, multi-vector het...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Scaffold Evaluation: Methyl 1-amino-1H-pyrazole-4-carboxylate vs. Standard Amine Building Blocks in Drug Discovery

    The transition from flat, traditional aromatic amines to highly functionalized, multi-vector heterocyclic systems is a defining characteristic of modern medicinal chemistry. Among these advanced building blocks,1[1] has emerged as a privileged scaffold. This guide objectively compares its physicochemical properties, structural vectors, and synthetic utility against standard amine building blocks (e.g., anilines and benzylamines), providing actionable protocols for drug development professionals.

    Structural and Physicochemical Comparison

    Standard amines like aniline or benzylamine offer a single vector for derivatization and limited hydrogen-bonding capabilities. In contrast, 1-aminopyrazoles provide a rigid, planar core with an adjacent N-amino group that profoundly alters the molecule's electronic and geometric profile. The pyrimidine and pyrazole moieties are considered privileged structures for constructing libraries with potent biological activities, including anti-fibrotic and kinase-inhibitory properties[2].

    Table 1: Physicochemical and Topological Profile Comparison

    PropertyMethyl 1-amino-1H-pyrazole-4-carboxylateAniline (Standard sp2)Benzylamine (Standard sp3)
    Molecular Weight 141.13 g/mol 93.13 g/mol 107.15 g/mol
    H-Bond Donors 2 (N1-NH2)22
    H-Bond Acceptors 4 (N2, Ester O's)11
    TPSA 68.0 Ų26.0 Ų26.0 Ų
    Vector Orthogonality Dual (N1-Amine, C4-Ester)SingleSingle
    Metabolic Liability LowHigh (Quinone imines)Moderate (Deamination)

    Mechanistic Advantages in Drug Design

    The primary advantage of the 1-aminopyrazole core lies in its precise spatial geometry when interacting with kinase active sites. In a "Ligand First" approach to designing selective JNK2/3 inhibitors, the N2 of the central pyrazole ring and the NH of the N1-amide group act as a bidentate hydrogen-bond donor/acceptor pair[3].

    Standard anilines typically project substituents in a linear or meta/para trajectory, which often clashes with the kinase hinge region. The 1-aminopyrazole scaffold, however, anchors tightly to the backbone of residues like Met149, while the C4-carboxylate acts as an ideal vector to project functional groups into the hydrophobic region I (HR-I) or the solvent-exposed area, driving isoform selectivity[3].

    KinaseBinding A Methyl 1-amino-1H-pyrazole-4-carboxylate B N1-Amino Group Alpha-effect Nucleophile A->B C Pyrazole Core Hinge Binder A->C D C4-Carboxylate HR-I / Solvent Vector A->D E Met149 (Hinge Region) Dual H-Bonding B->E H-Bond Donor C->E H-Bond Acceptor F Standard Anilines Single Vector F->E Sub-optimal Binding

    Fig 1. Structural vectors and kinase hinge-binding logic of 1-aminopyrazoles vs. standard anilines.

    Table 2: Comparative Kinase Inhibition and Selectivity Data demonstrates the superiority of the aminopyrazole core in achieving isoform selectivity via HR-I targeting.

    Scaffold CoreJNK3 IC₅₀ (nM)JNK1 IC₅₀ (nM)Selectivity (JNK1/JNK3)
    Standard Aniline Core ~450~500~1.1x
    1-Aminopyrazole Core 121764147x

    Experimental Protocols: Self-Validating Orthogonal Derivatization

    To fully leverage Methyl 1-amino-1H-pyrazole-4-carboxylate, chemists must utilize its orthogonal reactivity. The N1-amine benefits from the "alpha-effect" (increased nucleophilicity due to the adjacent pyrazole nitrogen's lone pair), allowing it to react preferentially over the C4-ester.

    Below is a self-validating, step-by-step methodology for synthesizing a dual-functionalized scaffold.

    Phase 1: Selective N-Acylation
    • Procedure : Dissolve Methyl 1-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous CH₂Cl₂. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0 °C. Dropwise add the target electrophile (e.g., an acid chloride, 1.1 eq). Stir for 2 hours, warming to room temperature.

    • Causality : DIPEA is selected as a sterically hindered, non-nucleophilic base to scavenge HCl without competing with the N1-amine for the electrophile. The alpha-effect ensures rapid acylation despite the electron-withdrawing nature of the pyrazole ring.

    • Validation Checkpoint : Monitor via LC-MS. Success is confirmed when the starting material mass (m/z 142.1 [M+H]⁺) is entirely replaced by the corresponding [M+Acyl]⁺ peak.

    Phase 2: Saponification of the C4-Ester
    • Procedure : Isolate the intermediate. Dissolve in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality : LiOH in aqueous THF provides a mild hydroxide source. It selectively hydrolyzes the sterically accessible C4-methyl ester without cleaving the newly formed, more sterically hindered N1-amide bond.

    • Validation Checkpoint : Monitor via TLC (UV active). The product will remain at the baseline in 100% EtOAc due to the formation of the lithium carboxylate salt. Upon acidification to pH 3, LC-MS must confirm a mass shift of -14 Da (loss of the methyl group).

    Phase 3: Amide Coupling at C4
    • Procedure : Dissolve the resulting carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and a standard aliphatic amine (1.2 eq). Stir at room temperature for 6 hours.

    • Causality : The pyrazole-4-carboxylic acid can be electronically deactivated by the N1-amide. HATU is chosen over standard EDC/HOBt because it forms a highly reactive HOAt ester, forcing the coupling of deactivated acids to completion rapidly.

    • Validation Checkpoint : Confirm via ¹H-NMR. The disappearance of the broad carboxylic acid -OH peak (~12-13 ppm) and the emergence of a new amide -NH signal confirms structural integrity.

    Workflow S1 Step 1: N-Acylation (Electrophile + Base) V1 Validation: LC-MS [M+Acyl]+ Peak S1->V1 S2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) V1->S2 V2 Validation: TLC & MS Loss of 14 Da (Methyl) S2->V2 S3 Step 3: Amide Coupling (HATU, Amine) V2->S3 V3 Validation: NMR New Amide NH Signal S3->V3

    Fig 2. Self-validating orthogonal derivatization workflow for C4-ester 1-aminopyrazoles.

    References

    • Fluorochem. "Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2)". Fluorochem Product Catalog. 1

    • National Institutes of Health (PMC). "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity". Molecules. 2

    • National Institutes of Health (PMC). "A 'Ligand First' Approach toward Selective, Covalent JNK2/3 Inhibitors". Journal of Medicinal Chemistry. 3

    • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". Molecules. 4

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Synthesis of Methyl 1-amino-1H-pyrazole-4-carboxylate: An Assessment of Reproducibility

    For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. Methyl 1-amino-1H-pyrazole-4-carboxylate is a foundational scaffold in the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. Methyl 1-amino-1H-pyrazole-4-carboxylate is a foundational scaffold in the development of a wide range of biologically active molecules, including potent kinase inhibitors for oncology.[1] The accessibility and consistent production of this intermediate are therefore critical for advancing pharmaceutical research. This guide provides an in-depth analysis and comparison of published synthesis protocols for Methyl 1-amino-1H-pyrazole-4-carboxylate and its close analogs, with a core focus on assessing their reproducibility from the perspective of a seasoned laboratory scientist.

    Core Synthetic Strategies: A Tale of Two Precursors

    The synthesis of the 1-aminopyrazole-4-carboxylate core predominantly relies on the principle of cyclocondensation, a robust and versatile method for forming the pyrazole ring.[1][2] This approach involves the reaction of a hydrazine derivative with a suitable three-carbon electrophilic partner. The primary variations in the synthesis of Methyl 1-amino-1H-pyrazole-4-carboxylate lie in the choice of this three-carbon synthon. The most common precursors are derivatives of cyanoacetic acid, which conveniently incorporate both the nitrile (a precursor to the amine group) and the carboxylate functionalities.

    Two principal and well-documented routes emerge from the literature:

    • Route A: The reaction of hydrazine with an alkoxymethylene cyanoacetate derivative.

    • Route B: The reaction of hydrazine with an enaminomethylene cyanoacetate derivative.

    This guide will dissect and compare representative protocols for these routes, offering insights into their practical execution and potential challenges that may affect reproducibility.

    Visualizing the Synthetic Pathways

    To better understand the flow of each synthetic approach, the following diagrams illustrate the chemical transformations described in the protocols.

    Route_A Hydrazine Hydrazine Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation Alkoxymethylene_Cyanoacetate Alkoxymethylene Cyanoacetate Derivative Alkoxymethylene_Cyanoacetate->Cyclocondensation Product Methyl 1-amino-1H-pyrazole-4-carboxylate Cyclocondensation->Product

    Caption: Synthesis via Alkoxymethylene Cyanoacetate (Route A).

    Route_B Hydrazine Hydrazine Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation Enaminomethylene_Cyanoacetate Enaminomethylene Cyanoacetate Derivative Enaminomethylene_Cyanoacetate->Cyclocondensation Product Methyl 1-amino-1H-pyrazole-4-carboxylate Cyclocondensation->Product

    Caption: Synthesis via Enaminomethylene Cyanoacetate (Route B).

    Comparative Analysis of Synthetic Protocols

    The following table summarizes the key parameters of representative protocols for the synthesis of aminopyrazole carboxylates, providing a basis for our reproducibility assessment.

    ParameterProtocol 1 (Route A)Protocol 2 (Route B)
    Starting Material (3-Carbon Synthon) Ethoxymethylene Ethyl CyanoacetateEthyl 2-cyano-3-morpholinoacrylate
    Hydrazine Source Hydrazine HydrateHydrazine Hydrate (80% technical)
    Solvent TolueneWater
    Temperature Control Initial cooling (20-25°C), then refluxMaintained at 15-20°C during addition
    Reaction Time 1-3 hours insulation, then 2 hours reflux30-45 minutes for addition, then 1 hour stirring
    Work-up & Purification Cooling and filtrationCooling, filtration, and washing with water
    Reported Yield Not explicitly stated in the provided abstractHigh yield implied by patent literature
    Reference CN105646357A[3]WO2011064798A1 (as cited in[1])

    In-Depth Protocol Assessment and Reproducibility Insights

    Protocol 1: Synthesis from Ethoxymethylene Ethyl Cyanoacetate in Toluene (Route A)

    This protocol, adapted from patent literature, represents a common industrial approach.[3]

    Experimental Protocol:

    • Charge a reactor with ethoxymethylene ethyl cyanoacetate and toluene.

    • Stir the mixture until the starting material is fully dissolved.

    • Cool the solution to 20-25°C.

    • Slowly add a 40% aqueous solution of methylhydrazine, maintaining the temperature between 22-30°C.

    • After the addition is complete, stir the reaction mixture at this temperature for 1-3 hours.

    • Heat the mixture to reflux and maintain for 2 hours.

    • Cool the reaction to 9-10°C to induce precipitation.

    • Collect the solid product by filtration and dry.

    Reproducibility Analysis:

    • Causality of Experimental Choices: The use of toluene as a solvent allows for a higher reflux temperature, which can drive the reaction to completion. The initial cooling and controlled addition of hydrazine hydrate are crucial for managing the exothermicity of the reaction, a key factor in ensuring safety and preventing side product formation on a larger scale. The final cooling step is designed to maximize the recovery of the crystalline product.

    • Self-Validation and Trustworthiness: The protocol includes clear temperature control parameters, which are critical for reproducibility. The holding times at different temperatures are also specified. Monitoring the reaction by Thin Layer Chromatography (TLC) would be a prudent addition to this protocol to confirm completion before cooling, enhancing its reliability.

    • Potential Challenges: The use of a biphasic system (aqueous hydrazine and toluene) may lead to mass transfer limitations. Vigorous stirring is essential to ensure efficient reaction. The term "reflux" can be ambiguous without a specified temperature; for toluene, this is approximately 110-111°C. Variations in the heat-up and cool-down rates could influence crystal size and purity, affecting filtration and drying times.

    Protocol 2: Synthesis from Ethyl 2-cyano-3-morpholinoacrylate in Water (Route B)

    This protocol, also derived from patent literature, offers a more environmentally benign approach by using water as the solvent.[1]

    Experimental Protocol:

    • Charge a reaction vessel with water and add ethyl 2-cyano-3-morpholinoacrylate.

    • Stir the resulting slurry and maintain the temperature at 15-20°C.

    • Carefully add 80% technical grade hydrazine hydrate over 30-45 minutes, ensuring the temperature remains between 15-20°C.

    • After the addition is complete, continue stirring at the same temperature for 1 hour.

    • Raise the temperature to reflux (approximately 95-100°C) and maintain for 3 hours.

    • Cool the reaction to 25-30°C and then further chill to 0-5°C.

    • Stir for 1 hour to ensure complete crystallization.

    • Filter the solid product and wash with chilled water.

    • Dry the product at 60-65°C until a constant weight is achieved.

    Reproducibility Analysis:

    • Causality of Experimental Choices: The use of water as a solvent is a significant advantage in terms of cost, safety, and environmental impact. The morpholino group in the starting material is a good leaving group, facilitating the reaction with hydrazine. The stringent temperature control during the hydrazine addition is critical to prevent runaway reactions. The final extended stirring at low temperature is designed to maximize product precipitation from the aqueous medium.

    • Self-Validation and Trustworthiness: This protocol is highly detailed, with specific temperature ranges, addition times, and hold times, which greatly enhances its reproducibility. The use of technical grade hydrazine hydrate is also noted, which is an important practical consideration for large-scale synthesis.

    • Potential Challenges: The solubility of the starting material and product in water at different temperatures will be a key factor in the efficiency of this process. The quality of the technical grade hydrazine hydrate could vary between suppliers, potentially impacting reaction kinetics and purity. The filtration of a product from an aqueous slurry can sometimes be slower than from an organic solvent.

    Broader Considerations for Reproducibility

    Beyond the specific steps in a protocol, several overarching factors can influence the reproducibility of pyrazole synthesis:

    • Microwave-Assisted Synthesis: Several sources indicate that microwave irradiation can significantly reduce reaction times and, in some cases, increase yields for pyrazole synthesis.[4][5] However, the reproducibility of microwave-assisted reactions can be dependent on the specific equipment used, as power output and temperature monitoring can vary.

    • Starting Material Purity: The purity of the starting materials, particularly the hydrazine derivative and the three-carbon synthon, is crucial. Impurities can lead to side reactions and lower yields, complicating purification.

    • Analytical Characterization: For a synthesis to be truly reproducible, the final product must be thoroughly characterized to confirm its identity and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).[4][6][7]

    Conclusion and Recommendations

    Both Route A and Route B represent viable and published methods for the synthesis of the 1-amino-1H-pyrazole-4-carboxylate core. For laboratory-scale synthesis focused on environmental considerations, Protocol 2 (Route B) offers a compelling choice due to its use of water as a solvent and its detailed, well-controlled procedure. For larger-scale industrial applications where the higher reaction temperature of toluene might be advantageous for driving the reaction, Protocol 1 (Route A) provides a solid foundation, although careful management of the biphasic system and exotherm is critical.

    To ensure the highest degree of reproducibility, it is recommended that researchers:

    • Conduct small-scale trial reactions to establish baseline parameters and identify any potential issues before scaling up.

    • Utilize in-process controls, such as TLC or HPLC, to monitor reaction progress and completion.

    • Thoroughly characterize all starting materials and the final product to ensure consistency between batches.

    • Maintain detailed and accurate records of all experimental parameters, including any deviations from the published protocol.

    By critically evaluating and adapting these published methods with a focus on the underlying chemical principles and potential process variables, researchers can enhance the reproducibility of Methyl 1-amino-1H-pyrazole-4-carboxylate synthesis, thereby accelerating their research and development efforts.

    References

    • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). Google Scholar.
    • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.). BenchChem.
    • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.). Google Patents.
    • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Google Scholar.
    • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.). DergiPark. Retrieved from [Link]

    • Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid - Benchchem. (n.d.). BenchChem.
    • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). MDPI. Retrieved from [Link]

    • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (n.d.). Kaunas University of Technology. Retrieved from [Link]

    • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem. (n.d.). BenchChem.
    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents. (n.d.). Google Patents.
    • Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate - Benchchem. (n.d.). BenchChem.
    • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. (n.d.). ACS Publications. Retrieved from [Link]

    • (PDF) Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]

    • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

    • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents. (n.d.). Google Patents.
    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). MDPI. Retrieved from [Link]

    • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). MDPI. Retrieved from [Link]

    • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Methyl 1-amino-1H-pyrazole-4-carboxylate proper disposal procedures

    Standard Operating Procedure: Handling and Disposal of Methyl 1-amino-1H-pyrazole-4-carboxylate Executive Summary & Chemical Profile Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a specialized, high-value...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Handling and Disposal of Methyl 1-amino-1H-pyrazole-4-carboxylate

    Executive Summary & Chemical Profile

    Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a specialized, high-value building block widely utilized in drug discovery and agricultural chemistry. Structurally, it features an electron-rich pyrazole core, an N-linked primary amine, and a methyl ester.

    Mechanistic Causality for Hazards: The N-amino pyrazole moiety presents a dual reactivity profile. The primary amine is nucleophilic and can act as a mild reducing agent or form hydrazone-like linkages if exposed to strong electrophiles. Meanwhile, the methyl ester is susceptible to basic or acidic hydrolysis. Due to these structural properties, the compound carries GHS07 (Exclamation Mark) classifications—specifically H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Specific Target Organ Toxicity - Single Exposure) . Proper handling and disposal must account for both its physical irritant nature and its underlying chemical reactivity.

    Quantitative Hazard & Handling Data

    To ensure immediate operational readiness, the physicochemical and hazard parameters are summarized below:

    Property / HazardSpecificationOperational Implication
    CAS Number 150017-46-2Use for exact SDS retrieval and hazardous waste labeling.
    Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires draft-free weighing environments.
    GHS Hazard Codes H315, H319, H335Necessitates standard PPE: Nitrile gloves, safety goggles, and lab coat.
    Chemical Reactivity Nucleophilic N-amineMust be strictly segregated from strong oxidizers and strong acids.
    Primary Disposal Route High-temperature IncinerationCannot be flushed down drains or placed in standard municipal trash.

    Self-Validating Operational Protocol: Safe Handling & Weighing

    Before disposal can be managed, the compound must be handled correctly to minimize waste generation and environmental release.

    Step 1: Preparation of the Workspace

    • Action: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm). Line the working surface with an anti-static weighing mat.

    • Causality: The compound is a fine powder. Fume hoods prevent the inhalation of H335-classified dust, while the anti-static mat prevents electrostatic discharge from dispersing the powder or igniting surrounding solvent vapors.

    • Validation: Check the fume hood's digital monitor. If the alarm sounds or velocity drops below 80 fpm, halt operations immediately.

    Step 2: Weighing and Transfer

    • Action: Use a grounded, anti-static micro-spatula to transfer the solid into a pre-tared, sealable glass vial.

    • Causality: This minimizes static cling to the spatula, ensuring accurate mass transfer and preventing fugitive dust contamination on bench surfaces.

    • Validation: Weigh the empty spatula before and after the transfer. A zero-mass difference confirms no residual compound is left to contaminate the environment.

    Waste Segregation and Disposal Procedures

    The EPA mandates strict "cradle-to-grave" tracking for hazardous laboratory waste . Methyl 1-amino-1H-pyrazole-4-carboxylate waste must be segregated according to the matrix it is dissolved in or contaminated by.

    Step 1: Solid Waste Management

    • Action: Collect all contaminated consumables (weigh boats, pipette tips, empty reagent vials, and gloves) in a dedicated, puncture-resistant solid waste bin lined with a chemically compatible poly-bag.

    • Causality: Segregating solid waste from liquid waste prevents leaching and drastically reduces the total volume of expensive liquid hazardous waste disposal.

    • Validation: Visually inspect the solid waste bin at the end of the shift. Ensure no free-flowing liquids are present at the bottom of the bag.

    Step 2: Liquid Organic Waste Segregation

    • Action: If the compound was used in a reaction, separate the resulting liquid waste into "Halogenated" (e.g., Dichloromethane, Chloroform) and "Non-Halogenated" (e.g., Ethyl Acetate, Methanol, DMSO) carboys.

    • Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into halogenated streams exponentially increases disposal costs and environmental burden .

    • Validation: Before adding to the carboy, perform a solvent compatibility check. Ensure the waste stream does not contain strong oxidizers that could react with the N-amino pyrazole residue to generate heat or gas.

    Step 3: Aqueous Waste Neutralization

    • Action: If the compound was subjected to an aqueous workup (e.g., ester hydrolysis), the aqueous layer must be collected separately. Adjust the pH of the aqueous waste to between 6.0 and 8.0 using dilute HCl or NaOH before transferring it to the final waste container.

    • Causality: Highly acidic or basic aqueous waste can corrode storage drums or react violently with other accumulated wastes. While the pyrazole core is generally stable, extreme pH shifts can cause unwanted precipitation or gas evolution.

    • Validation: Use universal pH indicator strips to test a 1 mL aliquot of the waste. Only transfer the bulk liquid to the primary aqueous waste carboy once the test strip confirms a neutral pH.

    Spill Response Protocol

    • Small Spills (< 50 g): Do not dry sweep. Dry sweeping aerosolizes the irritant powder. Instead, gently cover the spill with damp paper towels (using water or a mild solvent like isopropanol). Carefully scoop the damp mass into a solid hazardous waste container. Wash the area thoroughly with soap and water.

    • Large Spills (> 50 g): Evacuate the immediate area. Don full PPE, including a particulate respirator (N95 or P100). Use an inert absorbent material (e.g., vermiculite) to contain the powder, sweep gently using a static-free brush, and place it in a sealable hazardous waste drum.

    Workflow Visualization

    G Start Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) Weighing Weighing & Transfer (Fume Hood, PPE) Start->Weighing Reaction Reaction / Assay Workflow Weighing->Reaction WasteGen Waste Generation Reaction->WasteGen SolidWaste Solid Waste (Contaminated PPE, Vials) WasteGen->SolidWaste LiquidWaste Liquid Waste (Solvent & Reaction Matrix) WasteGen->LiquidWaste Disposal EHS / EPA Compliant Incineration & Disposal SolidWaste->Disposal Halogenated Halogenated Organics (e.g., DCM extracts) LiquidWaste->Halogenated NonHalogenated Non-Halogenated Organics (e.g., EtOAc, MeOH) LiquidWaste->NonHalogenated Aqueous Aqueous Waste (pH 6-8 adjusted) LiquidWaste->Aqueous Halogenated->Disposal NonHalogenated->Disposal Aqueous->Disposal

    Workflow for handling and segregating Methyl 1-amino-1H-pyrazole-4-carboxylate waste streams.

    References

    • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste."[Link]

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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    Precursor scoring Relevance Heuristic
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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